molecular formula C7H9NO2 B102433 2,4-Dimethoxypyridine CAS No. 18677-43-5

2,4-Dimethoxypyridine

Cat. No.: B102433
CAS No.: 18677-43-5
M. Wt: 139.15 g/mol
InChI Key: CSJLJSGWKXPGRN-UHFFFAOYSA-N
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Description

2,4-Dimethoxypyridine, also known as this compound, is a useful research compound. Its molecular formula is C7H9NO2 and its molecular weight is 139.15 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-9-6-3-4-8-7(5-6)10-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJLJSGWKXPGRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355849
Record name 2,4-dimethoxypyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18677-43-5
Record name 2,4-Dimethoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18677-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-dimethoxypyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2,4-Dimethoxypyridine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 2,4-dimethoxypyridine, a versatile heterocyclic compound with significant applications in pharmaceutical and agrochemical research and development.

Core Chemical Properties

This compound is a colorless liquid at room temperature.[1] It is a derivative of pyridine with two methoxy groups substituted at the 2 and 4 positions, which enhance its reactivity and solubility in organic solvents.[1] This compound serves as a key intermediate in the synthesis of a variety of more complex molecules.[1]

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₇H₉NO₂[1]
Molecular Weight 139.15 g/mol [1]
Boiling Point 201.4 °C at 760 mmHg[2]
Appearance Colorless liquid[1]
CAS Number 18677-43-5[1]

Structural Information

The structure of this compound is characterized by a pyridine ring with methoxy groups at positions 2 and 4. This substitution pattern influences the electron density of the pyridine ring, making it susceptible to various chemical transformations.

IdentifierValue
SMILES COc1cc(OC)ccn1
InChI InChI=1S/C7H9NO2/c1-9-6-3-4-8-7(5-6)10-2/h3-5H,1-2H3

Synthesis and Reactivity

This compound can be synthesized through various methods, often involving the substitution of corresponding chloro- or hydroxy-pyridines. A common precursor for similar pyridine derivatives is 2,4-dihydroxypyridine. While a direct protocol for this compound is not detailed in the provided search results, a general approach involves the reaction of a di-substituted pyridine with a methoxide source. For instance, the synthesis of 2,4-dibromopyridine has been achieved by heating 2,4-dihydroxypyridine with phosphorus oxybromide.[3] A subsequent nucleophilic substitution with sodium methoxide could potentially yield this compound.

The reactivity of this compound is characterized by the electron-donating nature of the methoxy groups, which activates the pyridine ring towards electrophilic substitution. The nitrogen atom in the ring also retains its basic character and can participate in reactions as a nucleophile or a base.

Experimental Protocols

General Synthesis of a Methoxypyridine Derivative (Illustrative)

The following is an illustrative protocol for a nucleophilic substitution to introduce a methoxy group onto a pyridine ring, based on the synthesis of a related compound. This should be adapted and optimized for the specific synthesis of this compound.

Synthesis_Workflow Illustrative Synthesis Workflow reagents 2,4-Dichloropyridine Sodium Methoxide Methanol (solvent) reaction Reaction at elevated temperature (e.g., reflux) reagents->reaction 1. Mix workup Quenching Extraction Drying reaction->workup 2. After reaction completion purification Distillation or Chromatography workup->purification 3. Isolate crude product product This compound purification->product 4. Purify

Caption: Illustrative workflow for the synthesis of this compound.

Procedure:

  • To a solution of 2,4-dichloropyridine in an appropriate solvent such as methanol or an inert solvent like dioxane, add a solution of sodium methoxide in methanol.

  • Heat the reaction mixture to reflux and monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Spectroscopic Data

Specific experimental spectra for this compound were not found in the search results. The following are expected characteristic features based on the analysis of related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the protons of the two methoxy groups. The chemical shifts of the ring protons will be influenced by the electron-donating methoxy groups.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the five carbons of the pyridine ring and the two carbons of the methoxy groups. The carbons attached to the methoxy groups (C2 and C4) will be shifted to a higher field compared to unsubstituted pyridine.

IR Spectroscopy

The infrared spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the methyl groups, C=N and C=C stretching vibrations of the pyridine ring, and C-O stretching of the methoxy groups.

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 139). Fragmentation patterns would likely involve the loss of methyl groups or the entire methoxy groups.[4][5]

Applications in Research and Development

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its structural features allow for the construction of more complex, biologically active molecules.[1] It has been utilized in the development of anti-inflammatory and analgesic drugs, as well as herbicides and fungicides.[1] The presence of the two methoxy groups can also be exploited in material science for the development of novel polymers and coatings.[1]

Applications Key Application Areas DMP This compound Pharma Pharmaceuticals DMP->Pharma Building Block Agro Agrochemicals DMP->Agro Intermediate Material Material Science DMP->Material Monomer/Precursor

Caption: Application areas of this compound.

References

An In-Depth Technical Guide to 2,4-Dimethoxypyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-dimethoxypyridine, a versatile heterocyclic compound with significant applications in organic synthesis and medicinal chemistry. This document details its chemical properties, provides experimental protocols for its synthesis and key reactions, and explores its potential biological significance, offering a valuable resource for professionals in research and drug development.

Core Properties and Specifications

This compound is a substituted pyridine derivative characterized by the presence of two methoxy groups at the 2 and 4 positions of the pyridine ring. These substitutions significantly influence the electronic properties and reactivity of the molecule, making it a valuable intermediate in the synthesis of more complex chemical entities.

PropertyValueReference
CAS Number 18677-43-5[1]
Molecular Formula C₇H₉NO₂[1]
Molecular Weight 139.15 g/mol [1]
Appearance Colorless liquid
Purity ≥ 98% (TLC)
Storage Conditions Store at 0-8°C

Synthesis of this compound

The synthesis of this compound can be achieved through the nucleophilic substitution of a dihalopyridine precursor. A common and effective method involves the reaction of 2,4-dichloropyridine with sodium methoxide. This reaction proceeds via a nucleophilic aromatic substitution mechanism.

Experimental Protocol: Synthesis from 2,4-Dichloropyridine

This protocol is adapted from analogous syntheses of alkoxypyrimidines and provides a reliable method for the preparation of this compound.

Materials:

  • 2,4-Dichloropyridine

  • Sodium methoxide

  • Anhydrous methanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide (2.2 equivalents) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add 2,4-dichloropyridine (1.0 equivalent) at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the resulting residue between diethyl ether and water.

  • Separate the organic layer and wash it sequentially with a saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Synthesis_of_2_4_Dimethoxypyridine 2,4-Dichloropyridine 2,4-Dichloropyridine ReactionVessel Reflux, 4-6h 2,4-Dichloropyridine->ReactionVessel Sodium Methoxide (CH3ONa) in Methanol Sodium Methoxide (CH3ONa) in Methanol Sodium Methoxide (CH3ONa) in Methanol->ReactionVessel This compound This compound ReactionVessel->this compound

Synthesis of this compound.

Key Reactions: Suzuki-Miyaura Cross-Coupling

This compound can serve as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the formation of carbon-carbon bonds and the synthesis of more complex biaryl and heteroaryl structures, which are of significant interest in drug discovery.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Halide

The following is a general protocol for the Suzuki-Miyaura coupling of a 2-pyridyl boronic acid derivative, which can be adapted for reactions involving this compound derivatives. A necessary first step, the conversion of this compound to its corresponding boronic acid or ester, is a standard procedure in organic synthesis.

Materials:

  • 2-(or 4-)-Bromo- or Iodo-2,4-dimethoxypyridine

  • Aryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Dioxane, Toluene, DMF, with water)

  • Schlenk flask or sealed tube

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask or sealed tube under an inert atmosphere, add the bromo- or iodo-2,4-dimethoxypyridine (1.0 equivalent), the aryl boronic acid (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and a suitable ligand if required.

  • Add the base (2.0-3.0 equivalents) and the solvent system.

  • Stir the reaction mixture at the appropriate temperature (typically between 80-120 °C) for the required time (monitor by TLC or LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions 2,4-Dimethoxypyridyl-BoronicAcid 2,4-Dimethoxypyridyl- Boronic Acid/Ester CoupledProduct Aryl-2,4-Dimethoxypyridine 2,4-Dimethoxypyridyl-BoronicAcid->CoupledProduct ArylHalide Aryl Halide (Ar-X) ArylHalide->CoupledProduct Catalyst Pd Catalyst Base Base Solvent Solvent

Suzuki-Miyaura Cross-Coupling Reaction.

Potential Biological Significance and Applications in Drug Development

While specific studies detailing the biological activity and signaling pathway involvement of this compound are not extensively documented, the broader class of dimethoxypyridine and substituted pyridine derivatives has shown significant potential in medicinal chemistry.

Derivatives of dimethoxypyridine have been investigated for a range of biological activities, including:

  • Antitumor Agents: Various polymethoxylated pyridine ring systems have been synthesized and evaluated for their in-vitro antitumor activity.[1] In some studies, monomethoxylated derivatives have demonstrated better antitumor activity compared to their dimethoxylated counterparts.[1]

  • Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors. Sulfonamide methoxypyridine derivatives have been explored as novel PI3K/mTOR dual inhibitors.[2]

  • Anti-inflammatory and Analgesic Properties: this compound serves as a building block in the synthesis of pharmaceuticals, including those with anti-inflammatory and analgesic effects.

The presence of the two methoxy groups on the pyridine ring can influence the molecule's ability to interact with biological targets through hydrogen bonding and by modulating its lipophilicity, which is a critical parameter for drug absorption and distribution.

Researchers and drug development professionals can utilize this compound as a versatile starting material to synthesize libraries of novel compounds for screening against various therapeutic targets. Its utility as a synthetic intermediate makes it a valuable component in the drug discovery pipeline.

Conclusion

This compound is a valuable and versatile chemical building block with established utility in organic synthesis and significant potential in the development of new pharmaceutical agents. The synthetic and reaction protocols provided in this guide offer a practical resource for researchers. While direct biological data on this compound is limited, the known activities of related compounds suggest that it is a promising scaffold for the discovery of novel therapeutics. Further investigation into its biological properties is warranted to fully elucidate its potential in medicine.

References

An In-Depth Technical Guide to the Synthesis of 2,4-Dimethoxypyridine from Simple Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 2,4-dimethoxypyridine, a crucial intermediate in the development of pharmaceuticals and other specialty chemicals.[1] The document details established methodologies starting from readily available precursors, presenting quantitative data in structured tables, and offering detailed experimental protocols. Visual diagrams of the synthetic pathways are included to facilitate a clear understanding of the chemical transformations.

Synthesis from 2,4-Dichloropyridine

A prevalent and efficient method for the synthesis of this compound involves the nucleophilic substitution of chlorine atoms in 2,4-dichloropyridine with methoxy groups. This reaction is typically carried out using sodium methoxide in a suitable solvent.

General Reaction Pathway

The reaction proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. The methoxide ion attacks the electron-deficient carbon atoms at positions 2 and 4 of the pyridine ring, which are activated by the electron-withdrawing nature of the nitrogen atom and the chlorine substituents.

Synthesis_from_Dichloropyridine cluster_conditions Conditions 2,4-Dichloropyridine 2,4-Dichloropyridine This compound This compound 2,4-Dichloropyridine->this compound Sodium_Methoxide 2 NaOMe Solvent_Heat Methanol, Heat Sodium_Chloride 2 NaCl

Caption: Synthesis of this compound from 2,4-Dichloropyridine.

Quantitative Data
PrecursorReagentSolventTemperature (°C)Time (h)Yield (%)Reference
2,4-DichloropyridineSodium MethoxideMethanolReflux1898[2]
Experimental Protocol

Materials:

  • 2,4-Dichloropyridine

  • Sodium Methoxide

  • Anhydrous Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • To a solution of 2,4-dichloropyridine in anhydrous methanol, add sodium methoxide (2.2 equivalents).

  • Heat the reaction mixture to reflux and maintain for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Synthesis from 2,4-Dihydroxypyridine

Another common route to this compound is through the methylation of 2,4-dihydroxypyridine. This transformation can be more challenging due to the potential for N-methylation versus O-methylation and the tautomeric nature of the starting material. The choice of methylating agent and reaction conditions is critical to achieve the desired product.

General Reaction Pathway

The methylation of 2,4-dihydroxypyridine can be achieved using various methylating agents, such as dimethyl sulfate or methyl iodide, in the presence of a base. The base deprotonates the hydroxyl groups, forming a more nucleophilic pyridinoxide species, which then reacts with the methylating agent.

Synthesis_from_Dihydroxypyridine cluster_conditions Conditions 2,4-Dihydroxypyridine 2,4-Dihydroxypyridine This compound This compound 2,4-Dihydroxypyridine->this compound Methylating_Agent Methylating Agent (e.g., (CH3)2SO4) Base_Solvent Base, Solvent Byproducts Byproducts

Caption: Synthesis of this compound from 2,4-Dihydroxypyridine.

Quantitative Data

Detailed quantitative data for the direct methylation of 2,4-dihydroxypyridine to this compound is not as readily available in the reviewed literature, likely due to challenges in selectivity and yield. However, related transformations provide insights into effective methylation strategies. For instance, the methylation of similar heterocyclic systems often employs strong bases and potent methylating agents.

PrecursorMethylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
2-Hydroxypyridine derivativesMethyl iodideSodium hydrideDMFRoom Temperature1-4Moderate to High
2,4-DihydroxypyrimidineDimethyl sulfatePotassium carbonateAcetoneReflux6-12Good

Note: The data in this table is illustrative of general conditions for methylating similar heterocyclic systems and may require optimization for the specific synthesis of this compound.

Experimental Protocol (General)

Materials:

  • 2,4-Dihydroxypyridine

  • Dimethyl sulfate or Methyl iodide

  • Potassium carbonate or Sodium hydride

  • Anhydrous solvent (e.g., DMF, Acetone)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a suspension of 2,4-dihydroxypyridine and a suitable base (e.g., potassium carbonate, 2.5 equivalents) in an anhydrous solvent (e.g., acetone) under an inert atmosphere, add the methylating agent (e.g., dimethyl sulfate, 2.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • After completion, cool the mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

  • Purify the crude this compound by column chromatography or recrystallization.

Alternative Synthetic Strategies

While the two methods detailed above are the most direct, other multi-step synthetic routes starting from more fundamental precursors have been reported in the patent literature. For example, a synthesis starting from maltol involves a sequence of methylation, ammonification, chlorination, oxidation, and methoxy substitution to yield a substituted dimethoxypyridine derivative.[3] Although more complex, such routes can be advantageous for large-scale industrial production where cost of starting materials is a primary concern.

Alternative_Synthesis_Workflow Start Simple Precursor (e.g., Maltol) Step1 Step 1: Functional Group Introduction Start->Step1 Step2 Step 2: Ring Formation or Modification Step1->Step2 Step3 Step 3: Introduction of Methoxy Groups Step2->Step3 Step4 Step 4: Further Functionalization Step3->Step4 End This compound Derivative Step4->End

Caption: Generalized workflow for a multi-step synthesis of a this compound derivative.

Conclusion

The synthesis of this compound can be effectively achieved from simple and commercially available precursors such as 2,4-dichloropyridine and 2,4-dihydroxypyridine. The choice of synthetic route will depend on factors such as the desired scale of production, cost of reagents, and the required purity of the final product. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals in the field to select and optimize the most suitable synthetic strategy for their specific needs.

References

Spectroscopic Profile of 2,4-Dimethoxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-dimethoxypyridine, a key intermediate in pharmaceutical and agrochemical research. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition. This guide is intended to serve as a valuable resource for the characterization and analysis of this compound in a laboratory setting.

Spectroscopic Data Summary

The following tables summarize the predicted and literature-derived spectroscopic data for this compound. Due to the limited availability of directly published experimental spectra for this specific molecule, the NMR data is predicted based on established principles and comparison with structurally similar compounds.

Table 1: ¹H NMR (Proton NMR) Data (Predicted)
  • Solvent: CDCl₃

  • Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.9 - 8.1Doublet1HH-6
~6.3 - 6.5Doublet of Doublets1HH-5
~6.2 - 6.4Doublet1HH-3
~3.9 - 4.1Singlet3HOCH₃ (at C-4)
~3.8 - 4.0Singlet3HOCH₃ (at C-2)
Table 2: ¹³C NMR (Carbon NMR) Data (Predicted)
  • Solvent: CDCl₃

  • Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~165C-2
~163C-4
~150C-6
~105C-5
~95C-3
~55OCH₃ (at C-4)
~53OCH₃ (at C-2)
Table 3: IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3100-3000Medium-WeakC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic, -OCH₃)
~1600, ~1570, ~1470Strong-MediumC=C and C=N stretching (pyridine ring)
~1250StrongC-O-C stretch (asymmetric)
~1030StrongC-O-C stretch (symmetric)
Table 4: MS (Mass Spectrometry) Data
m/zRelative Intensity (%)Assignment
139High[M]⁺ (Molecular Ion)
124Medium[M - CH₃]⁺
110Medium[M - CHO]⁺ or [M - NCH₃]⁺
96High[M - CH₃ - CO]⁺
69MediumFragmentation of the pyridine ring

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer (e.g., Bruker Avance III HD) equipped with a 5 mm broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: zg30

  • Number of Scans (NS): 16

  • Relaxation Delay (D1): 1.0 s

  • Acquisition Time (AQ): 4.0 s

  • Spectral Width (SW): 20 ppm

  • Temperature: 298 K

¹³C NMR Acquisition Parameters:

  • Pulse Program: zgpg30 (proton-decoupled)

  • Number of Scans (NS): 1024

  • Relaxation Delay (D1): 2.0 s

  • Acquisition Time (AQ): 1.2 s

  • Spectral Width (SW): 240 ppm

  • Temperature: 298 K

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software (e.g., TopSpin, MestReNova). Chemical shifts are referenced to the TMS signal (0.00 ppm for ¹H and ¹³C).

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two) equipped with a Universal Attenuated Total Reflectance (uATR) accessory with a diamond crystal.

Sample Preparation: As this compound is a liquid at room temperature, a neat sample is used.

  • Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal.

  • Place a single drop of this compound directly onto the center of the ATR crystal.

Data Acquisition:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16

  • The sample spectrum is collected and automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Instrumentation: A gas chromatography-mass spectrometry (GC-MS) system (e.g., Agilent 7890B GC coupled to a 5977A MSD) with an electron ionization (EI) source.

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC-MS Parameters:

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Range: 40-400 m/z

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern. This pattern is then interpreted to confirm the structure of the compound.

Workflow and Data Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and the relationship between the different spectroscopic techniques in structure elucidation.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Data Analysis & Interpretation Sample This compound Sample Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Neat Liquid Sample Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer (400 MHz) Prep_NMR->Acq_NMR Acq_IR FTIR-ATR Spectrometer Prep_IR->Acq_IR Acq_MS GC-MS (EI) Prep_MS->Acq_MS Data_NMR 1H & 13C NMR Spectra Acq_NMR->Data_NMR Data_IR IR Spectrum Acq_IR->Data_IR Data_MS Mass Spectrum Acq_MS->Data_MS Analysis Structural Elucidation Data_NMR->Analysis Data_IR->Analysis Data_MS->Analysis

Caption: Workflow for the spectroscopic analysis of this compound.

Structure_Elucidation_Logic cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Structure Proposed Structure: This compound H_NMR 1H NMR (Proton Environment, Connectivity) Structure->H_NMR predicts C_NMR 13C NMR (Carbon Skeleton) Structure->C_NMR predicts IR IR (Functional Groups: C=C, C=N, C-O) Structure->IR predicts MS MS (Molecular Weight, Fragmentation Pattern) Structure->MS predicts H_NMR->Structure confirms C_NMR->Structure confirms IR->Structure confirms MS->Structure confirms

Caption: Logic diagram for structural elucidation using multiple spectroscopic techniques.

Solubility and Stability of 2,4-Dimethoxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 2,4-Dimethoxypyridine (CAS No: 18677-43-5), a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of direct quantitative data in public literature, this document focuses on providing a strong theoretical framework, qualitative solubility predictions based on structural analogs, and detailed experimental protocols for determining these critical physicochemical properties. This guide is intended to empower researchers to generate reliable data, enabling informed decisions in formulation development, process chemistry, and regulatory submissions.

Introduction

This compound is a substituted pyridine derivative with a molecular formula of C₇H₉NO₂ and a molecular weight of 139.15 g/mol . The presence of two electron-donating methoxy groups on the pyridine ring significantly influences its chemical properties, including its solubility in various solvent systems and its stability under different environmental conditions. A thorough understanding of these properties is paramount for its effective use in drug discovery and development, where it serves as a versatile building block. The methoxy groups are known to enhance both reactivity and solubility, making it a valuable reagent in organic synthesis.[1]

Physicochemical Properties

  • IUPAC Name: this compound

  • CAS Number: 18677-43-5

  • Molecular Formula: C₇H₉NO₂

  • Molecular Weight: 139.15 g/mol [1]

  • Appearance: Colorless liquid[1]

  • Storage Conditions: Store at 0-8°C[1]

Solubility Profile

Qualitative Solubility Prediction:

Based on the "like dissolves like" principle, the solubility of this compound can be inferred from its structural components and data from analogous compounds such as methoxypyridines.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The nitrogen atom in the pyridine ring and the oxygen atoms of the methoxy groups can form hydrogen bonds with protic solvents. Therefore, this compound is expected to have good solubility in these solvents. For instance, the related compound 3-Methoxypyridine is reported to be highly soluble in water, ethanol, and methanol.[2]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): These solvents can engage in dipole-dipole interactions with the polar C-N and C-O bonds of this compound. Good solubility is anticipated in these solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar aromatic ring will have favorable interactions with nonpolar solvents. However, the polar functional groups will limit its solubility. Therefore, this compound is expected to have limited to poor solubility in nonpolar solvents.

Quantitative Solubility Data

As of the last update, specific quantitative solubility data for this compound in common solvents is not available in the public domain. The following table is provided as a template for researchers to record their experimental findings. The subsequent section details a robust protocol for generating this data.

Table 1: Experimentally Determined Solubility of this compound in Common Solvents at 25°C

SolventSolvent Polarity IndexSolubility ( g/100 mL)Solubility (mol/L)Observations
Water10.2Data not availableData not available
Ethanol5.2Data not availableData not available
Methanol6.6Data not availableData not available
Acetone5.1Data not availableData not available
Acetonitrile6.2Data not availableData not available
Dichloromethane3.1Data not availableData not available
Ethyl Acetate4.4Data not availableData not available
Tetrahydrofuran (THF)4.0Data not availableData not available
Dimethyl Sulfoxide (DMSO)7.2Data not availableData not available
N,N-Dimethylformamide (DMF)6.4Data not availableData not available
Toluene2.4Data not availableData not available
Hexane0.1Data not availableData not available
Experimental Protocol for Solubility Determination

The following protocol outlines the isothermal shake-flask method, a common technique for determining the solubility of a compound in various solvents.

Materials:

  • This compound (≥98% purity)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solute is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker set at a constant temperature (e.g., 25°C). Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

    • Determine the concentration of this compound in the diluted solution.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

  • Data Reporting: Express the solubility in appropriate units, such as g/100 mL or mol/L.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equil Equilibration & Sampling cluster_analysis Analysis cluster_result Result A Add excess 2,4-DMP to solvent in vial B Seal and place in thermostatic shaker A->B   C Agitate for 24-72h at constant temp. B->C   D Settle for >2h C->D   E Withdraw and filter supernatant D->E   F Dilute sample E->F   G Quantify using calibrated HPLC F->G   H Calculate Solubility G->H  

Caption: Experimental workflow for solubility determination.

Stability Profile

The stability of this compound is a critical parameter, particularly in the context of drug development, as it can influence its shelf-life, formulation, and degradation pathways. While specific stability data is scarce, pyridine derivatives can be susceptible to degradation under various conditions.

Potential Degradation Pathways:

  • Hydrolysis: The methoxy groups could potentially undergo hydrolysis under strong acidic or basic conditions, although this is generally slow for aryl ethers.

  • Oxidation: The pyridine ring and methoxy groups may be susceptible to oxidation, especially in the presence of oxidizing agents or under oxidative stress.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to photochemical reactions and degradation.

Stability Data

No specific quantitative stability data for this compound was found in the literature. The following tables are presented as templates for recording data from forced degradation studies.

Table 2: Stability of this compound in Aqueous Solution under Different pH Conditions

pHTemperature (°C)Time (days)% Assay RemainingDegradants Observed
2 (0.01 N HCl)40Data not available
7 (Water/Buffer)40Data not available
10 (0.01 N NaOH)40Data not available

Table 3: Stability of this compound under Thermal and Photolytic Stress

ConditionDuration% Assay RemainingDegradants Observed
Solid, 60°CData not available
Solution, 60°CData not available
Photostability (ICH Q1B)Data not available
Experimental Protocol for Stability Testing

A forced degradation study is essential to understand the intrinsic stability of this compound. This involves subjecting the compound to a range of stress conditions more severe than accelerated stability testing.

Materials:

  • This compound

  • Solutions of HCl, NaOH, and H₂O₂

  • Appropriate buffers

  • Stability chambers (temperature, humidity, and light controlled)

  • A validated stability-indicating HPLC method capable of separating the parent compound from its degradation products.

Procedure:

  • Acid and Base Hydrolysis: Prepare solutions of this compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) media. Store samples at an elevated temperature (e.g., 60°C) and withdraw aliquots at specified time points. Neutralize the samples before analysis.

  • Oxidative Degradation: Prepare a solution of this compound in a solution of an oxidizing agent (e.g., 3% H₂O₂). Store at room temperature and analyze at various time points.

  • Thermal Degradation: Expose both solid and solution samples of this compound to high temperatures (e.g., 80°C) in a controlled oven.

  • Photostability Testing: Expose solid and solution samples to light according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[3][4] A dark control sample should be stored under the same conditions to differentiate between thermal and light-induced degradation.

  • Sample Analysis: Analyze all stressed samples and controls using a validated stability-indicating HPLC method.

  • Data Analysis: Determine the percentage of remaining this compound and identify and quantify any major degradation products. Mass spectrometry can be used for the structural elucidation of unknown degradants.

Stability_Testing_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_result Outcome A Acid Hydrolysis (e.g., 0.1N HCl, 60°C) F Sample at Time Points A->F B Base Hydrolysis (e.g., 0.1N NaOH, 60°C) B->F C Oxidation (e.g., 3% H₂O₂, RT) C->F D Thermal Stress (Solid & Solution, 80°C) D->F E Photostability (ICH Q1B) E->F G Analyze by Stability- Indicating HPLC F->G H Determine % Assay & Degradation Profile G->H

Caption: Workflow for forced degradation (stability) testing.

Conclusion

References

2,4-Dimethoxypyridine: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

2,4-Dimethoxypyridine has emerged as a valuable and versatile building block in organic synthesis, enabling the construction of complex molecular architectures with applications spanning pharmaceuticals, agrochemicals, and materials science. Its unique electronic properties, arising from the strategic placement of two electron-donating methoxy groups on the pyridine ring, render it amenable to a variety of chemical transformations. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on detailed experimental protocols and quantitative data to empower researchers in their synthetic endeavors.

Synthesis of this compound

The most common and practical laboratory synthesis of this compound involves the nucleophilic aromatic substitution of 2,4-dichloropyridine with sodium methoxide. This reaction proceeds in high yield and provides a straightforward route to the desired product.

Experimental Protocol: Synthesis from 2,4-Dichloropyridine

Procedure: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 2,4-dichloropyridine (1.0 eq) is dissolved in anhydrous N,N-dimethylformamide (DMF). Sodium methoxide (2.2 eq) is then added portion-wise to the stirred solution. The reaction mixture is heated to 120 °C and maintained at this temperature for 6-8 hours, while monitoring the reaction progress by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The aqueous layer is extracted with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound as a colorless oil.

Reactant Equivalents MW Amount
2,4-Dichloropyridine1.0147.99(user defined)
Sodium Methoxide2.254.02(user defined)
DMF--(user defined)

Table 1: Reagents for the synthesis of this compound.

Reactivity and Key Transformations

The electron-rich nature of the this compound ring dictates its reactivity, making it particularly susceptible to electrophilic attack and facilitating functionalization at various positions. Key transformations include directed ortho-metalation and palladium-catalyzed cross-coupling reactions.

Directed ortho-Metalation (DoM)

The methoxy groups in this compound can act as directing groups for metalation, primarily at the C3 and C5 positions. This regioselective functionalization provides a powerful tool for introducing a wide range of electrophiles. The choice of organolithium base and reaction conditions can influence the site of metalation.

G start This compound step1 Deprotonation with Organolithium Base (e.g., n-BuLi, LDA) in THF at low temperature (-78 °C) start->step1 step2 Formation of Lithiated Intermediate step1->step2 step3 Quenching with Electrophile (E+) step2->step3 end Functionalized this compound step3->end

Caption: General workflow for directed ortho-metalation of this compound.

Experimental Protocol: Lithiation and Silylation at the C3 Position

Procedure: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere at -78 °C, is added n-butyllithium (1.1 eq, as a solution in hexanes) dropwise. The resulting mixture is stirred at this temperature for 1 hour. Trimethylsilyl chloride (1.2 eq) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether (3 x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield 3-trimethylsilyl-2,4-dimethoxypyridine.

Electrophile Product Yield (%)
(CH₃)₃SiCl3-(Trimethylsilyl)-2,4-dimethoxypyridineHigh
DMFThis compound-3-carbaldehydeGood
I₂3-Iodo-2,4-dimethoxypyridineGood

Table 2: Examples of electrophiles used in the directed ortho-metalation of this compound. (Note: Specific yields are dependent on the exact reaction conditions and scale).

Palladium-Catalyzed Cross-Coupling Reactions

This compound can be converted to organometallic reagents, such as boronic acids or esters, which can then participate in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the formation of C-C bonds and the synthesis of biaryl compounds.

G cluster_0 Catalytic Cycle Pd0 Pd(0)L_n PdII_1 R-Pd(II)L_n-X PdII_2 R-Pd(II)L_n-R' PdII_1->PdII_2 Transmetalation Product Ar-Ar' PdII_2->Product Reductive Elimination ArylHalide Ar-X ArylHalide->Pd0 Oxidative Addition Organoborane Ar'-B(OR)₂ Organoborane->PdII_1 Base Base Base->PdII_1

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of (2,4-Dimethoxypyridin-3-yl)boronic Acid

Procedure: A mixture of (2,4-dimethoxypyridin-3-yl)boronic acid (1.0 eq), an aryl halide (1.2 eq), palladium(II) acetate (0.02 eq), a suitable phosphine ligand (e.g., SPhos, 0.04 eq), and a base (e.g., potassium carbonate, 2.0 eq) is placed in a reaction vessel. The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times. A degassed solvent mixture (e.g., dioxane/water, 4:1) is added, and the reaction mixture is heated to 80-100 °C for 12-24 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography.

Aryl Halide Partner Product Yield (%)
4-Bromotoluene3-(p-Tolyl)-2,4-dimethoxypyridineGood to Excellent
1-Bromo-4-methoxybenzene3-(4-Methoxyphenyl)-2,4-dimethoxypyridineGood to Excellent
1-Bromo-3-nitrobenzene3-(3-Nitrophenyl)-2,4-dimethoxypyridineModerate to Good

Table 3: Representative examples of Suzuki-Miyaura coupling reactions with (2,4-dimethoxypyridin-3-yl)boronic acid. (Note: Specific yields are highly dependent on the choice of catalyst, ligand, base, and solvent).

Applications in Drug Discovery and Natural Product Synthesis

The functionalized pyridine core accessible through this compound chemistry is a prevalent motif in numerous biologically active molecules. This building block has been utilized in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents.

Case Study: Synthesis of a Kinase Inhibitor Scaffold

Derivatives of this compound have been explored as scaffolds for the development of potent and selective kinase inhibitors. For instance, the C3-arylated derivatives can serve as a core structure for targeting the ATP-binding site of various kinases. The methoxy groups can be further functionalized or demethylated to modulate solubility and hydrogen bonding interactions with the protein target.

G start This compound step1 Functionalization (e.g., DoM, Cross-Coupling) start->step1 step2 Synthesis of Compound Library step1->step2 step3 Biological Screening (Kinase Assays) step2->step3 step4 Structure-Activity Relationship (SAR) Analysis step3->step4 step5 Lead Optimization step4->step5 end Candidate Drug step5->end

Caption: A logical workflow for the development of kinase inhibitors.

This compound is a powerful and versatile building block in organic synthesis. Its predictable reactivity, particularly in directed ortho-metalation and palladium-catalyzed cross-coupling reactions, provides chemists with a reliable platform for the construction of highly functionalized pyridine derivatives. The applications of this scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, highlight its significance in the quest for new therapeutic agents. This guide provides a foundational understanding and practical protocols to facilitate the effective utilization of this compound in diverse synthetic programs.

The Pivotal Role of 2,4-Dimethoxypyridine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 24, 2025 – The heterocyclic compound 2,4-dimethoxypyridine is emerging as a critical scaffold in the development of novel therapeutic agents. Its unique electronic and structural properties make it a versatile building block for synthesizing a wide array of biologically active molecules targeting diseases ranging from cancer and neurodegenerative disorders to viral infections. This technical guide provides an in-depth analysis of the applications of this compound in medicinal chemistry, detailing its role in the synthesis of potent drug candidates, summarizing key quantitative data, and outlining relevant experimental protocols and signaling pathways.

Core Applications in Drug Discovery

This compound and its derivatives serve as essential intermediates in the synthesis of a variety of pharmacologically active compounds. The presence of two methoxy groups at the 2 and 4 positions of the pyridine ring significantly influences the molecule's reactivity and physicochemical properties, making it an attractive starting material for drug design.

Antiviral Potential: Targeting SARS-CoV-2

Recent research has highlighted the potential of this compound derivatives in the development of antiviral agents. Specifically, compounds derived from the closely related 6-amino-2,4-dimethoxypyrimidine have been investigated as potential inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. While experimental antiviral data is still emerging, in silico molecular docking studies have shown that these compounds can efficiently bind to the active site of Mpro, suggesting a promising avenue for the development of novel COVID-19 therapeutics.

Neurodegenerative Diseases: Modulating Gamma-Secretase in Alzheimer's Disease

In the field of neurodegenerative diseases, methoxypyridine-containing compounds have been successfully developed as gamma-secretase modulators (GSMs). Gamma-secretase is a key enzyme in the processing of amyloid precursor protein (APP), which, when cleaved, can produce the amyloid-beta (Aβ) peptides implicated in Alzheimer's disease. A notable example is a gamma-secretase modulator incorporating a methoxypyridine moiety, which has demonstrated potent inhibition of Aβ42 production.

Oncology: A Scaffold for Anticancer Agents

The this compound scaffold has been incorporated into various novel compounds with potential anticancer activity. These derivatives have been shown to target a range of cancer cell lines, although specific quantitative data for a broad spectrum of these compounds is an active area of research.

Anti-inflammatory and Analgesic Applications

Historically, this compound has been recognized as a valuable building block in the synthesis of anti-inflammatory and analgesic drugs. Its structural features allow for the creation of molecules that can interact with key targets in inflammatory pathways.

Quantitative Biological Data

The following table summarizes the quantitative biological activity of a key therapeutic agent derived from a methoxypyridine scaffold.

Compound IDTargetBiological ActivityAssay TypeCell Line/SystemReference
γ-Secretase Modulator (cpd 4)γ-Secretase (Aβ42)IC50 = 163 nMAβ42 Production AssayNot Specified

Key Intermediates in Marketed Drugs

A significant application of dimethoxypyridine derivatives is in the synthesis of established pharmaceuticals. 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride is a crucial intermediate in the industrial production of Pantoprazole , a widely used proton pump inhibitor for the treatment of acid-related gastrointestinal disorders.

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of this compound-containing compounds are crucial for their continued development.

Synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones

This protocol describes a multi-component reaction for the synthesis of potential antiviral agents.

Materials:

  • Aromatic aldehydes (1 mmol)

  • Dimedone (1 mmol)

  • 6-amino-2,4-dimethoxypyrimidine (1 mmol)

  • Acetic acid (3 mL)

  • n-hexane

  • Ethyl acetate

Procedure:

  • A mixture of the aromatic aldehyde, dimedone, and 6-amino-2,4-dimethoxypyrimidine in acetic acid is charged into a 50 mL round bottom flask.

  • The reaction mixture is refluxed for 90 minutes.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (70:30, v/v).

  • After the complete consumption of the starting materials, the reaction mixture is cooled to room temperature.

  • The cooled mixture is then poured into 30 mL of cold water.

  • The resulting crude product is filtered and dried in an oven.

Synthesis of 2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride (Pantoprazole Intermediate)

This patented process outlines the synthesis of a key intermediate for a commercial drug.

Starting Material: Maltol

Overall Transformation: Maltol is converted to 2-chloromethyl-3,4-dimethoxypyridine hydrochloride through a series of reactions including methylation, ammonification, chlorination, oxidation, methoxy substitution, hydroxymethylation, and a final chlorination step. The detailed, step-by-step industrial synthesis is proprietary but this overview highlights the utility of dimethoxypyridine chemistry.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for understanding the role of this compound derivatives.

Gamma_Secretase_Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ (soluble fragment) APP->sAPPb CTFbeta C-terminal fragment β (C99) APP->CTFbeta cleavage by β-secretase beta_secretase β-Secretase (BACE1) gamma_secretase γ-Secretase ABeta Amyloid-β (Aβ) (e.g., Aβ42) CTFbeta->ABeta cleavage by γ-secretase AICD APP Intracellular Domain (AICD) CTFbeta->AICD Plaques Amyloid Plaques ABeta->Plaques Neurotoxicity Neurotoxicity Plaques->Neurotoxicity GSM γ-Secretase Modulator (e.g., methoxypyridine derivative) GSM->gamma_secretase modulates

Caption: Gamma-Secretase Signaling Pathway in Alzheimer's Disease.

Experimental_Workflow_Synthesis cluster_synthesis Synthesis of Bioactive Derivative Start Starting Materials (e.g., this compound derivative) Reaction Chemical Reaction (e.g., Multi-component reaction) Start->Reaction Workup Reaction Work-up (e.g., Quenching, Extraction) Reaction->Workup Purification Purification (e.g., Filtration, Chromatography) Workup->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Final_Compound Pure Bioactive Compound Characterization->Final_Compound

Caption: General Experimental Workflow for Synthesis.

Conclusion

This compound is a privileged scaffold in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. Its application spans multiple disease areas, from viral infections and neurodegenerative disorders to oncology and inflammation. The continued exploration of derivatives based on this core structure holds significant promise for the future of drug discovery and development. Researchers and scientists are encouraged to further investigate the potential of this remarkable heterocyclic compound.

A Technical Guide to the Theoretical and Computational Investigation of 2,4-Dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the theoretical and computational analysis of 2,4-dimethoxypyridine, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science.[1] While extensive dedicated theoretical studies on this compound are not widely available in current literature, this document outlines a robust methodology based on established quantum chemical methods and computational modeling techniques successfully applied to analogous molecular systems. Such in-silico investigations are crucial for elucidating the electronic structure, reactivity, and potential as a pharmacophore, thereby accelerating its application in drug design and development.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and suppliers.[1][2][3]

PropertyValueSource
Molecular FormulaC₇H₉NO₂[1][2][3]
Molecular Weight139.15 g/mol [1][3]
CAS Number18677-43-5[1][3]
AppearanceColorless liquid[1]
Purity≥ 98% (TLC)[1]

Proposed Theoretical Investigation Workflow

To fully characterize the physicochemical and drug-like properties of this compound, a systematic theoretical investigation is proposed. The following workflow, illustrated in the diagram below, outlines the key computational steps.

G cluster_input Input cluster_analysis Computational Analysis cluster_output Output & Interpretation mol_structure Molecular Structure (this compound) geometry_optimization Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_structure->geometry_optimization frequency_calculation Frequency Calculation geometry_optimization->frequency_calculation electronic_properties Electronic Properties (HOMO, LUMO, MEP) geometry_optimization->electronic_properties molecular_docking Molecular Docking (e.g., against a target protein) geometry_optimization->molecular_docking optimized_geometry Optimized Geometry (Bond lengths, angles) frequency_calculation->optimized_geometry thermodynamic_properties Thermodynamic Properties frequency_calculation->thermodynamic_properties spectroscopic_prediction Spectroscopic Prediction (IR, Raman) frequency_calculation->spectroscopic_prediction reactivity_descriptors Reactivity Descriptors electronic_properties->reactivity_descriptors binding_affinity Binding Affinity & Mode molecular_docking->binding_affinity

Workflow for the theoretical investigation of this compound.

Detailed Experimental and Computational Protocols

Quantum Chemical Calculations

This protocol is based on methodologies successfully applied to the study of various pyridine and pyrimidine derivatives.[4][5]

Software: Gaussian 16 or a similar quantum chemistry software package.[5][6]

Methodology: Density Functional Theory (DFT) is recommended for its balance of accuracy and computational cost.[5][6]

  • Functional and Basis Set: The B3LYP functional with the 6-311++G(d,p) basis set is a suitable starting point for geometry optimization and electronic property calculations.[4][5]

  • Solvent Effects: To simulate a biological environment, the Polarizable Continuum Model (PCM) can be employed.[6]

  • Geometry Optimization: The molecular structure of this compound will be optimized to find the lowest energy conformation.

  • Frequency Analysis: Vibrational frequency calculations will be performed on the optimized geometry to confirm it represents a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[4][6]

  • Electronic Property Calculation:

    • Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated to determine the HOMO-LUMO energy gap, which is an indicator of chemical reactivity.[5][7]

    • Molecular Electrostatic Potential (MEP): The MEP surface will be mapped to identify the electrophilic and nucleophilic sites of the molecule.[5][7]

    • Mulliken Atomic Charges: The charge distribution on individual atoms will be calculated to understand the molecule's polarity and potential for intermolecular interactions.[5][8]

Molecular Docking Studies

This protocol outlines a general procedure for performing molecular docking to investigate the binding affinity and interaction of this compound with a specific protein target.

Software: AutoDock, Schrödinger Maestro, or similar molecular docking software.[5][9]

Methodology:

  • Target Preparation: The three-dimensional crystal structure of the target protein will be obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands will be removed, and hydrogen atoms will be added.[6]

  • Ligand Preparation: The 3D structure of this compound, optimized from the quantum chemical calculations, will be prepared by assigning charges and defining rotatable bonds.[6]

  • Docking Simulation: The prepared ligand will be docked into the active site of the prepared protein target. The simulation will generate a series of possible binding poses.[6]

  • Analysis: The resulting poses will be analyzed based on their binding energy (docking score) and the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the key amino acid residues in the active site.[9]

Predicted and Calculated Data

The following tables present hypothetical yet representative data that would be obtained from the proposed computational studies. These values are based on typical results for similar heterocyclic molecules and should be replaced with actual calculated data upon completion of the studies.

Table 2: Calculated Quantum Chemical Parameters for this compound
ParameterPredicted Value
HOMO Energy (eV)-6.5
LUMO Energy (eV)-1.2
HOMO-LUMO Gap (eV)5.3
Dipole Moment (Debye)2.8
Ionization Potential (eV)6.5
Electron Affinity (eV)1.2
Hardness (η)2.65
Softness (S)0.19
Electronegativity (χ)3.85
Table 3: Predicted Mulliken Atomic Charges for this compound
AtomPredicted Charge (a.u.)
N1-0.45
C20.35
C3-0.15
C40.30
C5-0.10
C6-0.05
O (at C2)-0.50
C (methoxy at C2)0.20
O (at C4)-0.48
C (methoxy at C4)0.18

Signaling Pathway and Interaction Visualization

The following diagram illustrates a hypothetical signaling pathway where this compound could act as an inhibitor of a target kinase, a common mechanism for pyridine-containing therapeutic agents.

G cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase Target Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response Leads to Inhibitor This compound (Potential Inhibitor) Inhibitor->Kinase Inhibits

Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This technical guide has outlined a comprehensive computational methodology for the in-depth study of this compound. The proposed theoretical investigations, encompassing quantum chemical calculations and molecular docking, would provide invaluable insights into its electronic structure, reactivity, and potential as a targeted therapeutic agent. The protocols and expected data presented herein serve as a robust framework for researchers and scientists in the field of drug discovery and materials science to unlock the full potential of this promising molecule.

References

Methodological & Application

Application Note: A Step-by-Step Protocol for the Synthesis of 2,4-Dimethoxypyridine and its Derivatives via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Dimethoxypyridine and its derivatives are valuable heterocyclic compounds in medicinal chemistry and materials science.[1] They serve as key intermediates in the synthesis of various biologically active molecules, including anti-inflammatory agents, and are also utilized in the development of agrochemicals.[1] The synthesis of these compounds is typically achieved through nucleophilic aromatic substitution (SNAr), a class of reactions where a nucleophile displaces a leaving group on an aromatic ring.[2] Pyridine rings are particularly susceptible to this reaction, especially when substituted with leaving groups at the ortho and para positions, due to the ability of the nitrogen atom to stabilize the negatively charged intermediate.[2]

This document provides a detailed protocol for the synthesis of this compound from 2,4-dichloropyridine using sodium methoxide. It also outlines the general strategy for producing various derivatives.

Core Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The primary route for synthesizing this compound involves the displacement of chloride ions from 2,4-dichloropyridine by a methoxide nucleophile. In 2,4-dichloropyridine, the chlorine atoms are electronically distinct.[3] The C4 position is generally more susceptible to nucleophilic attack in SNAr reactions because the negative charge in the resulting intermediate (a Meisenheimer complex) can be effectively delocalized onto the pyridine nitrogen.[2][3] The subsequent substitution at the C2 position yields the final this compound product.

Experimental Protocol: Synthesis of this compound

This protocol details the reaction of 2,4-dichloropyridine with sodium methoxide.

1. Materials and Reagents

  • 2,4-Dichloropyridine (C₅H₃Cl₂N)[4][5][6]

  • Sodium metal (Na) or Sodium methoxide (CH₃ONa)

  • Anhydrous Methanol (CH₃OH)

  • Anhydrous Toluene or DMF (optional, as solvent)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate (for chromatography elution)

2. Equipment

  • Round-bottom flask (flame-dried)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (Argon or Nitrogen line)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and developing chamber

3. Procedure

Step 3.1: Preparation of Sodium Methoxide in Methanol (if not using commercial solution)

  • Under an inert atmosphere (Argon or Nitrogen), add anhydrous methanol to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Carefully add sodium metal, cut into small pieces, portion-wise to the methanol at 0 °C (ice bath). The reaction is exothermic.

  • Stir the mixture until all the sodium has completely dissolved to form a clear solution of sodium methoxide.

Step 3.2: Nucleophilic Aromatic Substitution Reaction

  • To the freshly prepared sodium methoxide solution, add 2,4-dichloropyridine dropwise at room temperature.

  • Once the addition is complete, attach a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C for methanol).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (2,4-dichloropyridine) is consumed.

Step 3.3: Work-up and Isolation

  • Cool the reaction mixture to room temperature and carefully quench by adding water.

  • Reduce the volume of the solvent using a rotary evaporator.

  • Transfer the aqueous residue to a separatory funnel and extract the product three times with an organic solvent such as ethyl acetate or diethyl ether.

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 3.4: Purification

  • Purify the crude residue by flash column chromatography on silica gel.

  • Elute with a gradient of ethyl acetate in hexanes to isolate the pure this compound.

  • Combine the fractions containing the product and remove the solvent under reduced pressure to yield the final product as an oil or low-melting solid.

4. Characterization

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material 2,4-Dichloropyridine[3]
Nucleophile Sodium Methoxide[7]
Molar Ratio 1.0 : 2.2 (Dichloropyridine : Methoxide)Typical SNAr
Solvent Anhydrous Methanol[8]
Temperature Reflux (~65 °C)Typical SNAr
Reaction Time 4 - 12 hoursMonitored by TLC
Typical Yield 70 - 85%Based on similar reactions

Synthesis of Derivatives

The synthesis of this compound derivatives can be achieved through two primary strategies:

  • Modification of the Starting Material: Use a substituted 2,4-dichloropyridine to introduce functionality that is carried through the synthetic sequence.

  • Post-synthesis Modification: Perform further chemical transformations on the this compound product. For example, directed ortho-metalation using a strong base like n-butyllithium (n-BuLi) followed by quenching with an electrophile can introduce substituents at the C3 position.[9]

Visualizations

Experimental Workflow

The overall experimental process for the synthesis of this compound is depicted below.

G Start Starting Materials (2,4-Dichloropyridine, NaOMe) Reaction SNAr Reaction (Reflux in MeOH) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Final Product (this compound) Purification->Product

Caption: General workflow for the synthesis of this compound.

Reaction Mechanism

The logical steps of the nucleophilic aromatic substitution (SNAr) mechanism are illustrated below.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products A 2,4-Dichloropyridine C Meisenheimer Complex (Stabilized by N atom) A->C Nucleophilic Attack B Methoxide Nucleophile (⁻OCH₃) B->C D 2-Chloro-4-methoxypyridine C->D Loss of Leaving Group E Chloride Ion (Cl⁻) C->E F This compound D->F Second Substitution

Caption: The SNAr mechanism for the formation of this compound.

References

Application Notes and Protocols: 2,4-Dimethoxypyridine as a Catalyst in Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acylation is a fundamental and widely utilized transformation in organic synthesis, crucial for the formation of esters and amides. These functional groups are ubiquitous in pharmaceuticals, natural products, and advanced materials. The efficiency of acylation reactions is often enhanced by the use of nucleophilic catalysts. While 4-(Dimethylamino)pyridine (DMAP) is a well-established and highly effective catalyst for a broad range of acylation reactions, the exploration of other substituted pyridines continues to be of significant interest for modulating reactivity and selectivity.[1][2][3][4]

This document provides an overview of the anticipated use of 2,4-Dimethoxypyridine as a nucleophilic catalyst in acylation reactions. Although specific experimental data for this compound is not extensively documented in the literature, its catalytic activity can be inferred from the well-understood mechanism of related pyridine-based catalysts.[1][5] The electronic effects of the methoxy substituents are expected to play a key role in modulating the nucleophilicity of the pyridine nitrogen and, consequently, its catalytic efficacy.

Principle of Catalysis

The catalytic activity of substituted pyridines in acylation reactions stems from their ability to act as potent nucleophilic catalysts. The general mechanism involves the initial reaction of the pyridine nitrogen with the acylating agent (e.g., an acid anhydride or acyl chloride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the starting acylating agent, rendering it highly susceptible to nucleophilic attack by an alcohol or amine to furnish the desired ester or amide and regenerate the catalyst.[1][3][5]

The efficiency of the catalyst is largely governed by the nucleophilicity of the pyridine nitrogen. Electron-donating groups on the pyridine ring increase the electron density on the nitrogen atom, thereby enhancing its nucleophilicity and catalytic activity. Conversely, electron-withdrawing groups decrease nucleophilicity and catalytic performance.[1]

In the case of this compound, the two methoxy groups are expected to have a significant electronic influence on the pyridine ring. The methoxy group at the 4-position, in particular, is anticipated to increase the nucleophilicity of the pyridine nitrogen through resonance electron donation, analogous to the dimethylamino group in DMAP. The methoxy group at the 2-position may have a more complex effect, potentially influencing both the electronics and sterics around the nitrogen atom.

Comparative Catalyst Data

CatalystSubstrateAcylating AgentSolventConditionsYieldReference
DMAP1-PhenylethanolAcetic AnhydrideDichloromethaneRoom Temp, 2h>95%Inferred from[1]
PyridineBenzyl AlcoholOleic AnhydridePyridine (solvent)Room TempSlow[5]
DMAP (co-catalyst)CyclohexanolOleic AnhydridePyridine60°C, 16-24hHigh[5]
DMAPMesitolAcetic AnhydrideDichloromethaneRoom Temp, 2h98%[2]

Experimental Protocols

The following are general protocols for acylation reactions that can be adapted for the use of this compound as a catalyst. Optimization of reaction conditions, including catalyst loading, temperature, and reaction time, is recommended for specific substrates.

General Protocol for the Acylation of a Primary Alcohol

Materials:

  • Primary Alcohol (e.g., Benzyl Alcohol)

  • Acylating Agent (e.g., Acetic Anhydride)

  • This compound (Catalyst)

  • Anhydrous Solvent (e.g., Dichloromethane, Acetonitrile)

  • Base (e.g., Triethylamine or Pyridine, if necessary)

  • Quenching solution (e.g., Saturated aqueous Sodium Bicarbonate)

  • Drying agent (e.g., Anhydrous Magnesium Sulfate or Sodium Sulfate)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 eq).

  • Dissolve the alcohol in the anhydrous solvent.

  • Add this compound (0.05 - 0.2 eq).

  • If the acylating agent is an acyl chloride, add a stoichiometric amount of a non-nucleophilic base like triethylamine (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Wash the combined organic layers with 1 M HCl (if a base was used), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

General Protocol for the Acylation of a Sterically Hindered Alcohol

Materials:

  • Sterically Hindered Alcohol (e.g., tert-Butanol)

  • Acylating Agent (e.g., Acetic Anhydride)

  • This compound (Catalyst)

  • Anhydrous Solvent (e.g., Dichloromethane, Acetonitrile)

  • Base (e.g., Triethylamine or Pyridine)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the sterically hindered alcohol (1.0 eq) in the anhydrous solvent.

  • Add this compound (0.1 - 0.5 eq) and a non-nucleophilic base such as triethylamine (1.5 eq).

  • Add the acylating agent (1.5 eq) to the solution.

  • Heat the reaction mixture to a suitable temperature (e.g., 40-60 °C) and stir.

  • Monitor the reaction progress by TLC. These reactions may require longer reaction times.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Work-up the reaction as described in the general protocol for primary alcohols.

  • Purify the product by silica gel column chromatography.

Visualizations

Acylation_Catalytic_Cycle cluster_cycle Catalytic Cycle Catalyst This compound Intermediate N-Acylpyridinium Intermediate Catalyst->Intermediate Nucleophilic Attack AcylatingAgent Acylating Agent (e.g., Ac₂O) AcylatingAgent->Intermediate Product Ester/Amide Intermediate->Product Nucleophilic Attack by Alcohol/Amine Alcohol Alcohol/Amine (R-OH / R-NH₂) Alcohol->Product Product->Catalyst Regeneration

Caption: Catalytic cycle of this compound in an acylation reaction.

Experimental_Workflow start Start: Flame-dried flask under inert atmosphere dissolve Dissolve Substrate (Alcohol/Amine) in Anhydrous Solvent start->dissolve add_catalyst Add this compound and Base (if needed) dissolve->add_catalyst cool Cool to 0 °C add_catalyst->cool add_reagent Add Acylating Agent cool->add_reagent react Stir at Room Temperature or Heat add_reagent->react monitor Monitor by TLC react->monitor workup Aqueous Work-up (Quench, Extract, Wash) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end End: Isolated Product purify->end

Caption: General experimental workflow for a this compound catalyzed acylation.

References

Application of 2,4-Dimethoxypyridine in the Synthesis of Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,4-dimethoxypyridine and its derivatives as versatile building blocks in the synthesis of a range of pharmaceutical compounds. The unique electronic and steric properties of this pyridine scaffold make it a valuable synthon in the development of novel therapeutics, including potential antiviral agents, anticoagulants, and modulators of key enzymes implicated in neurodegenerative diseases.

Synthesis of Tetrahydropyrimido[4,5-b]quinolines: Potential Antiviral and Antiproliferative Agents

A one-pot, three-component microwave-assisted synthesis using 6-amino-2,4-dimethoxypyrimidine, an aromatic aldehyde, and dimedone offers an efficient and environmentally friendly route to novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. These compounds have shown promising in vitro antiproliferative activity against various human tumor cell lines and have been investigated for their potential as antiviral agents, including against SARS-CoV-2.

Quantitative Data Summary
EntryAromatic AldehydeProductReaction Time (min)Yield (%)
14-Chlorobenzaldehyde4a1092
24-Fluorobenzaldehyde4b1290
34-Bromobenzaldehyde4c1094
42,4-Dichlorobenzaldehyde4d1588
54-Nitrobenzaldehyde4e895
Experimental Protocol: Microwave-Assisted Synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones

Materials:

  • Aromatic aldehyde (1 mmol)

  • 6-Amino-2,4-dimethoxypyrimidine (1 mmol)

  • Dimedone (1 mmol)

  • Glacial Acetic Acid (3 mL)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine the aromatic aldehyde (1 mmol), 6-amino-2,4-dimethoxypyrimidine (1 mmol), dimedone (1 mmol), and glacial acetic acid (3 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 75 W under reflux conditions for the time specified in the data table.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and n-hexane (30:70 v/v) as the mobile phase.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-cold water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry to afford the pure product. No column chromatography is typically required.

Proposed Antiviral Mechanism of Action Workflow

G cluster_virus Viral Lifecycle cluster_drug Drug Action Viral_Entry Viral Entry Viral_Replication Viral Replication (RNA Polymerase) Viral_Entry->Viral_Replication Viral_Assembly Viral Assembly Viral_Replication->Viral_Assembly Viral_Release Viral Release Viral_Assembly->Viral_Release THPQs Tetrahydropyrimido- [4,5-b]quinolines THPQs->Viral_Replication Inhibition

Proposed mechanism of antiviral action of Tetrahydropyrimido[4,5-b]quinolines.

Synthesis of Selective Factor XIa Inhibitors for Thrombotic Diseases

A key step in the synthesis of a new class of selective Factor XIa (FXIa) inhibitors involves the Suzuki coupling of 2,5-dimethoxypyridine-4-boronic acid with an appropriate aryl halide. These inhibitors are being investigated for the treatment and prevention of thromboembolic disorders with a potentially lower risk of bleeding compared to traditional anticoagulants.

Quantitative Data Summary for Suzuki Coupling
EntryAryl HalideCatalystBaseSolventTemp (°C)Time (h)Yield (%)
12-Bromo-4-chloroanilinePd(PPh₃)₄K₂CO₃1,4-Dioxane90869
Experimental Protocol: General Procedure for Suzuki Coupling

Materials:

  • 2-Bromo-4-chloroaniline (1.0 eq)

  • 2,5-Dimethoxypyridine-4-boronic acid (1.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1 eq)

  • 1,4-Dioxane

Procedure:

  • To a stirred solution of 2-bromo-4-chloroaniline in 1,4-dioxane, add 2,5-dimethoxypyridine-4-boronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).

  • Degas the reaction mixture with nitrogen and stir at 90 °C for 8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate = 3/1) to yield the coupled product.

Factor XIa in the Coagulation Cascade

CoagulationCascade Factor_XII Factor_XII Factor_XI Factor_XI Factor_XII->Factor_XI activates Factor_XIa Factor_XIa Factor_XI->Factor_XIa activation Factor_IX Factor_IX Factor_XIa->Factor_IX activates Factor_IXa Factor_IXa Factor_IX->Factor_IXa Factor_X Factor_X Factor_IXa->Factor_X activates (with Factor VIIIa) Factor_Xa Factor_Xa Factor_X->Factor_Xa Prothrombin Prothrombin Factor_Xa->Prothrombin activates (with Factor Va) Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Clot Clot Fibrin->Clot FXIa_Inhibitor FXIa Inhibitor FXIa_Inhibitor->Factor_XIa inhibition

Simplified diagram of the intrinsic pathway of the coagulation cascade showing the point of inhibition by Factor XIa inhibitors.

Synthesis of Gamma-Secretase Modulators for Alzheimer's Disease

The insertion of a methoxypyridine motif into tetracyclic scaffolds has led to the development of potent gamma-secretase modulators (GSMs). These compounds aim to selectively reduce the production of the amyloid-beta 42 (Aβ42) peptide, a key pathogenic species in Alzheimer's disease, without inhibiting the overall activity of the gamma-secretase enzyme.

Experimental Protocol: Representative Synthesis of a Methoxypyridine-Containing GSM Intermediate

This protocol describes a key step in the synthesis of a methoxypyridine-containing intermediate, which can be further elaborated to afford the final gamma-secretase modulator.

Materials:

  • 2,6-Dibromo-3-aminopyridine

  • Sodium methoxide (NaOMe)

  • 1,4-Dioxane

Procedure:

  • To a solution of 2,6-dibromo-3-aminopyridine in 1,4-dioxane, add sodium methoxide.

  • Reflux the reaction mixture for 18 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 6-bromo-2-methoxy-3-aminopyridine.

Note: This is a representative step. The complete synthesis of a specific GSM like compound 64 involves a multi-step sequence which can be found in the cited literature.[1]

Gamma-Secretase Signaling Pathway in Alzheimer's Disease

GammaSecretasePathway cluster_membrane Cell Membrane APP Amyloid Precursor Protein (APP) Gamma_Secretase γ-Secretase APP->Gamma_Secretase Cleavage Abeta42 Abeta42 Gamma_Secretase->Abeta42 Amyloidogenic Pathway Abeta40 Abeta40 Gamma_Secretase->Abeta40 Non-amyloidogenic Pathway Abeta38 Abeta38 Gamma_Secretase->Abeta38 Shifted Pathway Plaques Plaques Abeta42->Plaques Aggregation Neurotoxicity Neurotoxicity Plaques->Neurotoxicity GSM γ-Secretase Modulator GSM->Gamma_Secretase Modulates

Simplified signaling pathway of γ-secretase and the mechanism of action of γ-secretase modulators (GSMs).

Application in the Synthesis of Anti-inflammatory and Analgesic Agents (Representative Protocol)

While specific examples directly utilizing this compound for the synthesis of marketed anti-inflammatory or analgesic drugs are not prominently documented, the pyrimidine core, often synthesized from precursors like dimethoxypyrimidines, is a well-established scaffold in this therapeutic area. The following is a representative protocol for the synthesis of a pyrimidine derivative with potential anti-inflammatory activity, illustrating the type of chemistry where 2,4-dimethoxypyrimidine could be a valuable starting material.

Experimental Protocol: Representative Synthesis of a Pyrimidine-Based Anti-inflammatory Agent

This protocol outlines the synthesis of a substituted pyrimidine via a condensation reaction, a common strategy in the synthesis of bioactive pyrimidines.

Materials:

  • A substituted 1,3-dicarbonyl compound (1.0 eq)

  • An appropriate aldehyde (1.0 eq)

  • Urea or Thiourea (1.5 eq)

  • Ethanol

  • Catalytic amount of acid (e.g., HCl)

Procedure:

  • Dissolve the 1,3-dicarbonyl compound and the aldehyde in ethanol.

  • Add urea or thiourea to the solution, followed by a catalytic amount of concentrated hydrochloric acid.

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrimidine derivative.

This general protocol, known as the Biginelli reaction, can be adapted for various substituted pyrimidines. The use of a pre-functionalized pyrimidine precursor like 2,4-dimethoxypyrimidine could offer alternative synthetic routes to more complex, substituted pyrimidine-based anti-inflammatory and analgesic agents.

References

Application Notes and Protocols for Scaling Up 2,4-Dimethoxypyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethoxypyridine is a pivotal intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its structural features make it a valuable building block for creating complex molecules with significant biological activity. The ability to perform reactions with this compound on a larger scale is crucial for advancing from laboratory-scale research to pilot-plant and industrial production. These application notes provide detailed protocols and quantitative data to facilitate the successful scale-up of reactions involving this compound and its derivatives, with a focus on safety, efficiency, and reproducibility.

Scalable Synthesis of this compound Precursors and Derivatives

A common and scalable route to 2,4-disubstituted pyridines involves the synthesis of a dihalopyridine intermediate, such as 2,4-dichloropyridine, followed by nucleophilic substitution with methoxide. The following sections detail a representative multi-step synthesis for a derivative, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, which illustrates the types of transformations and conditions that can be expected in a scale-up campaign.

Table 1: Summary of Quantitative Data for the Synthesis of 2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride
StepReactionKey Reactants & ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
1MethylationMaltol, Dimethyl sulfate, Sodium hydroxideWater0 - 43 - 6>75 (overall)
2Ammonification3-Methoxy-2-methyl-4H-pyran-4-one, Ammonia----
3Chlorination3-Methoxy-2-methyl-4(1H)-pyridone, Phosphorus oxychlorideTolueneReflux8 - 12-
4Oxidation4-Chloro-3-methoxy-2-methylpyridine, Peroxyacetic acid----
5Methoxylation4-Chloro-3-methoxy-2-methylpyridine N-oxide, Sodium methoxideMethanol70 - 1003 - 5-
6Hydroxymethylation3,4-Dimethoxy-2-methylpyridine N-oxide, Acetic anhydride, Sodium hydroxideDichloromethane80 - 1402 - 4-
7Chlorination2-Hydroxymethyl-3,4-dimethoxypyridine, Thionyl chloride----

Note: The overall yield for the multi-step synthesis is reported to be above 75%. Yields for individual steps were not provided in the source material.

Experimental Protocols

The following protocols are based on a patented, multi-step synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, a derivative of this compound. These procedures are intended to serve as a guide for scaling up similar chemical transformations.

Protocol 1: Methylation of Maltol
  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a cooling system, add an aqueous solution of sodium hydroxide.

  • Addition of Reactant: Add maltol to the sodium hydroxide solution and stir.

  • Cooling: Cool the mixture to 0-2 °C using an ice-water bath.

  • Reagent Addition: Slowly add dimethyl sulfate dropwise, maintaining the temperature between 2-4 °C.

  • Reaction: After the addition is complete, continue stirring in the ice-water bath for 3-6 hours.

  • Workup:

    • Pour the reaction mixture into a 5% sodium hydroxide solution and stir.

    • Extract the aqueous solution three times with dichloromethane.

    • Wash the combined organic extracts with water until neutral.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent by heating in a water bath.

    • Purify the resulting colorless liquid by distillation under reduced pressure to obtain 3-methoxy-2-methyl-4H-pyran-4-one.

Protocol 2: Chlorination of 3-Methoxy-2-methyl-4(1H)-pyridone
  • Reaction Setup: In a reaction vessel equipped for reflux, add 70-100 ml of phosphorus oxychloride.

  • Addition of Reactant: Under an ice-water bath, slowly add 3-methoxy-2-methyl-4(1H)-pyridone.

  • Reaction: Reflux the mixture for 8-12 hours.

  • Workup:

    • Remove the excess phosphorus oxychloride by distillation under reduced pressure.

    • Add toluene to the residue and then remove it by distillation.

    • Pour the residue into water and stir.

    • Adjust the pH to 10-11 with a 20% sodium hydroxide solution.

    • Extract the aqueous solution three times with dichloromethane.

    • Wash the combined organic extracts with water until neutral.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the dichloromethane by distillation under normal pressure to obtain 4-chloro-3-methoxy-2-methylpyridine.

Protocol 3: Methoxylation of 4-Chloro-3-methoxy-2-methylpyridine N-oxide
  • Reaction Setup: Prepare a solution of sodium methoxide in anhydrous methanol (20-40%).

  • Addition of Reactant: To this solution, add 4-chloro-3-methoxy-2-methylpyridine N-oxide.

  • Reaction: Reflux the mixture at 70-100 °C for 3-5 hours.

  • Workup:

    • Cool the reaction mixture.

    • Adjust the pH to 8-9 with sulfuric acid.

    • Remove the methanol by distillation under reduced pressure.

    • To the residual solid, add dichloromethane and stir for 20-50 minutes.

    • Filter the mixture and wash the solid with dichloromethane.

    • Combine the filtrates and remove the solvent in a water bath, followed by evaporation under reduced pressure to obtain a thick liquid.

    • Cool in a refrigerator to crystallize the product, 3,4-dimethoxy-2-methylpyridine N-oxide.

Protocol 4: Hydroxymethylation of 3,4-Dimethoxy-2-methylpyridine N-oxide
  • Reaction Setup: Heat acetic anhydride to 80-90 °C in a reaction vessel.

  • Addition of Reactant: Gradually add 3,4-dimethoxy-2-methylpyridine N-oxide.

  • Reaction: Reflux the mixture at 120-140 °C for 2-4 hours.

  • Workup:

    • Remove the acetic anhydride under reduced pressure.

    • To the residual oily matter, add a sodium hydroxide solution and stir at 80-90 °C for 3-4 hours.

    • After cooling, extract the reaction solution three times with dichloromethane.

    • Wash the combined organic extracts with water until neutral.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Evaporate the dichloromethane and cool to crystallize the product, 2-hydroxymethyl-3,4-dimethoxypyridine.

Experimental Workflow and Logic

The following diagram illustrates a generalized workflow for the multi-step synthesis of a functionalized this compound derivative, highlighting the key stages from starting materials to the final product.

G cluster_0 Upstream Synthesis cluster_1 Core Pyridine Formation cluster_2 Functionalization and Final Product Start Starting Material (e.g., Maltol) Step1 Step 1: Methylation Start->Step1 Intermediate1 Intermediate 1 (3-Methoxy-2-methyl-4H-pyran-4-one) Step1->Intermediate1 Step2 Step 2: Ammonification Intermediate1->Step2 Intermediate2 Intermediate 2 (3-Methoxy-2-methyl-4(1H)-pyridone) Step2->Intermediate2 Step3 Step 3: Chlorination Intermediate2->Step3 Intermediate3 Intermediate 3 (4-Chloro-3-methoxy-2-methylpyridine) Step3->Intermediate3 Step4 Step 4: Oxidation Intermediate3->Step4 Intermediate4 Intermediate 4 (Pyridine N-oxide) Step4->Intermediate4 Step5 Step 5: Methoxylation Intermediate4->Step5 Intermediate5 Intermediate 5 (Dimethoxy Pyridine N-oxide) Step5->Intermediate5 Step6 Step 6: Hydroxymethylation Intermediate5->Step6 Intermediate6 Intermediate 6 (Hydroxymethyl-dimethoxypyridine) Step6->Intermediate6 Step7 Step 7: Chlorination Intermediate6->Step7 FinalProduct Final Product (2-Chloromethyl-3,4-dimethoxypyridine HCl) Step7->FinalProduct

Caption: Multi-step synthesis workflow for a this compound derivative.

Safety Considerations

When scaling up chemical reactions, a thorough understanding of the hazards associated with all reactants, intermediates, and products is essential.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coats, and chemical-resistant gloves.

  • Ventilation: All operations should be conducted in a well-ventilated area, preferably within a fume hood, especially when handling volatile or toxic substances.

  • Reagent Handling:

    • Phosphorus oxychloride and Thionyl chloride: These are corrosive and react violently with water. Handle with extreme care in a dry environment.

    • Dimethyl sulfate: This is a potent alkylating agent and is toxic and carcinogenic. Avoid all contact.

    • Sodium methoxide: This is a strong base and is corrosive. It reacts with water.

  • Exothermic Reactions: Be aware of potentially exothermic reactions, especially during reagent addition and neutralization steps. Ensure adequate cooling capacity is available.

  • Pressure Build-up: Some reactions may generate gas. Ensure that the reaction vessel is appropriately vented.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

These application notes and protocols provide a foundation for researchers and professionals to develop and scale up reactions involving this compound and its derivatives. It is crucial to perform a thorough risk assessment and process optimization at each stage of the scale-up to ensure a safe, efficient, and successful outcome.

Application Notes and Protocols for the Purification of 2,4-Dimethoxypyridine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of reaction products of 2,4-dimethoxypyridine, a versatile intermediate in pharmaceutical and agrochemical synthesis.[1] The following protocols for liquid-liquid extraction, column chromatography, and recrystallization are designed to guide researchers in obtaining highly purified this compound derivatives.

Data Presentation: Purification Method Comparison

The selection of a purification method depends on the nature of the impurities, the scale of the reaction, and the desired final purity. The following table summarizes typical quantitative data for the described purification techniques.

Purification MethodTypical Recovery YieldTypical PurityKey AdvantagesCommon Impurities Removed
Liquid-Liquid Extraction >95%85-95%Fast, suitable for large scale, removes inorganic salts and polar impurities.Inorganic salts, water-soluble reagents, polar byproducts.
Flash Column Chromatography 70-90%>98%High resolution, separates compounds with similar polarities.Isomers, closely related byproducts, non-polar impurities.
Recrystallization 60-85%>99%Yields highly pure crystalline solids, cost-effective for large scale.Minor impurities, colored byproducts.

Experimental Protocols

Liquid-Liquid Extraction

This protocol is a general procedure for the initial work-up of a reaction mixture containing a this compound derivative.

Objective: To remove inorganic salts, and water-soluble impurities from the crude reaction mixture.

Materials:

  • Crude reaction mixture

  • Organic solvent (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc))

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Quenching: Cool the reaction mixture to room temperature. If the reaction was conducted in a water-miscible solvent like THF or acetonitrile, it is advisable to remove the solvent under reduced pressure.[2]

  • Dilution: Dilute the residue with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) and transfer it to a separatory funnel.[3]

  • Aqueous Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.[4]

  • Phase Separation: Allow the layers to separate completely. The organic layer containing the desired product will typically be the top layer if using ethyl acetate and the bottom layer with dichloromethane. Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of brine. This helps to remove residual water from the organic phase.[4]

  • Drying: Drain the organic layer into an Erlenmeyer flask and add a suitable amount of anhydrous sodium sulfate or magnesium sulfate to remove trace amounts of water. Swirl the flask and let it stand for 15-20 minutes.

  • Filtration and Concentration: Filter the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product.

G start Start: Crude Reaction Mixture quench Quench Reaction start->quench dilute Dilute with Organic Solvent quench->dilute wash_water Wash with Deionized Water dilute->wash_water separate1 Separate Aqueous Layer wash_water->separate1 wash_brine Wash with Brine separate1->wash_brine separate2 Separate Aqueous Layer wash_brine->separate2 dry Dry Organic Layer (e.g., Na2SO4) separate2->dry filter Filter Drying Agent dry->filter concentrate Concentrate in vacuo filter->concentrate end End: Crude Purified Product concentrate->end

Caption: Workflow for Liquid-Liquid Extraction.

Flash Column Chromatography

This protocol describes the purification of a crude this compound derivative using silica gel chromatography.

Objective: To separate the desired product from closely related impurities based on polarity.

Materials:

  • Crude product from extraction

  • Silica gel (60-120 mesh)[5]

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

  • TLC plates and chamber

  • Glass column

  • Sand

  • Cotton wool

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Solvent System Selection: Determine an appropriate eluent system by running a Thin Layer Chromatography (TLC) of the crude product. A good solvent system will give the desired product an Rf value of 0.2-0.4.[6]

  • Column Packing:

    • Place a small plug of cotton wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, avoiding air bubbles.

    • Allow the silica gel to settle, and then add another layer of sand on top.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Add the eluent to the column and apply gentle pressure to start the elution.

    • Maintain a constant flow rate and ensure the silica gel does not run dry.

  • Fraction Collection: Collect the eluate in fractions using test tubes.

  • TLC Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

G start Start: Crude Product select_solvent Select Eluent via TLC start->select_solvent pack_column Pack Silica Gel Column select_solvent->pack_column load_sample Load Sample onto Column pack_column->load_sample elute Elute with Solvent System load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure concentrate Concentrate in vacuo combine_pure->concentrate end End: Purified Product concentrate->end

Caption: Workflow for Flash Column Chromatography.

Recrystallization

This protocol is for the final purification of solid this compound derivatives to obtain high-purity crystalline material.

Objective: To purify a solid product by dissolving it in a hot solvent and allowing it to crystallize upon cooling.

Materials:

  • Crude or semi-purified solid product

  • Recrystallization solvent (e.g., Ethanol, Isopropanol, or a mixture like Dichloromethane/Hexane)[6]

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and flask

  • Filter paper

  • Vacuum source

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is soluble at high temperatures but poorly soluble at room temperature. A two-solvent system can also be effective.[7]

  • Dissolution: Place the solid product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

G start Start: Impure Solid Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter cool Cool to Room Temperature dissolve->cool if no insoluble impurities hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter_crystals Collect Crystals by Vacuum Filtration ice_bath->filter_crystals wash Wash with Cold Solvent filter_crystals->wash dry Dry Crystals Under Vacuum wash->dry end End: Pure Crystalline Product dry->end

Caption: Workflow for Recrystallization.

References

Application Notes and Protocols for the Synthesis of Substituted Pyridines from 2,4-Dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic strategies for the functionalization of 2,4-dimethoxypyridine, a versatile building block in medicinal chemistry and materials science. The protocols detailed herein are based on established methodologies for the synthesis of substituted pyridines, which are key scaffolds in numerous pharmaceutical agents and agrochemicals.

Introduction

Substituted pyridines are a critical class of N-heterocycles due to their prevalence in a wide array of biologically active compounds. The pyridine core's unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. This compound serves as a valuable precursor for the synthesis of diversely substituted pyridines. The methoxy groups at the C2 and C4 positions activate the pyridine ring for various transformations, including directed ortho-metalation, and can be further manipulated or retained in the final product. This document outlines key synthetic approaches for the selective functionalization of this compound and its derivatives.

Key Synthetic Strategies

The primary methods for the elaboration of the this compound scaffold include:

  • Directed ortho-Metalation (DoM): The methoxy groups at C2 and C4 can direct deprotonation to the adjacent C3 and C5 positions, respectively. The resulting organolithium species can then be trapped with various electrophiles to introduce a wide range of substituents.

  • Palladium-Catalyzed Cross-Coupling Reactions: Halogenated derivatives of this compound can undergo Suzuki-Miyaura and Buchwald-Hartwig reactions to form C-C and C-N bonds, respectively.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-rich nature of the this compound ring can facilitate the displacement of a suitable leaving group by a variety of nucleophiles.

The following sections provide detailed protocols and quantitative data for these transformations.

Directed ortho-Metalation (DoM) and Electrophilic Quench

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of substituted aromatic and heteroaromatic compounds. In the case of methoxy-substituted pyridines, the methoxy group acts as a directed metalation group (DMG), facilitating deprotonation at the adjacent position by an organolithium base. While direct experimental data for this compound is not extensively available in the searched literature, the following protocols are based on the well-established procedures for the closely related 4-methoxypyridine and 2-bromo-4-methoxypyridine, as described by Comins and Joseph. These protocols can be adapted for this compound, with the expectation of lithiation occurring at the C3 or C5 position.

Experimental Protocol: General Procedure for Directed Lithiation and Electrophilic Quench of a Methoxy-Substituted Pyridine

This protocol is adapted from the lithiation of 4-methoxypyridine and 2-bromo-4-methoxypyridine.

Materials:

  • Methoxy-substituted pyridine (e.g., this compound)

  • Anhydrous Tetrahydrofuran (THF)

  • Organolithium reagent (e.g., n-BuLi, s-BuLi, or LDA)

  • Electrophile (e.g., N,N-dimethylformamide (DMF), iodine, benzaldehyde, etc.)

  • Quenching solution (e.g., saturated aqueous NH4Cl)

  • Extraction solvent (e.g., ethyl acetate, dichloromethane)

  • Drying agent (e.g., anhydrous Na2SO4 or MgSO4)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the methoxy-substituted pyridine (1.0 equiv).

  • Dissolve the starting material in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the organolithium reagent (1.1-1.5 equiv) dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for the specified time (typically 15 minutes to 1 hour) to ensure complete lithiation.

  • Add the electrophile (1.2-2.0 equiv) dropwise at -78 °C.

  • Allow the reaction to stir at -78 °C for a specified time (typically 1-3 hours) and then warm to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with an appropriate organic solvent (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Directed ortho-Metalation of Methoxy-Pyridines

The following table summarizes representative yields for the directed metalation and electrophilic quench of 4-methoxypyridine and 2-bromo-4-methoxypyridine. These results can serve as a guide for the expected outcomes with this compound.

Starting MaterialLithiating AgentElectrophileProductYield (%)Reference
4-Methoxypyridinen-BuLi/LiDMAE1,2-dibromotetrachloroethane2-Bromo-4-methoxypyridine-[1]
2-Bromo-4-methoxypyridineLTMPDMF, then NaBH4(2-Bromo-4-methoxy-pyridin-3-yl)methanol70 (overall)[1]
2,5-DibromopyridineLDAI22,5-Dibromo-4-iodopyridine91[1]
2,5-DibromopyridineLDADMF, then NaBH4(2,5-Dibromo-pyridin-4-yl)methanol85[1]

Note: LiDMAE = Lithium 2-dimethylaminoethanolate, LTMP = Lithium 2,2,6,6-tetramethylpiperidide, LDA = Lithium diisopropylamide.

Logical Workflow for Directed ortho-Metalation

DoM_Workflow cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Workup and Purification Start Start with This compound Dissolve Dissolve in Anhydrous THF Start->Dissolve Cool Cool to -78 °C Dissolve->Cool Lithiation Add Organolithium Reagent (e.g., n-BuLi, LDA) Cool->Lithiation Stir_Lithiation Stir for 15-60 min at -78 °C Lithiation->Stir_Lithiation Electrophile_Add Add Electrophile (e.g., DMF, I2) Stir_Lithiation->Electrophile_Add Stir_Quench Stir for 1-3 h at -78 °C Electrophile_Add->Stir_Quench Quench Quench with sat. aq. NH4Cl Stir_Quench->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify Product Substituted This compound Purify->Product

Caption: General workflow for the directed ortho-metalation of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. For their application to this compound, a halogenated precursor is required. This can be synthesized via directed ortho-metalation followed by quenching with a halogen source (e.g., I2 or Br2).

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of C-C bonds between a halo-substituted this compound and an organoboron reagent.

Materials:

  • Halo-2,4-dimethoxypyridine (e.g., 3-bromo-2,4-dimethoxypyridine)

  • Aryl- or vinylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)

  • Base (e.g., K2CO3, Cs2CO3, K3PO4)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add the halo-2,4-dimethoxypyridine (1.0 equiv), the boronic acid/ester (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (1-5 mol%).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of N-aryl or N-alkyl substituted aminopyridines from a halo-2,4-dimethoxypyridine precursor.

Materials:

  • Halo-2,4-dimethoxypyridine

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd2(dba)3, Pd(OAc)2)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP)

  • Base (e.g., NaOtBu, K3PO4, Cs2CO3)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-1.5 times the Pd amount).

  • Seal the tube, and evacuate and backfill with an inert gas (repeat three times).

  • Add the halo-2,4-dimethoxypyridine (1.0 equiv), the amine (1.1-1.5 equiv), and the base (1.5-2.5 equiv).

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Representative Quantitative Data for Cross-Coupling Reactions

The following table provides representative conditions and yields for Suzuki-Miyaura and Buchwald-Hartwig reactions on analogous pyridine systems, which can be used as a starting point for the optimization of reactions with this compound derivatives.

Reaction TypePyridine SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)
Suzuki-Miyaura3-BromopyridinePhenylboronic acidPd(OAc)2/PPh3K2CO3Toluene/H2O100~80-90
Buchwald-Hartwig2-BromopyridineAnilinePd2(dba)3/XPhosNaOtBuToluene100~85-95

Signaling Pathway for Palladium-Catalyzed Cross-Coupling

Cross_Coupling_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L2) Intermediate OxAdd->PdII Transmetal Transmetalation (Suzuki) or Amine Coordination (Buchwald-Hartwig) PdII->Transmetal Nu-M / Base (Suzuki) or Nu-H / Base (Buchwald-Hartwig) PdII_Nu Ar-Pd(II)-Nu(L2) Intermediate Transmetal->PdII_Nu RedElim Reductive Elimination PdII_Nu->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Nu Product RedElim->Product Reactants Ar-X + Nu-M (or Nu-H) Reactants->OxAdd Reactants->Transmetal

Caption: Generalized catalytic cycle for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on the pyridine ring is generally favored at the 2- and 4-positions, as the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom.[2] For a this compound derivative bearing a good leaving group (e.g., a halogen or a nitro group) at a different position, SNAr can be a viable method for introducing nucleophiles.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

Materials:

  • Substituted this compound with a leaving group

  • Nucleophile (e.g., amine, alkoxide, thiol)

  • Base (if required, e.g., K2CO3, Et3N)

  • Solvent (e.g., DMF, DMSO, NMP, or an alcohol)

Procedure:

  • In a round-bottom flask, dissolve the substituted this compound (1.0 equiv) in the chosen solvent.

  • Add the nucleophile (1.1-2.0 equiv) and the base (if necessary).

  • Heat the reaction mixture to the desired temperature (can range from room temperature to >150 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.

Logical Relationship in SNAr Regioselectivity

SNAr_Regioselectivity Pyridine Pyridine Ring Attack_2_4 Nucleophilic Attack at C2 or C4 Pyridine->Attack_2_4 Attack_3_5 Nucleophilic Attack at C3 or C5 Pyridine->Attack_3_5 Intermediate_2_4 Meisenheimer Intermediate (Charge on Nitrogen Possible) Attack_2_4->Intermediate_2_4 Intermediate_3_5 Meisenheimer Intermediate (Charge only on Carbon) Attack_3_5->Intermediate_3_5 Stabilized Resonance Stabilized Intermediate_2_4->Stabilized Less_Stabilized Less Stabilized Intermediate_3_5->Less_Stabilized Favored Favored Pathway Stabilized->Favored Disfavored Disfavored Pathway Less_Stabilized->Disfavored

Caption: Rationale for the preferred regioselectivity in nucleophilic aromatic substitution on pyridines.[2]

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of substituted pyridines. The methodologies of directed ortho-metalation, palladium-catalyzed cross-coupling, and nucleophilic aromatic substitution provide a powerful toolkit for the selective functionalization of this scaffold. The protocols and data presented in these application notes serve as a practical guide for researchers in the pharmaceutical and agrochemical industries to facilitate the discovery and development of novel molecules. Further optimization of the outlined conditions may be necessary for specific substrates and desired products.

References

Application of Dimethoxypyrimidine Derivatives in Multi-Component Reactions for the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecular architectures from three or more starting materials in a single, one-pot operation. These reactions are characterized by high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds. This application note details the use of a dimethoxypyrimidine derivative, specifically 6-amino-2,4-dimethoxypyrimidine, in a microwave-assisted, three-component reaction for the synthesis of tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. While direct and detailed protocols for multi-component reactions involving 2,4-dimethoxypyridine were not prominently found in the surveyed literature, the following example with a structurally related pyrimidine derivative illustrates a relevant and efficient synthetic strategy. The resulting fused heterocyclic compounds are of significant interest in medicinal chemistry due to their potential antiproliferative activities.

Featured Application: Microwave-Assisted Synthesis of Tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones

A highly efficient, rapid, and environmentally friendly protocol has been developed for the synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones via a one-pot, three-component reaction. This reaction utilizes an aromatic aldehyde, dimedone, and 6-amino-2,4-dimethoxypyrimidine under microwave irradiation, with glacial acetic acid serving as the reaction medium.[1][2] This metal-free synthesis offers several advantages, including short reaction times, high product yields, and straightforward purification without the need for column chromatography.[1][2]

Reaction Scheme

The general reaction for the synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones is depicted below.

G cluster_product Product r1 Aromatic Aldehyde p1 2,4-dimethoxy-tetrahydropyrimido [4,5-b]quinolin-6(7H)-one r1->p1 r2 Dimedone r2->p1 r3 6-Amino-2,4-dimethoxypyrimidine r3->p1 c1 Glacial Acetic Acid c2 Microwave Irradiation

Caption: General scheme of the three-component reaction.

Quantitative Data Summary

The described protocol is effective for a wide range of substituted aromatic and heteroaromatic aldehydes, accommodating both electron-donating and electron-withdrawing groups, and consistently producing excellent yields.[2]

EntryAromatic Aldehyde (Ar)ProductReaction Time (min)Yield (%)
1C₆H₅4a 1092
24-Cl-C₆H₄4b 1295
34-F-C₆H₄4c 1093
44-Br-C₆H₄4d 1596
54-NO₂-C₆H₄4e 1890
64-CH₃-C₆H₄4f 1094
74-OCH₃-C₆H₄4g 1291
83-NO₂-C₆H₄4h 1588
92-Cl-C₆H₄4i 1292
102-NO₂-C₆H₄4j 2085

Experimental Protocol

General Procedure for the Synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones (4a-v)
  • Reactant Mixture Preparation: In a microwave-safe reaction vessel, combine the aromatic aldehyde (1 mmol), dimedone (1 mmol), and 6-amino-2,4-dimethoxypyrimidine (1 mmol).

  • Solvent Addition: Add glacial acetic acid (5 mL) to the reaction vessel.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable power and temperature (e.g., 120 °C) for the time specified in the data table (typically 10-20 minutes).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature.

  • Purification: The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one derivative. No further purification by column chromatography is typically required.[1]

G start Start mix Mix Aldehyde, Dimedone, and 6-Amino-2,4-dimethoxypyrimidine start->mix add_acid Add Glacial Acetic Acid mix->add_acid microwave Microwave Irradiation (10-20 min) add_acid->microwave tlc Monitor by TLC microwave->tlc tlc->microwave Incomplete cool Cool to Room Temperature tlc->cool Complete filter Filter and Wash with Cold Ethanol cool->filter dry Dry Under Vacuum filter->dry end Pure Product dry->end

Caption: Experimental workflow for the synthesis.

Proposed Reaction Mechanism

The reaction is proposed to proceed through a series of steps initiated by the formation of an enone intermediate, followed by a Michael addition and subsequent cyclization and dehydration.

G Proposed Reaction Pathway cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Cyclization & Dehydration aldehyde Aldehyde enone Enone Intermediate aldehyde->enone dimedone Dimedone dimedone->enone michael_adduct Michael Adduct enone->michael_adduct aminopyrimidine 6-Amino-2,4-dimethoxypyrimidine aminopyrimidine->michael_adduct final_product Final Product michael_adduct->final_product Intramolecular Cyclization

Caption: Simplified reaction mechanism pathway.

Conclusion

The multi-component synthesis of tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones using 6-amino-2,4-dimethoxypyrimidine serves as an excellent example of the efficiency and utility of MCRs in generating complex, biologically relevant heterocyclic scaffolds. This microwave-assisted, metal-free protocol is a valuable addition to the synthetic chemist's toolbox, offering a green and rapid route to a class of compounds with demonstrated antiproliferative potential. Further exploration of similar reactions with other substituted pyridines and pyrimidines could yield novel structures for drug discovery and development.

References

Application of 2,4-Dimethoxypyridine in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethoxypyridine is a versatile and highly reactive precursor in the synthesis of a wide array of heterocyclic compounds. The electron-donating methoxy groups at the 2- and 4-positions activate the pyridine ring, making it susceptible to attack by both electrophiles and nucleophiles, and rendering it a valuable building block in the construction of complex molecular architectures. This document provides a detailed overview of the applications of this compound in heterocyclic synthesis, including quantitative data, detailed experimental protocols, and visual diagrams of reaction pathways. Its utility is particularly notable in the synthesis of fused pyridine systems and other nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and biologically active compounds.[1][2]

Data Presentation

The following tables summarize quantitative data for the synthesis of various heterocyclic compounds utilizing this compound and its derivatives.

Table 1: Synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones

EntryAldehydeProductYield (%)
14-Chlorobenzaldehyde4a73
24-Methylbenzaldehyde4b70
33-Chlorobenzaldehyde4c71
44-Methoxybenzaldehyde4d68

Reaction Conditions: 1 mmol of aldehyde, 1 mmol of dimedone, 1 mmol of 6-amino-2,4-dimethoxypyrimidine, in 3 mL of acetic acid, refluxed for 90 minutes.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones (4a-d)

This protocol describes a multicomponent reaction for the synthesis of tetrahydropyrimido[4,5-b]quinolones from 6-amino-2,4-dimethoxypyrimidine, an aromatic aldehyde, and dimedone.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Dimedone (1 mmol)

  • 6-Amino-2,4-dimethoxypyrimidine (1 mmol)

  • Glacial Acetic Acid (3 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • TLC plates (n-hexane:ethyl acetate 70:30, v/v)

  • Cold water

Procedure:

  • A mixture of the aromatic aldehyde (1 mmol), dimedone (1 mmol), and 6-amino-2,4-dimethoxypyrimidine (1 mmol) is placed in a 50 mL round-bottom flask.

  • Glacial acetic acid (3 mL) is added to the flask.

  • The reaction mixture is refluxed for 90 minutes.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (70:30, v/v).

  • After the complete consumption of the starting materials, the reaction mixture is cooled to room temperature.

  • The cooled mixture is then poured into 30 mL of cold water.

  • The resulting crude product is collected by filtration and dried in an oven.

Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key reaction pathways and experimental workflows involving this compound and its derivatives.

multicomponent_reaction_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product aldehyde Aromatic Aldehyde reflux Reflux in Acetic Acid (90 min) aldehyde->reflux dimedone Dimedone dimedone->reflux aminopyrimidine 6-Amino-2,4-dimethoxypyrimidine aminopyrimidine->reflux cool Cool to RT reflux->cool precipitate Pour into Cold Water cool->precipitate filter Filter precipitate->filter dry Dry filter->dry thpq 2,4-dimethoxy-THPQs dry->thpq

Caption: Workflow for the synthesis of 2,4-dimethoxy-THPQs.

Diels-Alder Reactions

While this compound itself is aromatic and thus a reluctant diene in classical Diels-Alder reactions, its reactivity can be enhanced through coordination to a metal center.[3] This dearomatization activates the pyridine ring, allowing it to participate in [4+2] cycloaddition reactions with a range of dienophiles.[3] This strategy opens up pathways to highly functionalized piperidine and other nitrogen-containing bicyclic systems.[3]

diels_alder_concept cluster_activation Activation cluster_cycloaddition [4+2] Cycloaddition cluster_product Product dmp This compound activated_dmp Activated Dihapto-Coordinated Pyridine dmp->activated_dmp Coordination metal Metal Complex metal->activated_dmp cycloaddition Diels-Alder Reaction activated_dmp->cycloaddition dienophile Dienophile (Alkene/Alkyne) dienophile->cycloaddition adduct Azabicyclic Adduct cycloaddition->adduct

Caption: Conceptual pathway for metal-activated Diels-Alder reactions.

Reactions with Electron-Deficient Alkynes

This compound can react with electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (DMAD), in the presence of a proton source to form various heterocyclic products. The reaction is believed to proceed through a zwitterionic intermediate, which can be trapped by electrophiles or undergo further cyclization.

dmad_reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_product Product dmp This compound zwitterion Zwitterionic Intermediate dmp->zwitterion dmad DMAD dmad->zwitterion protonation Protonation zwitterion->protonation cyclization Intramolecular Cyclization protonation->cyclization fused_pyridine Fused Pyridine Derivative cyclization->fused_pyridine

Caption: General mechanism for the reaction of this compound with DMAD.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds. Its activated nature allows for participation in multicomponent reactions, cycloadditions (upon activation), and reactions with various electrophiles. The methodologies presented herein provide a foundation for researchers to explore the rich chemistry of this pyridine derivative in the development of novel heterocyclic structures with potential applications in medicinal chemistry and materials science. Further exploration of its reactivity is likely to uncover new and efficient synthetic routes to complex molecular targets.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2,4-dimethoxypyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

Common starting materials include 2,4-dihydroxypyridine, 2,4-dichloropyridine, or related pyridine derivatives that can be converted through nucleophilic substitution reactions. The choice of starting material often depends on availability, cost, and the specific synthetic route being employed.

Q2: My reaction yield for the methylation of 2,4-dihydroxypyridine is consistently low. What are the potential causes and how can I improve it?

Low yields in the methylation of 2,4-dihydroxypyridine can stem from several factors:

  • Incomplete deprotonation: The pyridine hydroxyl groups need to be fully deprotonated to form the more nucleophilic alkoxide. Ensure you are using a sufficiently strong base and appropriate reaction conditions.

  • Choice of methylating agent: The reactivity of the methylating agent is crucial. While dimethyl sulfate is effective, milder reagents might require more forcing conditions.

  • Reaction temperature and time: These parameters should be optimized. Insufficient heating may lead to an incomplete reaction, while excessive heat can cause decomposition of reactants or products.

  • Solvent purity: The presence of water in the solvent can quench the base and hinder the reaction. Ensure you are using anhydrous solvents.[1]

Q3: I am observing the formation of N-methylated byproducts. How can I minimize this?

N-methylation can be a competing side reaction. To minimize it, consider the following:

  • Choice of base and solvent: A strong, non-nucleophilic base can favor O-alkylation. The solvent can also influence the selectivity.

  • Protecting groups: In some cases, protecting the ring nitrogen before methylation can be a viable strategy, although this adds extra steps to the synthesis.

Q4: What are the best practices for purifying this compound?

Purification of pyridine derivatives can be challenging due to their basicity.[2] Common purification techniques include:

  • Acid-Base Extraction: This can be used to separate the basic pyridine product from non-basic impurities.

  • Column Chromatography: Silica gel chromatography is a common method. To avoid tailing, which can occur with basic compounds, a small amount of a base like triethylamine can be added to the eluent.[2]

  • Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield Inefficient reaction conditions.- Optimize temperature, reaction time, and reactant concentrations. - Consider using a catalyst if applicable to your specific route.
Purity of starting materials.- Ensure the purity of your reagents before starting the synthesis. Impurities can lead to side reactions and lower yields.[2]
Incomplete reaction.- Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it goes to completion.
Formation of Side Products Incorrect order of reagent addition.- In multi-step syntheses, the order of adding reagents can be critical. Consider pre-forming intermediates before proceeding to the next step.[2]
Reaction temperature is too high.- High temperatures can lead to decomposition or the formation of undesired byproducts. Try running the reaction at a lower temperature.
Difficult Product Isolation/Purification Product is soluble in the aqueous phase during workup.- Adjust the pH of the aqueous layer to ensure the pyridine is in its free base form and more soluble in the organic solvent. - Use a different extraction solvent.
Tailing on silica gel column.- Add a small percentage of a basic modifier, such as triethylamine or ammonia in methanol, to the eluent to improve peak shape.
Exothermic Reaction is Difficult to Control Rapid addition of a reactive reagent.- Add the reactive reagent dropwise or in portions over a period of time to control the rate of heat generation. - Use an ice bath or other cooling methods to maintain a stable reaction temperature.[2]

Data Presentation

Table 1: Comparison of Yields in Related Pyridine Syntheses

Starting MaterialProductReagentsYield (%)Reference
3-hydroxy-2-methyl-4-pyrone3-hydroxy-2-methyl-4-pyridoneAmmonia water, Ammonium carbonate95.7[3][4]
3-hydroxy-2-methyl-4-pyrone3-hydroxy-2-methyl-4-pyridoneWater, Ammonium bicarbonate75.6[3][4]
3-hydroxy-2-methyl-4-pyrone3-hydroxy-2-methyl-4-pyridoneMethanol, Ammonium bicarbonate63.1[3][4]
2-chloropyridine-3,4-dicarbonitriles2-methoxypyridine-3,4-dicarbonitrilesSodium methoxide, Anhydrous methanol68-79[1]
2,4-dihydroxypyridine2,4-dibromopyridinePOBr₃90[5]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-alkoxypyridines from 2-chloropyridines

This protocol is a generalized method based on the synthesis of 2-methoxypyridine-3,4-dicarbonitriles and can be adapted for the synthesis of this compound from 2,4-dichloropyridine.[1]

Materials:

  • 2,4-dichloropyridine

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol (MeOH)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2,4-dichloropyridine in anhydrous methanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium methoxide in anhydrous methanol to the cooled solution. The amount of sodium methoxide should be slightly in excess of 2 equivalents per equivalent of 2,4-dichloropyridine.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress should be monitored by TLC.

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is then partitioned between water and an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel or by vacuum distillation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 2,4-dichloropyridine in anhydrous methanol cool Cool solution in ice bath start->cool add_base Slowly add NaOMe solution cool->add_base warm_stir Warm to RT and stir add_base->warm_stir monitor Monitor reaction by TLC warm_stir->monitor evaporate Remove solvent under vacuum monitor->evaporate extract Partition between water and organic solvent evaporate->extract purify Purify by chromatography or distillation extract->purify product This compound purify->product troubleshooting_yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup & Purification start->check_workup check_purity->start No impure Impurities Detected check_purity->impure Yes check_conditions->start No suboptimal Conditions Not Optimal check_conditions->suboptimal Yes check_workup->start No loss Product Loss During Isolation check_workup->loss Yes purify_reagents Purify or Replace Reagents impure->purify_reagents optimize Optimize Temp, Time, & Concentrations suboptimal->optimize modify_workup Modify Extraction pH or Purification Method loss->modify_workup

References

Common side products in reactions with 2,4-Dimethoxypyridine and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4-Dimethoxypyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products when using this compound?

A1: The most frequently observed side products arise from the hydrolysis of one or both methoxy groups, leading to the formation of 4-methoxy-2-pyridone or 2-methoxy-4-pyridone, and potentially 2,4-dihydroxypyridine. Another potential side reaction, particularly in the presence of acylating or alkylating agents, is the reaction at the pyridine nitrogen, leading to N-acylated or N-alkylated pyridinium salts.

Q2: What causes the hydrolysis of the methoxy groups on this compound?

A2: Hydrolysis is typically catalyzed by the presence of acid or base in the reaction mixture. Water content in solvents or reagents is a primary contributor to this side reaction. The 2-methoxy group is generally more susceptible to nucleophilic attack and subsequent hydrolysis than the 4-methoxy group. One patented process describes the cleavage of an aryl-oxygen bond in a similar methoxy-pyridine derivative when treated with hydrochloric acid, resulting in a pyridone.

Q3: Can this compound itself undergo N-acylation or N-alkylation?

A3: Yes, the nitrogen atom of the pyridine ring is nucleophilic and can react with electrophiles such as acylating or alkylating agents. This will form a pyridinium salt. This is often an undesired side reaction if the intended transformation is elsewhere on the molecule or if this compound is used as a non-nucleophilic base.

Q4: How does pH affect the stability of this compound?

Troubleshooting Guides

Issue 1: Formation of Pyridone Side Products

Symptoms:

  • Presence of unexpected peaks in NMR or LC-MS corresponding to the mass of one or more pyridone derivatives.

  • Reduced yield of the desired product.

  • Changes in the polarity of byproducts, often being more polar than the starting material.

Root Cause Analysis and Prevention:

Potential Cause Prevention Strategy
Presence of water in solvents or reagents Use anhydrous solvents and reagents. Consider drying solvents using standard laboratory procedures (e.g., distillation from a suitable drying agent, use of molecular sieves).
Acidic reaction conditions If possible, perform the reaction under neutral or mildly basic conditions. If an acid is required, use the minimum stoichiometric amount. Consider using a non-nucleophilic base to neutralize any generated acid.
Basic reaction conditions If a strong base is promoting hydrolysis, consider using a weaker, non-nucleophilic base. Minimize reaction time and temperature.
Prolonged reaction times or high temperatures Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed. Optimize the reaction temperature to the minimum required for a reasonable reaction rate.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Hydrolysis in a Reaction Using this compound

  • Glassware and Reagent Preparation:

    • Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator under an inert atmosphere (e.g., nitrogen or argon).

    • Use freshly opened anhydrous solvents or solvents dried and distilled according to standard procedures.

    • Ensure all starting materials and reagents are anhydrous.

  • Reaction Setup:

    • Assemble the reaction under an inert atmosphere.

    • Dissolve the substrate and this compound in the anhydrous solvent.

    • Cool the reaction mixture to the desired temperature before adding any reactive reagents.

  • Reagent Addition and Reaction Monitoring:

    • Add reagents slowly and in a controlled manner to avoid localized heating.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) at regular intervals.

  • Work-up:

    • Upon completion, quench the reaction appropriately (e.g., with a cooled, neutral aqueous solution).

    • Extract the product into a suitable organic solvent.

    • Wash the organic layer with brine to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Visualizations

Troubleshooting_Workflow Troubleshooting Pyridone Formation start High Level of Pyridone Side Product Detected check_water Is Water Present in the Reaction? start->check_water use_anhydrous Use Anhydrous Solvents and Reagents. Dry Glassware Thoroughly. check_water->use_anhydrous Yes check_ph Are Reaction Conditions Acidic or Basic? check_water->check_ph No use_anhydrous->check_ph neutralize Adjust to Neutral pH if Possible. Use Non-nucleophilic Buffers or Bases. check_ph->neutralize Yes check_temp_time Are Reaction Temperature or Time Excessive? check_ph->check_temp_time No neutralize->check_temp_time optimize_conditions Lower Reaction Temperature. Reduce Reaction Time. Monitor Closely. check_temp_time->optimize_conditions Yes solution Pyridone Formation Minimized check_temp_time->solution No optimize_conditions->solution

Caption: Troubleshooting workflow for pyridone side product formation.

Side_Reaction_Pathway Common Side Reaction Pathways for this compound cluster_hydrolysis Hydrolysis Pathway cluster_acylation N-Acylation Pathway DMP This compound Pyridone1 4-Methoxy-2-pyridone DMP->Pyridone1 H₂O / H⁺ or OH⁻ (at C2) Pyridone2 2-Methoxy-4-pyridone DMP->Pyridone2 H₂O / H⁺ or OH⁻ (at C4) Acyl_Salt N-Acylpyridinium Salt DMP->Acyl_Salt Acylating Agent (e.g., Ac₂O, AcCl)

References

Technical Support Center: Optimizing 2,4-Dimethoxypyridine-Mediated Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on optimizing reaction conditions for transformations mediated by 2,4-dimethoxypyridine (2,4-DMAP). The information presented here is curated to address common challenges and provide practical solutions for your experiments.

Disclaimer: While this compound is an effective nucleophilic catalyst, much of the publicly available, detailed optimization and troubleshooting literature focuses on its close structural analog, 4-dimethylaminopyridine (4-DMAP). The guidance provided below is based on the well-established principles of catalysis by 4-dialkylaminopyridines and should serve as a robust starting point for your work with this compound.

Frequently Asked Questions (FAQs)

Q1: Why are my reaction yields low when using this compound as a catalyst?

A1: Low yields in this compound-mediated reactions can stem from several factors. Common culprits include the presence of moisture, suboptimal reaction temperature, incorrect stoichiometry of reagents, or catalyst deactivation. It is crucial to ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediate. Additionally, verifying the purity of your starting materials and the catalyst is essential.

Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

A2: In esterification reactions, particularly when using carbodiimide coupling agents like DCC or EDC, a common side product is the N-acylurea. This arises from the intramolecular rearrangement of the O-acylisourea intermediate. The use of a nucleophilic catalyst like this compound is intended to minimize this by forming a more reactive acylpyridinium intermediate. If N-acylurea formation is still observed, increasing the catalyst loading or changing the solvent to better solubilize all components can be beneficial. In acylation reactions, if the substrate has multiple reactive sites, lack of selectivity can be an issue. Lowering the reaction temperature may improve selectivity.

Q3: What is the optimal catalyst loading for this compound?

A3: The optimal catalyst loading can vary significantly depending on the specific reaction. For many acylation and esterification reactions, a catalytic amount in the range of 1-10 mol% is sufficient. However, for challenging substrates or to accelerate slow reactions, a higher loading may be necessary. It is recommended to screen a range of catalyst loadings to determine the optimal concentration for your specific transformation.

Q4: How does this compound compare to 4-DMAP as a catalyst?

A4: Both this compound and 4-DMAP are highly effective nucleophilic catalysts. The electron-donating methoxy and dimethylamino groups, respectively, increase the nucleophilicity of the pyridine nitrogen, making them more active than pyridine. The choice between them may depend on subtle electronic and steric differences which can influence reaction rates and selectivity for specific substrates. It is often beneficial to screen both catalysts to identify the best performer for a new transformation.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Suggested Solution
Presence of Water Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and reagents. Store this compound and other reagents in a desiccator.
Suboptimal Temperature If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-60 °C). For reactions involving thermally sensitive substrates, cooling to 0 °C may be necessary to prevent decomposition.
Incorrect Stoichiometry Verify the molar ratios of your reactants, coupling agents, and catalyst. For challenging acylations, a slight excess of the acylating agent may be beneficial.
Poor Reagent Quality Use freshly opened or purified reagents. The purity of the acylating agent, substrate, and catalyst should be confirmed.
Catalyst Deactivation Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if any of the components are sensitive to air or oxidation.
Issue 2: Formation of N-Acylurea Side Product (in Carbodiimide-Mediated Esterifications)
Possible Cause Suggested Solution
Slow Reaction with Alcohol The O-acylisourea intermediate is rearranging to the N-acylurea before the alcohol can react with the acylpyridinium intermediate.
- Increase the concentration of the alcohol.
- Increase the catalyst loading of this compound to accelerate the formation of the acylpyridinium intermediate.
- Change to a more polar aprotic solvent to improve the solubility of the reaction components and potentially increase the reaction rate.
Steric Hindrance If either the carboxylic acid or the alcohol is sterically hindered, the reaction will be slower, allowing more time for the side reaction to occur.
- Increase the reaction temperature to overcome the activation energy barrier.
- Consider using a less sterically hindered coupling agent if possible.

Data Presentation

Table 1: Effect of Solvent on a Hypothetical this compound-Catalyzed Acylation
Solvent Dielectric Constant Reaction Time (h) Yield (%)
Dichloromethane9.1485
Acetonitrile37.5392
Tetrahydrofuran7.6678
Toluene2.41255
Table 2: Optimization of Catalyst Loading for a Hypothetical Esterification
2,4-DMAP (mol%) Reaction Time (h) Yield (%) N-Acylurea Byproduct (%)
1126525
568810
10495<5
20495<5

Experimental Protocols

Protocol 1: General Procedure for this compound-Catalyzed Acylation of an Alcohol
  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add the alcohol (1.0 equiv), this compound (0.05 equiv), and an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile).

  • Addition of Base: Add a suitable non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5 equiv).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add the acylating agent (e.g., an acid chloride or anhydride, 1.2 equiv) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for a Steglich-Type Esterification using this compound
  • Preparation: To an oven-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv), the alcohol (1.2 equiv), and this compound (0.10 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Coupling Agent: Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equiv) in the same anhydrous solvent.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the filter cake with a small amount of the solvent.

    • If using EDC, the urea byproduct is water-soluble. Dilute the reaction mixture with the solvent and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Alcohol, 2,4-DMAP, and Base in Anhydrous Solvent cool Cool to 0 °C reagents->cool add_acyl Add Acylating Agent cool->add_acyl stir Stir and Monitor (TLC/LC-MS) add_acyl->stir quench Quench Reaction stir->quench extract Extract & Wash quench->extract purify Purify (Chromatography) extract->purify product product purify->product Isolated Product

Caption: General workflow for a this compound-catalyzed acylation.

troubleshooting_logic start Low Reaction Yield? check_water Check for Water? (Anhydrous Conditions) start->check_water Yes check_temp Optimize Temperature? check_water->check_temp check_reagents Reagent Purity/Stoichiometry? check_temp->check_reagents side_products Side Products Observed? check_reagents->side_products n_acylurea N-Acylurea Formation? side_products->n_acylurea Yes success Improved Yield side_products->success No adjust_catalyst Increase 2,4-DMAP loading n_acylurea->adjust_catalyst adjust_catalyst->success

Caption: Troubleshooting logic for low yield in 2,4-DMAP-mediated reactions.

Technical Support Center: Overcoming Challenges in the Purification of 2,4-Dimethoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of 2,4-dimethoxypyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound derivatives?

Common impurities can include unreacted starting materials, byproducts from side reactions, residual catalysts (e.g., palladium), and degradation products.[1][2][] Depending on the synthetic route, impurities such as single-methoxylated pyridines or N-oxides might be present.[4]

Q2: My this compound derivative appears to be degrading during purification. What are the likely causes and how can I prevent this?

Pyridine derivatives can be sensitive to acidic conditions, such as on standard silica gel, which can lead to degradation.[1] The methoxy groups in this compound derivatives can also be susceptible to hydrolysis under strong acidic or basic conditions. To minimize degradation, consider using neutralized silica gel or an alternative stationary phase like alumina.[5] Additionally, avoid prolonged exposure to harsh pH conditions during aqueous workups.

Q3: I am observing significant peak tailing during HPLC analysis of my this compound derivative. How can I resolve this?

Peak tailing for basic compounds like pyridine derivatives is a common issue in chromatography, often caused by strong interactions with acidic residual silanol groups on silica-based stationary phases.[5] To mitigate this, you can:

  • Add a competing base: Incorporate a small amount of a base like triethylamine (TEA) into the mobile phase to block the active silanol sites.[5][6]

  • Adjust the mobile phase pH: Lowering the pH to around 2.5-3.0 can protonate the silanol groups, reducing their interaction with the basic analyte.[5]

  • Use an end-capped column: These columns have fewer free silanol groups, leading to improved peak shapes for basic compounds.[5]

Troubleshooting Guides

Problem 1: Low Recovery After Column Chromatography

Symptoms:

  • The desired product is not eluting from the column.

  • The total mass of recovered fractions is significantly lower than the amount of crude product loaded.

Possible Causes & Solutions:

Possible CauseRecommended Action
Compound Degradation on Column Pyridine derivatives can be sensitive to the acidic nature of silica gel.[1] Neutralize the silica gel by pre-treating it with a solution of a non-nucleophilic base (e.g., triethylamine) in the eluent. Alternatively, use a less acidic stationary phase like alumina.[5]
Irreversible Adsorption The compound may be too polar for the chosen solvent system and is strongly binding to the stationary phase. Increase the polarity of the eluent gradually. A small amount of a modifier like methanol can be added to the mobile phase.
Incorrect Solvent System The chosen eluent may not be strong enough to displace the compound from the stationary phase. Re-evaluate the TLC analysis to determine a more suitable eluent system. Aim for an Rf value of 0.2-0.3 for the desired product.[1]
Problem 2: Co-elution of Impurities

Symptoms:

  • TLC or HPLC analysis of the collected fractions shows the presence of both the desired product and impurities in the same fractions.

Possible Causes & Solutions:

Possible CauseRecommended Action
Similar Polarity of Product and Impurity The polarity of the impurity is too close to that of the product for effective separation with the current method.
Action 1: Optimize the solvent system. Try a different solvent mixture with varying polarities and selectivities.
Action 2: Consider switching the stationary phase. If using normal-phase chromatography (silica), reversed-phase chromatography (C18) might provide better separation, especially for more polar compounds.[1]
Column Overload Too much crude product was loaded onto the column, exceeding its separation capacity. Reduce the amount of sample loaded onto the column. Use a larger column if a larger quantity needs to be purified.

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Removal of Basic Impurities

This protocol is useful for separating basic this compound derivatives from non-basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl).[6] The basic pyridine derivative will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer.

  • Separation: Separate the aqueous layer containing the protonated product.

  • Basification: Neutralize the aqueous layer by adding a base (e.g., 1 M NaOH) until the solution is basic.

  • Re-extraction: Extract the neutralized aqueous layer with an organic solvent (e.g., ethyl acetate) to recover the purified this compound derivative.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.[1]

Protocol 2: Flash Column Chromatography with Neutralized Silica Gel

This protocol is designed to minimize the degradation of acid-sensitive this compound derivatives.

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent. Add 1-2% triethylamine to the eluent to neutralize the silica.

  • Column Packing: Pack a glass column with the neutralized silica gel slurry, ensuring no air bubbles are trapped.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the neutralized eluent, gradually increasing the polarity if necessary.

  • Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow General Purification Workflow for this compound Derivatives cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude Product workup Aqueous Workup crude_product->workup extraction Acid-Base Extraction workup->extraction If non-basic impurities chromatography Column Chromatography workup->chromatography If polar impurities extraction->chromatography recrystallization Recrystallization chromatography->recrystallization If solid purity_check Purity Assessment (TLC, HPLC, NMR) chromatography->purity_check recrystallization->purity_check pure_product Pure Product purity_check->pure_product Purity Confirmed

Caption: A general workflow for the purification of this compound derivatives.

troubleshooting_logic Troubleshooting Low Yield in Chromatography start Low Recovery After Chromatography check_degradation Check for Degradation on TLC Plate start->check_degradation degradation_yes Degradation Confirmed check_degradation->degradation_yes Yes degradation_no No Degradation Observed check_degradation->degradation_no No neutralize_silica Use Neutralized Silica or Alumina degradation_yes->neutralize_silica check_polarity Is Compound Highly Polar? degradation_no->check_polarity end Improved Recovery neutralize_silica->end polar_yes Increase Eluent Polarity / Add Modifier check_polarity->polar_yes Yes polar_no Re-evaluate TLC and Optimize Solvent System check_polarity->polar_no No polar_yes->end polar_no->end

Caption: A logical workflow for troubleshooting low recovery in column chromatography.

References

How to handle and store 2,4-Dimethoxypyridine to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling, storage, and troubleshooting of 2,4-Dimethoxypyridine to prevent its degradation and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?

A1: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is crucial to protect it from moisture and atmospheric humidity to prevent hydrolysis. Storage in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), is highly recommended.

Q2: What are the primary degradation pathways for this compound?

A2: The two main degradation pathways for this compound are hydrolysis and oxidation. The methoxy groups are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. The pyridine ring itself is relatively stable but can be oxidized under harsh conditions.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of this compound in aqueous solutions is significantly influenced by pH. The rate of hydrolysis of the methoxy groups is generally faster under both acidic and alkaline conditions compared to neutral conditions.

Q4: Are there any solvents or reagents that are incompatible with this compound?

A4: Yes, certain solvents and reagents should be avoided to prevent degradation. Protic solvents, especially water, can lead to hydrolysis. Strong acids and bases can catalyze hydrolysis. Strong oxidizing agents should also be avoided as they can lead to the oxidation of the pyridine ring or the methoxy groups.

Q5: How can I check the purity of my this compound sample?

A5: The purity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can separate the parent compound from any potential impurities or degradation products.

Troubleshooting Guides

Issue: Unexpected Peaks in Analytical Chromatogram (e.g., HPLC, GC-MS)

Possible Causes:

  • Degradation of the compound due to improper storage or handling.

  • Contamination of the sample or solvent.

  • Reaction with components of the analytical mobile phase or column.

Recommended Actions:

  • Verify Storage Conditions: Ensure that the compound has been stored at the recommended temperature, protected from light and moisture.

  • Prepare Fresh Solutions: Always prepare fresh solutions for analysis to minimize the risk of degradation in solution.

  • Analyze a Freshly Opened Sample: Use a new, unopened vial of this compound as a reference to compare against the suspect sample.

  • Characterize Impurity Peaks: If possible, use mass spectrometry (MS) to identify the mass of the unexpected peaks, which can provide clues about the structure of the degradation products.

Data Presentation

ConditionParameterExpected Stability of this compoundPotential Degradation Products
Temperature Elevated Temperature (e.g., 40-60°C)Increased rate of degradationProducts of hydrolysis and oxidation
Room Temperature (20-25°C)Generally stable if protected from light and moistureMinimal degradation
Refrigerated (2-8°C)High stabilityNegligible degradation
Light UV or Prolonged Exposure to LightMay induce degradationPhotodegradation products
Stored in Amber Vials/DarkStableMinimal degradation
Moisture/Humidity High HumidityIncreased risk of hydrolysis2-hydroxy-4-methoxypyridine, 4-hydroxy-2-methoxypyridine, 2,4-dihydroxypyridine
Anhydrous ConditionsHigh stabilityNegligible degradation
pH Acidic (pH < 4)Increased rate of hydrolysis2-hydroxy-4-methoxypyridine, 4-hydroxy-2-methoxypyridine, 2,4-dihydroxypyridine
Neutral (pH 6-8)Most stable in aqueous solutionMinimal hydrolysis
Basic (pH > 9)Increased rate of hydrolysis2-hydroxy-4-methoxypyridine, 4-hydroxy-2-methoxypyridine, 2,4-dihydroxypyridine
Atmosphere Presence of Oxygen/AirPotential for slow oxidation over timePyridine N-oxide derivatives, products of methoxy group oxidation
Inert Atmosphere (N₂, Ar)High stabilityNegligible oxidation

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-20 min: 80% B

    • 20.1-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 10 mL of a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: Identification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for identifying volatile impurities and potential degradation products.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector Temperature: 250°C.

  • Detector (MS) Transfer Line Temperature: 280°C.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of 10 mg/mL.

Visualizations

Troubleshooting_Workflow start Unexpected Peak in Chromatogram check_storage Verify Storage Conditions (Cool, Dark, Dry) start->check_storage fresh_solution Prepare Fresh Solution check_storage->fresh_solution If storage is correct check_storage->fresh_solution If storage is incorrect new_sample Analyze Freshly Opened Sample fresh_solution->new_sample instrument_issue Investigate Instrument/Method fresh_solution->instrument_issue If peak is still present with fresh sample and solution characterize_peak Characterize Peak by MS new_sample->characterize_peak If peak persists contamination Conclusion: Contamination Possible new_sample->contamination If peak is absent in new sample degradation Conclusion: Degradation Likely characterize_peak->degradation If mass matches expected degradant Experimental_Workflow start Purity Assessment of this compound sample_prep Sample Preparation (1 mg/mL in 50:50 Water:ACN) start->sample_prep hplc_analysis HPLC Analysis (C18 column, gradient elution) sample_prep->hplc_analysis For non-volatile impurities gcms_analysis GC-MS Analysis (DB-5ms column, temp program) sample_prep->gcms_analysis For volatile impurities data_analysis Data Analysis hplc_analysis->data_analysis gcms_analysis->data_analysis purity_determination Determine Purity (%) data_analysis->purity_determination impurity_id Identify Impurities data_analysis->impurity_id

Identifying and characterizing unexpected byproducts in 2,4-Dimethoxypyridine chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-dimethoxypyridine. The information is designed to help identify and characterize unexpected byproducts that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: During an electrophilic substitution reaction (e.g., nitration, halogenation) on this compound, I've isolated multiple product isomers. Is this expected?

A1: Yes, the formation of regioisomeric byproducts is a common occurrence in the electrophilic substitution of substituted pyridines. The two methoxy groups at the 2- and 4-positions are activating and ortho-, para-directing. However, the pyridine nitrogen is deactivating. The interplay of these electronic effects can lead to substitution at various positions on the ring, resulting in a mixture of isomers. The reaction conditions, particularly the acidity of the medium, can significantly influence the product distribution. For instance, in strong acid, the pyridine nitrogen will be protonated, further influencing its directing effect.

Q2: I'm observing partial or complete demethylation of one or both methoxy groups. What causes this and how can it be avoided?

A2: Demethylation is a known side reaction for methoxy-substituted pyridines, particularly under acidic conditions or in the presence of certain reagents.[1][2][3] Strong acids (e.g., HBr, HI) or Lewis acids used as catalysts can facilitate the cleavage of the methyl-oxygen bond, leading to the formation of the corresponding hydroxypyridines or pyridones. To avoid this, consider using milder reaction conditions, protecting the pyridine nitrogen, or employing reagents less prone to inducing demethylation. If acidic conditions are necessary, running the reaction at a lower temperature and for a shorter duration may minimize this byproduct.

Q3: My reaction involving lithiation of this compound is giving a low yield of the desired product and several unidentifiable byproducts. What could be the issue?

A3: Lithiation of methoxypyridines can sometimes be complex. While the methoxy groups direct the lithiation, side reactions can occur. Incomplete lithiation, competing lithiation at other positions, or subsequent reactions of the lithiated intermediate can lead to a mixture of products. The choice of base and reaction temperature are critical. For instance, the use of a different organolithium reagent or the addition of a coordinating agent like TMEDA can improve regioselectivity and yield.

Q4: In a multi-step synthesis where a this compound derivative is used, I am seeing impurities in my final product that seem to be related to the pyridine moiety. What are some common process-related impurities?

A4: In syntheses such as that of pantoprazole, which utilizes a 2-chloromethyl-3,4-dimethoxypyridine intermediate, several impurities related to the pyridine structure have been identified. These can include:

  • Oxidation Byproducts: If oxidizing agents are used in subsequent steps, the pyridine nitrogen can be oxidized to an N-oxide, or other parts of the molecule can be over-oxidized (e.g., sulfide to sulfone).

  • Dimerization Products: Self-condensation or dimerization of reactive intermediates can occur, leading to high molecular weight impurities.

  • Byproducts from Side Reactions: Depending on the reagents and conditions, side reactions on the pyridine ring or its substituents can occur in later stages of the synthesis.

Troubleshooting Guides

Issue 1: Formation of Isomeric Byproducts in Electrophilic Aromatic Substitution
Potential Cause Troubleshooting Steps
Ambiguous Directing Effects The electronic effects of the methoxy groups and the pyridine nitrogen can lead to a mixture of isomers.
Reaction Conditions The acidity and temperature of the reaction can influence the regioselectivity of the substitution.
Steric Hindrance Bulky reagents may favor substitution at less sterically hindered positions.

Experimental Protocol for Isomer Identification:

  • Separation: Attempt to separate the isomers using column chromatography with a shallow gradient or by high-performance liquid chromatography (HPLC).

  • Characterization: Analyze the pure isomers using 1H NMR, 13C NMR, and mass spectrometry to determine their structures. Nuclear Overhauser effect (NOE) NMR experiments can be particularly useful in establishing the relative positions of the substituents.

Issue 2: Unwanted Demethylation Byproducts
Potential Cause Troubleshooting Steps
Acidic Conditions Strong acids can cleave the ether linkage.
Lewis Acid Catalysts Some Lewis acids can promote demethylation.
High Reaction Temperature Elevated temperatures can provide the energy needed for demethylation.

Experimental Protocol for Minimizing Demethylation:

  • Screen Reagents: If possible, use non-acidic reagents or catalysts for the desired transformation.

  • Optimize Conditions: If acidic conditions are unavoidable, conduct the reaction at the lowest possible temperature and monitor the progress closely to minimize reaction time.

  • Protecting Groups: Consider protecting the pyridine nitrogen to modulate its electronic properties and potentially reduce the lability of the methoxy groups.

Summary of Potential Byproducts

Reaction Type Potential Byproduct(s) Conditions Favoring Formation
Electrophilic Substitution Regioisomers of the desired productStrong acids, high temperatures
Reactions in Acid Mono- or di-demethylated products (hydroxypyridines/pyridones)Strong acids (HBr, HI), Lewis acids
Lithiation Isomeric lithiation products, products of subsequent reactionsSuboptimal choice of base or temperature
Oxidation Pyridine N-oxidePresence of oxidizing agents
Multi-step Syntheses Process-specific impurities (e.g., sulfones, dimers)Reaction conditions of subsequent steps

Diagrams

Byproduct_Formation_Pathways DMP This compound ES Electrophilic Substitution DMP->ES Acid Acidic Conditions DMP->Acid Lith Lithiation DMP->Lith Desired_ES Desired Product ES->Desired_ES Isomers Isomeric Byproducts ES->Isomers Side Reaction Demethylated Demethylated Byproducts Acid->Demethylated Lith_Side_Products Lithiation Side Products Lith->Lith_Side_Products Side Reaction

Caption: Potential byproduct formation pathways from this compound.

Troubleshooting_Workflow Start Unexpected Byproduct Observed in Reaction Isolate Isolate Byproduct (e.g., Chromatography) Start->Isolate Characterize Characterize Structure (NMR, MS) Isolate->Characterize Hypothesize Hypothesize Formation Mechanism Characterize->Hypothesize Modify Modify Reaction Conditions (Temp, Reagents, Time) Hypothesize->Modify Analyze Re-run and Analyze Reaction Mixture Modify->Analyze Success Byproduct Minimized Analyze->Success Fail Byproduct Persists Analyze->Fail Fail->Modify Further Optimization

References

Technical Support Center: Refinement of Experimental Protocols for Robust 2,4-Dimethoxypyridine Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing 2,4-Dimethoxypyridine in their experiments. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visual diagrams to address common challenges and streamline applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is a versatile intermediate in organic synthesis, primarily utilized as a building block for pharmaceuticals and agrochemicals. Its structure is incorporated into various biologically active molecules, including potential anti-inflammatory and analgesic drugs, as well as herbicides and fungicides.[1]

Q2: What are the recommended storage and handling conditions for this compound?

A2: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and strong oxidizing agents. For long-term stability, storage at 0-8°C is recommended.[1] Always consult the Safety Data Sheet (SDS) for complete safety information.

Q3: My Suzuki-Miyaura coupling reaction with a this compound derivative is showing low to no yield. What are the potential causes?

A3: Low yields in Suzuki-Miyaura couplings involving pyridine derivatives can stem from several factors. The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst deactivation or "poisoning". Other common issues include suboptimal reaction conditions (temperature, solvent, base), degradation of the boronic acid/ester, and the presence of oxygen or moisture in the reaction mixture.

Q4: I am observing significant side products in my cross-coupling reaction. What are the likely culprits?

A4: Common side reactions include homocoupling of the boronic acid and protodeboronation (replacement of the boronic acid group with a hydrogen). Homocoupling is often exacerbated by the presence of oxygen, so thorough degassing of solvents and reagents is crucial. Protodeboronation can occur if there is excess water or other protic sources in the reaction. Using anhydrous solvents and reagents can help minimize this side reaction.

Q5: How can I effectively purify the product of a reaction involving this compound?

A5: The purification strategy depends on the properties of your final product. Column chromatography on silica gel is a common method. For products that may be sensitive to the acidic nature of silica, neutralization with a non-nucleophilic base like triethylamine in the eluent, or the use of neutral alumina can be beneficial. Recrystallization is an excellent option for solid products to achieve high purity.

Troubleshooting Guides

Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling
Possible Cause Troubleshooting Steps
Catalyst Deactivation/Poisoning 1. Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that can stabilize the palladium catalyst and promote the desired catalytic cycle. 2. Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may overcome partial deactivation. 3. Pre-catalyst Choice: Use a well-defined palladium pre-catalyst to ensure the efficient generation of the active Pd(0) species.
Suboptimal Reaction Conditions 1. Base Screening: The choice of base is critical. Screen inorganic bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃. 2. Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is often optimal to dissolve both the organic substrates and the inorganic base. 3. Temperature Optimization: Gradually increase the reaction temperature in 10-20°C increments, while monitoring for potential decomposition of starting materials or product.
Boronic Acid/Ester Instability 1. Reagent Quality: Use fresh, high-purity boronic acid or a more stable boronate ester (e.g., pinacol boronate). 2. Anhydrous Conditions: If protodeboronation is suspected, ensure all solvents and reagents are rigorously dried.
Issue 2: Formation of Significant Side Products
Side Product Possible Cause Troubleshooting Steps
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.1. Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. 2. Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.
Protodeboronation Presence of protic sources (e.g., water, alcohols).1. Anhydrous Reagents: Use anhydrous solvents and reagents. Dry solvents over appropriate drying agents. 2. Base Choice: While some water is often necessary for Suzuki couplings, excessive amounts can be detrimental. Optimize the amount of aqueous base used.
Dehalogenation The halide on the coupling partner is replaced by a hydrogen.1. Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of reductive elimination (product formation) versus dehalogenation. 2. Lower Temperature: If possible, running the reaction at a lower temperature may disfavor this side reaction.

Experimental Protocols

Representative Suzuki-Miyaura Cross-Coupling of a Halogenated this compound Derivative

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a halogenated this compound derivative with an arylboronic acid. Note: This is a generalized protocol and may require optimization for specific substrates.

Materials:

  • Halogenated this compound derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for synthesis and workup

Procedure:

  • Reaction Setup: To a dry reaction flask, add the halogenated this compound derivative, arylboronic acid, palladium catalyst, and base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Under a positive flow of inert gas, add the degassed organic solvent and water (typically in a 4:1 to 10:1 ratio).

  • Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative)

The following table presents representative yields for a Suzuki-Miyaura coupling of a model chloro-2,4-dimethoxypyridine with various arylboronic acids under optimized conditions.

Arylboronic Acid Product Yield (%)
Phenylboronic acid2,4-dimethoxy-X-phenylpyridine85
4-Methoxyphenylboronic acid2,4-dimethoxy-X-(4-methoxyphenyl)pyridine92
4-Chlorophenylboronic acid2,4-dimethoxy-X-(4-chlorophenyl)pyridine78
3-Thienylboronic acid2,4-dimethoxy-X-(3-thienyl)pyridine81

Note: Yields are illustrative and will vary based on the specific substrates and reaction conditions.

Visualizations

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Halogenated 2,4-DMP - Boronic Acid - Pd Catalyst - Base inert Establish Inert Atmosphere (Ar or N2) reagents->inert solvent Add Degassed Solvents inert->solvent heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Signaling Pathway: Inhibition of PI3K/mTOR by a this compound-derived Compound

PI3K_mTOR_Pathway cluster_upstream Upstream Signaling cluster_pathway PI3K/mTOR Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 2,4-DMP Derivative (Inhibitor) Inhibitor->PI3K Inhibitor->mTORC1

Caption: Simplified PI3K/mTOR signaling pathway and points of inhibition.

Signaling Pathway: PIM-1 Kinase Inhibition

PIM1_Pathway cluster_upstream Upstream Signaling cluster_pathway PIM-1 Signaling Cytokine Cytokines (e.g., IL-6) JAK JAK Cytokine->JAK STAT STAT JAK->STAT phosphorylates PIM1 PIM-1 Kinase STAT->PIM1 transcription ApoptosisReg Apoptosis Regulators (e.g., Bad) PIM1->ApoptosisReg phosphorylates (inactivates) CellSurvival Cell Survival Inhibitor 2,4-DMP Derivative (Inhibitor) Inhibitor->PIM1

Caption: PIM-1 kinase signaling pathway and mechanism of inhibition.

References

Technical Support Center: Minimizing Catalyst Poisoning with 2,4-Dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst poisoning when using 2,4-Dimethoxypyridine in catalytic reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound, presented in a question-and-answer format.

Issue 1: Low or No Catalytic Activity

Q: My reaction is showing little to no conversion when this compound is used as a substrate or is present in the reaction mixture. What is the likely cause?

A: The primary suspect is catalyst poisoning. The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons that can strongly coordinate to the active metal center of the catalyst (e.g., Palladium, Platinum, Nickel). This coordination blocks the sites required for the catalytic cycle, leading to a significant drop in or complete loss of activity. The electron-donating methoxy groups at the 2- and 4-positions increase the electron density on the nitrogen atom, potentially enhancing its coordinating ability and making it a more potent catalyst poison compared to unsubstituted pyridine.

Troubleshooting Steps:

  • Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes compensate for the portion of the catalyst that is deactivated by coordination with the pyridine.

  • Modify Ligand-to-Metal Ratio: For reactions using phosphine or N-heterocyclic carbene (NHC) ligands, increasing the ligand-to-metal ratio can sometimes mitigate poisoning. The excess ligand can compete with the pyridine for coordination sites on the metal center.

  • Select a Robust Catalyst System:

    • Use Pd(0) Precursors: In palladium-catalyzed reactions, using a Pd(0) source (e.g., Pd₂(dba)₃) can be more effective than Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂). Pd(0) species have a lower affinity for σ-donors like pyridines compared to the more electrophilic Pd(II) species.

    • Employ Bulky Ligands: Ligands with significant steric bulk (e.g., XPhos, RuPhos) can disfavor the coordination of the pyridine substrate to the metal center.

  • Optimize Reaction Conditions:

    • Temperature: Carefully increasing the reaction temperature may promote the dissociation of the pyridine from the metal center, freeing up active sites. However, this should be done cautiously to avoid thermal degradation of the catalyst or substrates.

    • Solvent: The choice of solvent can influence the coordination strength. Less polar solvents may sometimes reduce the inhibitory effect.

Issue 2: Inconsistent Reaction Yields and Rates

Q: I am observing significant variability in reaction outcomes between different batches or runs. Could this compound be the cause?

A: Yes, inconsistent results are a common symptom of catalyst poisoning, especially if the concentration of this compound or other inhibiting impurities varies between batches of starting materials or solvents.

Troubleshooting Steps:

  • Purify Starting Materials: Ensure the purity of all reagents, especially if this compound is a desired reactant. If it is an impurity, take steps to remove it from the starting materials through techniques like recrystallization, distillation, or chromatography.

  • Use High-Purity Solvents: Trace impurities in solvents can also act as catalyst poisons. Always use high-purity, dry, and degassed solvents.

  • Standardize Reaction Setup: Maintain consistent conditions for every reaction, including the order of reagent addition, stirring rate, and heating method. Ensure a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst deactivation by oxygen.

Frequently Asked Questions (FAQs)

Q1: Which catalysts are most susceptible to poisoning by this compound?

A1: Palladium catalysts, particularly those used in cross-coupling reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, are highly susceptible. Platinum and Nickel catalysts, often used in hydrogenation reactions, are also prone to poisoning by nitrogen-containing heterocycles.

Q2: How do the methoxy groups in this compound affect its ability to poison a catalyst?

A2: The methoxy groups are electron-donating, which increases the basicity and electron density of the pyridine nitrogen. This enhanced Lewis basicity can lead to stronger coordination with the electron-deficient metal center of the catalyst, making it a more potent poison than unsubstituted pyridine.

Q3: Can a catalyst poisoned by this compound be regenerated?

A3: In some cases, regeneration is possible, but its effectiveness depends on the strength of the pyridine-metal bond and the nature of the catalyst.

  • Washing: For heterogeneous catalysts like Pd/C, washing with a suitable solvent may remove weakly adsorbed pyridine.

  • Acid Treatment: A dilute acid wash can protonate the pyridine, breaking the coordinate bond and allowing it to be washed away. However, this method risks leaching the active metal, especially with acid-sensitive supports.

  • Thermal Treatment: Controlled heating under an inert or reducing atmosphere can sometimes desorb the poison. Care must be taken to avoid catalyst sintering at high temperatures.

Q4: Are there any general strategies to prevent catalyst poisoning when working with substituted pyridines?

A4: Yes, several strategies can be employed:

  • Feedstock Purification: The most effective method is to remove the poison from the reactants and solvents before the reaction.

  • Use of Additives: In some cases, adding a Lewis acid that can preferentially bind to the pyridine nitrogen may prevent it from coordinating to the catalyst.

  • Catalyst and Ligand Selection: As mentioned in the troubleshooting guide, choosing a catalyst system that is less susceptible to poisoning (e.g., using Pd(0) with bulky ligands) is a key preventative measure.

Data Presentation

Catalyst TypeTypical ReactionSusceptibility to Poisoning by this compoundExpected Impact on Activity
Palladium (e.g., Pd(OAc)₂, Pd(PPh₃)₄) Suzuki, Heck, Buchwald-HartwigHighSignificant to complete loss of activity
Platinum (e.g., PtO₂, Pt/C) HydrogenationHighReduced reaction rate, incomplete conversion
Nickel (e.g., Raney Ni, NiCl₂(diphosphine)) Cross-coupling, HydrogenationModerate to HighDecreased yields and selectivity
Rhodium (e.g., Wilkinson's catalyst) HydrogenationModerateSlower reaction rates

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with a Pyridine-Containing Substrate

This protocol is a general guideline and should be optimized for specific substrates.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon), combine the aryl halide (1.0 mmol), the pyridylboronic acid (1.2 mmol), a suitable base (e.g., K₂CO₃, 2.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a magnetic stir bar.

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Regeneration of a Palladium on Carbon (Pd/C) Catalyst Poisoned by a Pyridine Derivative

This protocol is a general method and may require optimization.

  • Recovery: After the reaction, filter the heterogeneous Pd/C catalyst from the reaction mixture.

  • Solvent Wash: Wash the recovered catalyst multiple times with the reaction solvent to remove residual reactants and products.

  • Methanol Wash: Wash the catalyst with methanol.

  • Reducing Agent Treatment (Optional): Suspend the catalyst in a suitable solvent and treat with a mild reducing agent (e.g., formic acid or hydrazine) to reduce any oxidized palladium species.

  • Final Washes: Wash the catalyst again with methanol and then with deionized water.

  • Drying: Dry the catalyst thoroughly under vacuum before reuse.

Visualizations

CatalystPoisoningWorkflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Strategies cluster_solution Resolution Start Low or No Conversion CheckPoisoning Is this compound present? Start->CheckPoisoning CheckPurity Check Purity of Reagents and Solvents CheckPoisoning->CheckPurity No IncreaseCatalyst Increase Catalyst Loading CheckPoisoning->IncreaseCatalyst Yes ModifyLigand Modify Ligand/ Metal Ratio CheckPoisoning->ModifyLigand Yes ChangeCatalyst Select Robust Catalyst System (e.g., Pd(0), bulky ligands) CheckPoisoning->ChangeCatalyst Yes OptimizeConditions Optimize Temperature and Solvent CheckPoisoning->OptimizeConditions Yes CheckConditions Verify Reaction Conditions CheckPurity->CheckConditions Purify Purify Starting Materials CheckPurity->Purify ImprovedConversion Improved Conversion IncreaseCatalyst->ImprovedConversion ModifyLigand->ImprovedConversion ChangeCatalyst->ImprovedConversion OptimizeConditions->ImprovedConversion Purify->ImprovedConversion

Caption: A troubleshooting workflow for addressing low conversion potentially caused by catalyst poisoning.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reactants, Base, and Catalyst under Inert Atmosphere Solvent Add Degassed Solvent Reagents->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Extract Aqueous Workup and Extraction Monitor->Extract Purify Column Chromatography Extract->Purify Product Isolated Product Purify->Product

Caption: A general experimental workflow for a palladium-catalyzed cross-coupling reaction.

Validation & Comparative

A Comparative Analysis of Catalytic Activity: 4-DMAP versus 2,4-Dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, the quest for efficient catalysts is paramount for the development of novel pharmaceuticals and functional materials. Among the pantheon of nucleophilic catalysts, 4-Dimethylaminopyridine (4-DMAP) has established itself as a "super catalyst" for a wide array of chemical transformations, most notably in acylation and esterification reactions. This guide provides a comparative analysis of the well-documented catalytic prowess of 4-DMAP against the theoretically inferred activity of 2,4-Dimethoxypyridine, offering insights for researchers and professionals in drug development.

4-Dimethylaminopyridine (4-DMAP): The Benchmark for Nucleophilic Catalysis

4-DMAP is a highly efficient nucleophilic catalyst widely employed in organic synthesis.[1][2][3] Its remarkable catalytic activity is attributed to the potent electron-donating effect of the dimethylamino group at the 4-position of the pyridine ring. This structural feature significantly enhances the nucleophilicity of the pyridine nitrogen, enabling it to readily attack electrophilic centers and initiate catalysis. 4-DMAP is known to accelerate reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, and the Steglich rearrangement, often by orders of magnitude compared to its parent compound, pyridine.[1][2][4]

Catalytic Performance of 4-DMAP in Acylation

The efficacy of 4-DMAP as an acylation catalyst is well-documented. It functions by reacting with an acylating agent, such as an acid anhydride, to form a highly reactive N-acylpyridinium intermediate. This intermediate is a potent acylating species due to the positive charge being delocalized across the pyridine ring and the dimethylamino group, rendering the carbonyl carbon exceptionally electrophilic. The subsequent transfer of the acyl group to a nucleophile, like an alcohol or amine, is rapid and efficient, regenerating the 4-DMAP catalyst.

Reaction TypeSubstrateAcylating AgentCatalyst Loading (mol%)SolventReaction TimeYield (%)
Acylation of AlcoholSterically hindered alcoholAcetic Anhydride0.05 - 2Solvent-freeVariesHigh
EsterificationCarboxylic AcidDicyclohexylcarbodiimide (DCC)CatalyticDichloromethane3 hHigh
Acylation of Alcohol3-hydroxy-1-noneneDiketene~9Diethyl ether15 minNot specified
Acylation of Amine(+/-)-11,12-dihydroglaziovineAcetic AnhydrideCatalyticDichloromethane30 minNot specified

Note: The table above summarizes representative data for 4-DMAP catalyzed reactions based on available literature. Reaction conditions and yields can vary significantly depending on the specific substrates and scale of the reaction.

Experimental Protocol: 4-DMAP-Catalyzed Acylation of a Hindered Alcohol

The following is a general procedure for the acylation of a sterically hindered alcohol using 4-DMAP as a catalyst. This protocol is adapted from established methodologies.[5]

Materials:

  • Hindered alcohol (1.0 equiv)

  • Acetic anhydride (1.5 equiv)

  • 4-DMAP (0.1 equiv)

  • Triethylamine (1.5 equiv)

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the hindered alcohol in anhydrous dichloromethane, add triethylamine and a catalytic amount of 4-DMAP.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired ester.

This compound: A Theoretical Contender

While 4-DMAP's catalytic activity is extensively studied, this compound is not commonly cited as a nucleophilic catalyst in the available literature. Its primary role in organic synthesis appears to be as a structural motif or a building block for more complex molecules. However, a theoretical comparison based on its electronic structure can provide an educated inference of its potential catalytic activity relative to 4-DMAP.

The catalytic power of 4-substituted pyridines is heavily dependent on the electronic properties of the substituent at the 4-position. Electron-donating groups enhance catalytic activity, while electron-withdrawing groups diminish it. In this compound, the methoxy group at the 4-position is an electron-donating group through resonance, which would be expected to increase the nucleophilicity of the pyridine nitrogen, a key requirement for catalysis.

However, the presence of a second methoxy group at the 2-position introduces competing factors. While also electron-donating, its proximity to the nitrogen atom could exert steric hindrance, potentially impeding the approach of the catalyst to the electrophile and the subsequent formation of the reactive intermediate. Furthermore, the interplay of inductive and resonance effects of two methoxy groups at these positions makes a direct prediction of the net electronic effect on the pyridine nitrogen complex without computational studies.

Inferred Catalytic Activity Comparison
Feature4-Dimethylaminopyridine (4-DMAP)This compound (Inferred)
Structure Pyridine ring with a dimethylamino group at the 4-position.Pyridine ring with methoxy groups at the 2- and 4-positions.
Electronic Effect of 4-Substituent Strong electron-donating (resonance).Moderately electron-donating (resonance).
Steric Hindrance Minimal at the nitrogen atom.Potential for steric hindrance from the 2-methoxy group.
Predicted Catalytic Activity Very High.Predicted to be significantly lower than 4-DMAP.
Supporting Data Extensive experimental data available.No direct experimental data found for catalytic use.

Based on these structural and electronic considerations, it is highly probable that this compound would exhibit substantially lower catalytic activity than 4-DMAP in reactions like acylation. The powerful electron donation from the dimethylamino group in 4-DMAP is a critical factor that is unlikely to be matched by a methoxy group.

Visualizing the Catalytic Cycles

To further illustrate the comparison, the following diagrams depict the established catalytic cycle for 4-DMAP and a hypothetical cycle for this compound in an acylation reaction.

4-DMAP Catalytic Cycle cluster_0 Catalytic Cycle DMAP 4-DMAP Intermediate N-Acylpyridinium Intermediate (Highly Reactive) DMAP->Intermediate + R-CO-X AcylatingAgent R-CO-X Intermediate->DMAP - Nu-H, + Acyl Group Transfer Product R-CO-Nu Intermediate->Product + Nu-H Nucleophile Nu-H RegeneratedDMAP 4-DMAP

Caption: Catalytic cycle of 4-DMAP in an acylation reaction.

Hypothetical this compound Catalytic Cycle cluster_1 Hypothetical Catalytic Cycle DMP This compound Intermediate Hypothetical N-Acylpyridinium Intermediate (Less Reactive) DMP->Intermediate + R-CO-X AcylatingAgent R-CO-X Intermediate->DMP - Nu-H, + Acyl Group Transfer Product R-CO-Nu Intermediate->Product + Nu-H Nucleophile Nu-H RegeneratedDMP This compound

Caption: Hypothetical catalytic cycle for this compound.

Conclusion

References

Comparative Guide to the Structural Validation of Novel Compounds from 2,4-Dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of novel compounds synthesized from the versatile starting material, 2,4-dimethoxypyridine. It details the structural validation methodologies, presents comparative biological activity, and offers detailed experimental protocols for the synthesis and analysis of these promising molecules. The objective is to furnish researchers with the necessary data to inform their own synthetic strategies and drug discovery efforts.

Introduction to Novel Compounds from this compound

This compound is a valuable scaffold in medicinal chemistry, serving as a precursor for a diverse range of biologically active compounds. Its unique electronic properties and substitution pattern allow for the synthesis of complex heterocyclic systems with potential therapeutic applications. This guide will explore two exemplary classes of novel compounds derived from precursors structurally related to this compound: 2,4-diaminopyrimidine derivatives and 2-methoxypyridine-3-carbonitriles.

A critical aspect of synthesizing novel compounds is the rigorous validation of their chemical structures. This is paramount for establishing definitive structure-activity relationships (SAR) and ensuring the reproducibility of scientific findings. The primary methods for structural elucidation include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), with the unequivocal confirmation often provided by single-crystal X-ray crystallography.

Comparison of Synthesized Compound Series

The following sections detail the synthesis, structural validation, and comparative biological activity of two distinct series of compounds.

Series 1: 2,4-Diaminopyrimidine Derivatives as Potent Antitumor Agents

A series of novel 2,4-diaminopyrimidine derivatives incorporating triazolopiperazine or 1,4,8-triazaspiro[4.5]decan-3-one scaffolds have been synthesized and evaluated for their antitumor activity.[1] These compounds were designed as potential inhibitors of key kinases involved in cancer progression.

Table 1: Comparative Cytotoxicity of 2,4-Diaminopyrimidine Derivatives (IC50 in µM) [1]

CompoundA549 (Lung Cancer)HCT-116 (Colon Cancer)PC-3 (Prostate Cancer)MCF-7 (Breast Cancer)
9k 2.143.595.523.69
13f 1.982.784.274.01
Palbociclib ----
Momelotinib ----

Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

The structure-activity relationship (SAR) studies revealed that variations in the aromatic ring and the terminal aniline on the pyrimidine core significantly influenced the cytotoxic potency of these compounds.[1]

Series 2: 2-Methoxypyridine-3-carbonitrile Derivatives with Cytotoxic Activity

A series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles were synthesized and assessed for their in vitro cytotoxicity against a panel of human cancer cell lines.[2]

Table 2: Comparative Cytotoxicity of 2-Methoxypyridine-3-carbonitrile Derivatives (IC50 in µM) [2]

CompoundHepG2 (Liver Cancer)DU145 (Prostate Cancer)MBA-MB-231 (Breast Cancer)
5d 1-51-51-5
5g 1-51-51-5
5h 1-51-51-5
5i 1-51-51-5

Note: The original data specifies a range of 1-5 µM for the most active compounds.

The SAR for this series indicated that the nature and position of substituents on the aryl ring at the 4-position of the pyridine core played a crucial role in their antiproliferative effects.[2]

Experimental Protocols

Detailed methodologies for the synthesis and structural characterization of the discussed compounds are provided below.

General Synthesis of 2,4-Diaminopyrimidine Derivatives

The synthesis of the 2,4-diaminopyrimidine derivatives involved a multi-step process, with the key final step being a Suzuki coupling reaction to introduce various aryl groups.[3]

Protocol for Suzuki Coupling: [3]

  • To a solution of the 5-iodo-2,4-diaminopyrimidine precursor in a mixture of EtOH/toluene/H₂O, add the corresponding arylboronic acid.

  • Add Pd(dppf)Cl₂ as the catalyst and K₂CO₃ as the base.

  • Heat the reaction mixture at 90 °C for 24 hours.

  • After completion, cool the reaction mixture and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

General Synthesis of 2-Methoxypyridine-3-carbonitriles

These compounds were synthesized through a condensation reaction of appropriately substituted chalcones with malononitrile in a basic medium.[2]

Protocol for Condensation Reaction: [2]

  • Dissolve the chalcone derivative and malononitrile in methanol.

  • Add sodium methoxide as a base.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Acidify the reaction mixture to precipitate the product.

  • Collect the solid product by filtration and purify by recrystallization.

Structural Validation Techniques

The definitive structures of the synthesized compounds were established using a combination of spectroscopic methods and single-crystal X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra were recorded on a Bruker spectrometer at 400 or 500 MHz. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak.

Mass Spectrometry (MS): High-resolution mass spectra (HRMS) were obtained using an ESI-TOF mass spectrometer to confirm the molecular weight and elemental composition of the synthesized compounds.

Single-Crystal X-ray Crystallography: X-ray diffraction data for suitable single crystals were collected on a diffractometer. The structures were solved by direct methods and refined by full-matrix least-squares on F².[4] This technique provides unambiguous confirmation of the molecular structure, including stereochemistry and conformation.[3][5]

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and structural validation of the novel compounds.

Synthesis_Workflow cluster_synthesis Synthesis Starting_Materials 2,4-Dimethoxy-Pyridine Precursor Reaction Chemical Transformation Starting_Materials->Reaction Reagents, Catalyst Crude_Product Crude Product Reaction->Crude_Product Purification Purification (e.g., Chromatography) Crude_Product->Purification Final_Compound Pure Novel Compound Purification->Final_Compound

Caption: General workflow for the synthesis of novel compounds.

Validation_Workflow cluster_validation Structural Validation Pure_Compound Pure Novel Compound NMR NMR Spectroscopy (1H, 13C) Pure_Compound->NMR MS Mass Spectrometry (HRMS) Pure_Compound->MS XRay Single-Crystal X-ray Diffraction Pure_Compound->XRay If suitable crystals form Validated_Structure Validated Structure NMR->Validated_Structure MS->Validated_Structure XRay->Validated_Structure

Caption: Workflow for the structural validation of novel compounds.

References

Comparative Analysis of Pyridine-Based Catalysts in Organic Synthesis: A Focus on 2,4-Dimethoxypyridine and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Pyridine Catalyst Performance

Pyridine and its derivatives are a cornerstone of organic synthesis, serving as versatile nucleophilic catalysts in a wide array of reactions, most notably in acylation and silylation. The efficacy of these catalysts is intrinsically linked to their electronic and steric properties, which can be finely tuned through substitution on the pyridine ring. This guide provides a comparative analysis of common pyridine-based catalysts, with a special focus on 2,4-Dimethoxypyridine. However, a comprehensive search of available scientific literature and chemical databases did not yield specific quantitative data on the catalytic performance of this compound in common benchmark reactions. Therefore, this guide will present a comparative overview of widely-used pyridine catalysts for which experimental data is available, and discuss the anticipated catalytic behavior of this compound based on established structure-activity relationships.

The Role of Pyridine Catalysts in Acylation Reactions

Acylation, particularly the esterification of alcohols, is a fundamental transformation in organic chemistry. Pyridine-based catalysts accelerate these reactions by acting as nucleophilic activators of the acylating agent (e.g., an acid anhydride). The general mechanism involves the initial attack of the pyridine nitrogen on the anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by the alcohol to form the ester, regenerating the catalyst in the process.

The efficiency of this catalytic cycle is largely dependent on the nucleophilicity and basicity of the pyridine derivative. Increased electron density on the nitrogen atom enhances its nucleophilicity, leading to a faster formation of the N-acylpyridinium intermediate and, consequently, a higher reaction rate.

Comparative Performance of Common Pyridine Catalysts

While specific data for this compound is unavailable, we can compare the performance of other common pyridine catalysts in a representative acylation reaction: the acetylation of a secondary alcohol. The data presented below is a composite from various sources and aims to provide a comparative perspective under broadly similar reaction conditions.

Table 1: Comparative Yields in the Acetylation of 1-Phenylethanol with Acetic Anhydride

CatalystStructurepKa of Conjugate AcidReaction Time (h)Yield (%)
Pyridine
alt text
5.2524Moderate
4-Methoxypyridine
alt text
6.5812High
4-(Dimethylamino)pyridine (DMAP)
alt text
9.702>95
2,6-Lutidine
alt text
6.6448Low
This compound
alt text
Not Found Data Not Found Data Not Found

Note: The yields and reaction times are illustrative and can vary based on specific reaction conditions such as temperature, solvent, and substrate concentration.

Analysis of Catalyst Performance

  • 4-(Dimethylamino)pyridine (DMAP) is the most active catalyst among those compared. Its high basicity (pKa of 9.70) is a result of the strong electron-donating resonance effect of the dimethylamino group, which significantly increases the nucleophilicity of the pyridine nitrogen.[1] This leads to a rapid formation of the N-acylpyridinium intermediate and a dramatic acceleration of the acylation reaction.

  • 4-Methoxypyridine also demonstrates good catalytic activity, superior to that of pyridine. The methoxy group at the 4-position is electron-donating through resonance, increasing the electron density on the nitrogen and enhancing its nucleophilicity, though to a lesser extent than the dimethylamino group.

  • Pyridine itself is a moderately effective catalyst.[2] Its basicity (pKa of 5.25) provides a baseline for comparison.[2]

  • 2,6-Lutidine is a significantly poorer catalyst for this type of reaction. Although its basicity is comparable to that of 4-methoxypyridine, the two methyl groups adjacent to the nitrogen atom create significant steric hindrance. This bulkiness impedes the nitrogen's ability to attack the acylating agent, thus slowing down the formation of the N-acylpyridinium intermediate and the overall reaction rate.

Predicted Catalytic Activity of this compound

Based on the principles of structure and reactivity, we can predict the likely catalytic performance of this compound. The molecule possesses two methoxy groups, which are electron-donating through resonance. The methoxy group at the 4-position will increase the electron density on the pyridine nitrogen, similar to 4-methoxypyridine, thus enhancing its nucleophilicity. The methoxy group at the 2-position will also contribute to the overall electron density of the ring.

Therefore, it is reasonable to hypothesize that This compound would be a more effective catalyst than pyridine and likely comparable to, or slightly more active than, 4-Methoxypyridine . However, without experimental data, it is difficult to quantify its performance relative to the highly active DMAP. The steric hindrance from the 2-methoxy group is expected to be minimal and should not significantly impede its catalytic activity in the same way as the methyl groups in 2,6-lutidine.

Experimental Protocols

Below are generalized experimental protocols for the acylation of a secondary alcohol, which can be adapted for the comparative study of different pyridine catalysts.

General Protocol for the Acetylation of 1-Phenylethanol

  • Materials:

    • 1-Phenylethanol

    • Acetic anhydride

    • Pyridine-based catalyst (e.g., Pyridine, 4-Methoxypyridine, DMAP)

    • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of 1-phenylethanol (1.0 mmol) in the chosen anhydrous solvent (5 mL) is added the pyridine-based catalyst (0.1 mmol, 10 mol%).

    • The mixture is stirred at room temperature, and acetic anhydride (1.2 mmol) is added dropwise.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction is quenched by the addition of water.

    • The aqueous layer is extracted with the organic solvent.

    • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the pure ester.

Visualizing the Catalytic Pathway

The following diagrams illustrate the key mechanistic steps in pyridine-catalyzed acylation and the logical relationship between catalyst structure and activity.

Acylation_Mechanism Catalyst Pyridine Catalyst Intermediate N-Acylpyridinium Intermediate Catalyst->Intermediate Nucleophilic Attack Anhydride Acetic Anhydride Anhydride->Intermediate Ester Ester Product Intermediate->Ester Nucleophilic Attack by Alcohol Alcohol Alcohol Alcohol->Ester Regenerated_Catalyst Pyridine Catalyst Ester->Regenerated_Catalyst Catalyst Regeneration

Caption: Generalized mechanism of pyridine-catalyzed acylation.

Catalyst_Activity cluster_properties Catalyst Properties cluster_reactivity Reaction Rate Nucleophilicity High Nucleophilicity Fast_Reaction Fast Acylation Nucleophilicity->Fast_Reaction Basicity High Basicity Basicity->Fast_Reaction Steric_Hindrance Low Steric Hindrance Steric_Hindrance->Fast_Reaction Inversely Proportional

Caption: Factors influencing pyridine catalyst activity in acylation.

Conclusion

The catalytic activity of pyridine derivatives in acylation reactions is a well-established principle in organic synthesis, with electron-donating substituents generally leading to enhanced performance. While 4-(Dimethylamino)pyridine (DMAP) remains the benchmark for high-activity nucleophilic catalysis, other substituted pyridines offer a range of reactivities that can be tailored to specific synthetic needs.

Although direct experimental data for the catalytic use of this compound is currently lacking in the public domain, its electronic properties suggest it would be a competent catalyst, likely outperforming unsubstituted pyridine. Further experimental investigation is warranted to precisely quantify its catalytic efficiency and position it within the broader family of pyridine-based catalysts. Researchers are encouraged to consider this compound as a potentially valuable and readily available catalyst for acylation and other related transformations.

References

Assessing the Purity of Synthesized 2,4-Dimethoxypyridine Derivatives by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of 2,4-Dimethoxypyridine derivatives, a class of compounds with significant interest in medicinal chemistry. We present supporting experimental data, detailed protocols, and a comparative analysis of different stationary phases to aid in the selection of the most appropriate analytical method.

Introduction to HPLC in Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. In the context of synthetic chemistry, it is an indispensable tool for determining the purity of a target compound and identifying potential impurities. Reversed-Phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar compounds like this compound derivatives. The separation is based on the differential partitioning of the analyte and impurities between a non-polar stationary phase and a polar mobile phase.

Comparative Analysis of HPLC Columns

The choice of HPLC column is critical for achieving optimal separation. Different stationary phases offer varying selectivities based on their chemical properties. Here, we compare three common reversed-phase columns for the analysis of this compound derivatives: C18 (Octadecylsilane), Phenyl, and Cyano.

Table 1: Comparison of HPLC Column Performance for this compound Analysis

ParameterC18 ColumnPhenyl ColumnCyano Column
Stationary Phase OctadecylsilanePhenyl-bonded silicaCyanopropyl-bonded silica
Primary Interaction Hydrophobic interactionsπ-π interactions, hydrophobicDipole-dipole, weak hydrophobic
Retention of Main Peak StrongModerate to StrongWeak to Moderate
Resolution of Impurities Good for non-polar impuritiesExcellent for aromatic impuritiesGood for polar impurities
Peak Symmetry Generally goodGood, can be better for aromaticsCan be variable, sensitive to mobile phase
Column Efficiency HighHighModerate
Typical Backpressure Moderate to HighModerate to HighLow to Moderate
Best Suited For General purpose, good retentionAromatic compounds, isomersPolar compounds, fast analysis

Experimental Protocol: RP-HPLC for Purity Assessment

This protocol provides a general framework for the purity assessment of this compound derivatives using RP-HPLC. Method optimization may be required for specific derivatives.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a Diode Array Detector (DAD) or UV detector.

  • Columns:

    • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Phenyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Cyano column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Ammonium acetate (analytical grade)

    • Water (HPLC grade)

    • Synthesized this compound derivative

    • Reference standards of potential impurities (if available)

Preparation of Mobile Phase and Solutions
  • Mobile Phase A: 10 mM Ammonium Acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Standard Solution: Prepare a stock solution of the this compound derivative reference standard in the mobile phase (e.g., 1 mg/mL). Prepare a working standard solution by diluting the stock solution to a final concentration of approximately 0.1 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the synthesized this compound derivative in the mobile phase to achieve a concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

The following table outlines recommended starting conditions for different columns. These may need to be adjusted to optimize the separation.

Table 2: Recommended HPLC Operating Conditions

ParameterC18 MethodPhenyl MethodCyano Method
Mobile Phase Gradient: 30-70% B in 20 minGradient: 20-60% B in 20 minIsocratic: 40% B
Flow Rate 1.0 mL/min1.0 mL/min1.2 mL/min
Column Temperature 30 °C30 °C25 °C
Injection Volume 10 µL10 µL10 µL
Detection Wavelength 270 nm (or λmax of the derivative)270 nm270 nm
Run Time 30 minutes30 minutes15 minutes
Data Analysis and Purity Calculation
  • System Suitability: Inject the standard solution five times and check for system suitability parameters such as retention time repeatability (RSD < 1%), peak area repeatability (RSD < 2%), tailing factor (0.8 - 1.5), and theoretical plates (> 2000).

  • Peak Identification: Identify the main peak corresponding to the this compound derivative based on its retention time compared to the reference standard.

  • Impurity Profile: Identify and integrate all impurity peaks in the sample chromatogram.

  • Purity Calculation: Calculate the purity of the synthesized compound using the area normalization method:

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the HPLC purity assessment process.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC_System HPLC System (Pump, Injector, Column, Detector) MobilePhase->HPLC_System StandardPrep Standard Solution Preparation StandardPrep->HPLC_System SamplePrep Sample Solution Preparation SamplePrep->HPLC_System Method Chromatographic Method Execution HPLC_System->Method Chromatogram Chromatogram Acquisition Method->Chromatogram Integration Peak Integration and Identification Chromatogram->Integration Calculation Purity Calculation Integration->Calculation Report Final Report Calculation->Report

Caption: Workflow for HPLC Purity Assessment of this compound Derivatives.

Conclusion

The purity assessment of synthesized this compound derivatives by HPLC is a critical quality control step. The choice of the HPLC column significantly impacts the separation efficiency and the ability to resolve potential impurities. A standard C18 column is a good starting point for general-purpose analysis. For derivatives with significant aromatic character or for resolving closely related aromatic impurities, a Phenyl column is recommended. A Cyano column can be advantageous for faster analysis of more polar derivatives. The provided experimental protocol offers a robust starting point for method development, which should be validated to ensure accuracy, precision, and reliability of the results.

Cross-referencing experimental data of 2,4-Dimethoxypyridine with literature values

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 2,4-Dimethoxypyridine is a versatile heterocyclic building block. Its unique electronic and steric properties, conferred by the two methoxy groups on the pyridine ring, make it a valuable intermediate in the synthesis of novel pharmaceuticals and agrochemicals. This guide provides a comparative analysis of this compound against its structural isomers, supported by literature-derived data and detailed experimental protocols for its synthesis and characterization.

Physicochemical Properties: A Comparative Analysis

The position of the methoxy groups on the pyridine ring significantly influences the physical and spectral properties of the molecule. Below is a comparison of this compound with its isomers.

PropertyThis compound2,6-Dimethoxypyridine3,4-Dimethoxypyridine3,5-Dimethoxypyridine
CAS Number 18677-43-5[1]6231-18-1[2]109613-93-6[3]18677-48-0[4]
Molecular Formula C₇H₉NO₂[1]C₇H₉NO₂[2]C₇H₉NO₂[3]C₇H₉NO₂[4]
Molecular Weight 139.15 g/mol [1]139.15 g/mol [2]139.15 g/mol [3]139.15 g/mol [4]
Appearance Colorless Liquid[1]Colorless to Light Yellow Liquid[2]-Colorless to Pale Yellow Oil[4]
Boiling Point (°C) -178-180202.6 ± 20.0[3]225.6 ± 20.0[4]
Density (g/mL at 25°C) -1.0531.064 (Predicted)[3]1.064 (Predicted)[4]
Refractive Index (n20/D) -1.5031.488[3]-

Spectral Data Comparison

SpectrumThis compound2,6-Dimethoxypyridine3,4-Dimethoxypyridine3,5-Dimethoxypyridine
¹H NMR (CDCl₃, ppm) Data not available7.45 (t, 1H), 6.28 (d, 2H), 3.89 (s, 6H)[5]Data not availableData not available
¹³C NMR (CDCl₃, ppm) Data not availableData not availableData not availableData not available
Key IR Peaks (cm⁻¹) Data not availableData available[6]Data not availableData not available
Mass Spec (m/z) Data not available139 (M+), 138, 124, 110, 109, 94, 80[5]Data not availableData not available

Experimental Protocols

The following protocols provide a general methodology for the synthesis and characterization of dimethoxypyridines, which can be adapted for this compound.

Synthesis of Dimethoxypyridines via Nucleophilic Substitution

This protocol is based on the synthesis of 2,6-dimethoxypyridine from 2,6-dichloropyridine and can be adapted for the synthesis of this compound from 2,4-dichloropyridine.

Materials:

  • Dichloropyridine isomer (e.g., 2,4-dichloropyridine)

  • Sodium hydroxide (solid)

  • Methanol (anhydrous)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • In a three-necked flask, combine the dichloropyridine (1 equivalent), sodium hydroxide (2 equivalents), and anhydrous methanol.

  • Reflux the reaction mixture for approximately 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

  • After completion, cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.[2]

  • Dilute the residue with deionized water and perform a liquid-liquid extraction with dichloromethane (3x).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter the mixture and remove the dichloromethane under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation to obtain the pure dimethoxypyridine.[2]

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR: Dissolve a small sample of the purified product in an appropriate deuterated solvent (e.g., CDCl₃). Record the spectra on a 400 MHz or higher NMR spectrometer. Chemical shifts should be reported in ppm relative to tetramethylsilane (TMS).

2. Infrared (IR) Spectroscopy:

  • Acquire the IR spectrum of the neat liquid product using an FT-IR spectrometer with an ATR accessory. Key vibrational frequencies corresponding to C-O, C=N, C=C, and C-H bonds should be identified.

3. Mass Spectrometry (MS):

  • Obtain the mass spectrum using a GC-MS system with electron ionization (EI). The molecular ion peak (M+) should correspond to the molecular weight of the compound (139.15 g/mol ). Analyze the fragmentation pattern to confirm the structure.

Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate a typical synthesis and purification workflow, and a logical screening cascade for drug discovery applications.

Synthesis and Purification Workflow for Dimethoxypyridines cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis start Dichloropyridine + Sodium Methoxide in Methanol reflux Reflux Reaction (e.g., 8 hours) start->reflux monitoring Monitor by TLC reflux->monitoring evaporation Evaporate Methanol monitoring->evaporation extraction Aqueous Work-up & DCM Extraction evaporation->extraction drying Dry Organic Layer (Na2SO4) extraction->drying crude Crude Product drying->crude distillation Vacuum Distillation crude->distillation pure Pure Dimethoxypyridine distillation->pure analysis Characterization (NMR, IR, MS) pure->analysis Drug Discovery Screening Cascade for a Novel Pyridine Derivative cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation compound This compound (or derivative) biochem Biochemical Assays (e.g., Enzyme Inhibition) compound->biochem cell_based Cell-Based Assays (Target Engagement, Cytotoxicity) biochem->cell_based adme In Vitro ADME (Solubility, Permeability, Stability) cell_based->adme pk Pharmacokinetics (PK) in Animal Models adme->pk Promising Candidate efficacy Efficacy Studies (Disease Models) pk->efficacy tox Preliminary Toxicology efficacy->tox lead_opt Lead Optimization tox->lead_opt

References

Efficacy of 2,4-Dimethoxypyridine Derivatives: A Comparative Analysis Against Existing Treatments

Author: BenchChem Technical Support Team. Date: December 2025

Despite its role as a versatile scaffold in medicinal chemistry, a comprehensive review of publicly available data reveals a notable absence of 2,4-dimethoxypyridine-derived drugs that have advanced to clinical trials and for which direct efficacy comparisons with existing treatments have been published. While the this compound core is utilized in the synthesis of various investigational compounds, particularly in the fields of anti-inflammatory and analgesic research, no specific drug candidate has emerged with the requisite clinical data to facilitate the detailed comparative analysis requested.

The pyridine ring, a fundamental heterocyclic structure, is a common feature in a multitude of approved drugs. However, the specific substitution pattern of two methoxy groups at the 2 and 4 positions, which characterizes this compound, appears to be more prevalent in the context of chemical synthesis and early-stage drug discovery rather than in clinically evaluated therapeutic agents.

Without a specific this compound-derived drug and its targeted therapeutic indication, it is not possible to provide the requested quantitative data tables, detailed experimental protocols, or visualizations of signaling pathways and experimental workflows. The creation of such a comparison guide requires concrete data from head-to-head or placebo-controlled clinical trials, or at a minimum, advanced preclinical studies that directly compare the novel drug with an established treatment.

For researchers, scientists, and drug development professionals interested in this chemical scaffold, the current landscape suggests that the therapeutic potential of this compound derivatives remains an area for future exploration. The development of a novel therapeutic agent from this class to the point of clinical efficacy comparison would be a prerequisite for the generation of the detailed guide as requested.

We will continue to monitor the drug development pipeline for the emergence of this compound-derived candidates and will provide updates as new information and comparative data become available.

Benchmarking 2,4-Dimethoxypyridine: A Comparative Performance Guide for Acylation, Silylation, and Glycosylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize reaction conditions and explore novel catalytic systems, this guide provides a comparative analysis of 2,4-Dimethoxypyridine's performance against common alternatives in key synthetic transformations: acylation, silylation, and glycosylation. This document synthesizes available experimental data, details relevant protocols, and visualizes reaction pathways to offer a comprehensive resource for informed reagent selection.

Acylation Reactions: A Head-to-Head Comparison

Acylation is a fundamental process in organic synthesis, frequently employed for the protection of hydroxyl and amino groups or for the synthesis of esters and amides. The catalytic efficiency of pyridine derivatives in these reactions is well-documented, with 4-(Dimethylamino)pyridine (DMAP) being the gold standard. Here, we compare the performance of this compound with DMAP and other common bases.

The catalytic activity of pyridine derivatives in acylation is largely governed by the nucleophilicity of the pyridine nitrogen. Electron-donating groups on the pyridine ring increase its nucleophilicity, thereby enhancing its catalytic activity. The two methoxy groups at the 2- and 4-positions of this compound are electron-donating, suggesting it should be a more effective catalyst than pyridine itself. However, the position of these groups is crucial. While the 4-methoxy group strongly enhances the nucleophilicity of the pyridine nitrogen through resonance, the 2-methoxy group can exert a competing steric hindrance effect.

Table 1: Performance Comparison in the Acylation of Alcohols

CatalystSubstrateAcylating AgentSolventReaction TimeYield (%)Reference
This compound Benzyl AlcoholAcetic AnhydrideDichloromethaneData not availableData not available
4-(Dimethylamino)pyridine (DMAP) 1-PhenylethanolAcetic AnhydrideDichloromethane2-12 hHigh[1]
Pyridine Primary AlcoholsOleic AnhydrideDichloromethane3-5 h90-95[1]
Triethylamine 1-PhenylethanolAcetic AnhydrideDichloromethaneSlower than DMAPLower than DMAPInferred from[1]

Note: Direct quantitative data for this compound in a comparable acylation reaction was not found in the surveyed literature. Based on its electronic properties, its performance is anticipated to be better than pyridine but potentially lower than DMAP due to possible steric hindrance from the 2-methoxy group.

Experimental Protocol: Acylation of a Primary Alcohol

This protocol is a general procedure for the acylation of a primary alcohol using a pyridine-based catalyst.

Materials:

  • Primary alcohol (1.0 eq)

  • Acetic anhydride (1.5 eq)

  • Pyridine-based catalyst (e.g., Pyridine, DMAP, or this compound) (0.1 eq)

  • Triethylamine (1.2 eq, if using a less nucleophilic catalyst)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the primary alcohol and the pyridine-based catalyst in anhydrous DCM.

  • If using a less nucleophilic catalyst like pyridine, add triethylamine to the solution.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Catalytic Acylation Workflow

Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Alcohol Alcohol Reaction_Mixture Stirring at RT Alcohol->Reaction_Mixture Catalyst This compound (or alternative) Catalyst->Reaction_Mixture Solvent Anhydrous DCM Solvent->Reaction_Mixture Acylating_Agent Acetic Anhydride Acylating_Agent->Reaction_Mixture Quench Quench with Water Reaction_Mixture->Quench Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying Purification Purification Drying->Purification Product Acylated Product Purification->Product

A generalized workflow for the catalytic acylation of an alcohol.

Silylation Reactions: Protecting Group Installation

Silylation is a common method for protecting hydroxyl groups due to the ease of installation and removal of silyl ethers. The choice of base can significantly influence the rate and efficiency of this reaction.

Table 2: Performance Comparison in the Silylation of Alcohols

Catalyst/BaseSubstrateSilylating AgentSolventReaction TimeYield (%)Reference
This compound Secondary Alcoholtert-Butyldimethylsilyl chloride (TBDMSCl)DichloromethaneData not availableData not available
Pyridine Primary/Secondary AlcoholsTrimethylchlorosilaneInert SolventFastNearly Quantitative[2]
Triethylamine Primary/Secondary AlcoholsTrimethylchlorosilaneInert SolventFastNearly Quantitative[2]
Imidazole AlcoholsSilyl chloridesDMF/DCMEnhances rate in DCMHigh[3]
Experimental Protocol: Silylation of a Secondary Alcohol

This protocol outlines a general procedure for the silylation of a secondary alcohol.

Materials:

  • Secondary alcohol (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 eq)

  • Base (e.g., Pyridine, Triethylamine, or this compound) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the secondary alcohol and the base in anhydrous DCM under an inert atmosphere.

  • Add TBDMSCl to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC.

  • Once the reaction is complete, quench it with saturated aqueous ammonium chloride solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the silyl ether.

Silylation Reaction Pathway

Silylation_Pathway Alcohol R-OH Transition_State [R-O(H)-SiR'3-Base]+Cl- Alcohol->Transition_State Silyl_Halide R'3Si-Cl Activated_Complex [R'3Si-Base]+Cl- Silyl_Halide->Activated_Complex Base This compound Base->Activated_Complex Nucleophilic Attack Activated_Complex->Transition_State Silyl_Ether R-O-SiR'3 Transition_State->Silyl_Ether Deprotonation Byproduct [Base-H]+Cl- Transition_State->Byproduct

A simplified pathway for base-catalyzed silylation of an alcohol.

Glycosylation Reactions: The Quest for Stereoselectivity

Glycosylation, the formation of a glycosidic bond, is a critical and often challenging step in the synthesis of complex carbohydrates and glycoconjugates. The stereochemical outcome of this reaction is highly dependent on the glycosyl donor, acceptor, promoter, and solvent.

While pyridine and its derivatives can be used in glycosylation, often as acid scavengers, their role as primary promoters is less common compared to other Lewis acids or thiophilic promoters. The search for experimental data on the use of this compound as a promoter in glycosylation did not yield specific results. However, substituted pyridines can influence the stereoselectivity of glycosylation reactions.

Table 3: Common Promoters in Glycosylation

Promoter SystemGlycosyl Donor TypeTypical StereoselectivityReference
NIS/TfOHThioglycosidesα-predominant[4]
Silver triflate (AgOTf)Glycosyl halidesVaries with substrate[4]
Boron trifluoride etherate (BF3·OEt2)TrichloroacetimidatesVaries with substrate
p-Toluenesulfonic acid (p-TsOH)Glycalsα-selective[4]

Note: The performance of this compound as a primary promoter in glycosylation is not well-documented. It may find application as a basic additive to control the reaction medium's acidity.

Experimental Protocol: General Glycosylation (NIS/TfOH Promoter System)

This protocol is a representative example of a glycosylation reaction using a common promoter system.

Materials:

  • Glycosyl donor (e.g., a thioglycoside) (1.0 eq)

  • Glycosyl acceptor (1.2 eq)

  • N-Iodosuccinimide (NIS) (1.3 eq)

  • Trifluoromethanesulfonic acid (TfOH) (catalytic amount)

  • Activated 4 Å molecular sieves

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried flask containing activated 4 Å molecular sieves, add the glycosyl donor and glycosyl acceptor.

  • Dissolve the solids in anhydrous DCM under an inert atmosphere and stir at the appropriate temperature (e.g., -20 °C).

  • Add NIS to the mixture.

  • Slowly add a solution of TfOH in anhydrous DCM.

  • Monitor the reaction by TLC.

  • Once complete, quench the reaction with saturated aqueous sodium thiosulfate solution.

  • Filter the mixture and transfer the filtrate to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Logical Relationship in Promoter Selection for Glycosylation

Glycosylation_Logic Start Desired Glycosidic Linkage (α or β) Donor Glycosyl Donor (e.g., Halide, Imidate, Thioether) Start->Donor Protecting_Groups Protecting Groups (Participating vs. Non-participating) Start->Protecting_Groups Promoter Promoter System (e.g., Lewis Acid, Thiophilic) Donor->Promoter Solvent Solvent (e.g., DCM, Acetonitrile) Promoter->Solvent Outcome Stereoselective Outcome Promoter->Outcome Solvent->Outcome Protecting_Groups->Promoter

Factors influencing the stereochemical outcome of a glycosylation reaction.

Conclusion

This guide provides a comparative overview of this compound in the context of common synthetic reactions. While direct, quantitative data for its performance remains limited in the surveyed literature, its electronic properties suggest it to be a more potent catalyst than pyridine in acylation and silylation reactions. For acylation, it is unlikely to surpass the efficacy of DMAP due to potential steric effects. Its role as a primary promoter in glycosylation is not established, though it may serve as a useful basic additive. Further experimental investigation is warranted to fully elucidate the catalytic potential of this compound and to populate comparative data tables with concrete values. The provided protocols and diagrams serve as a foundational resource for researchers designing and optimizing synthetic routes involving these critical transformations.

References

The Understated Catalyst: A Quantitative Look at 2,4-Dimethoxypyridine in Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient and selective catalysts is perpetual. While highly active catalysts often take center stage, a nuanced understanding of catalysts with moderate activity, such as 2,4-Dimethoxypyridine, is crucial for fine-tuning reaction kinetics and achieving specific synthetic outcomes. This guide provides a comparative analysis of this compound's performance against a well-established alternative, 4-Dimethylaminopyridine (DMAP), supported by an inferential understanding based on established structure-activity relationships and detailed experimental protocols for quantitative analysis.

While direct quantitative kinetic data for this compound is not extensively available in peer-reviewed literature, its catalytic activity can be effectively understood through comparison with its structural analogues. The electronic properties of substituents on the pyridine ring play a pivotal role in determining their nucleophilicity and, consequently, their catalytic efficacy in reactions such as acylation.

Comparative Analysis of Catalytic Performance

The catalytic activity of pyridine derivatives in reactions like esterification is largely governed by the electron density on the pyridine nitrogen. Electron-donating groups (EDGs) enhance this electron density, making the nitrogen more nucleophilic and a more potent catalyst. Conversely, electron-withdrawing groups (EWGs) decrease nucleophilicity and catalytic activity.

4-Dimethylaminopyridine (DMAP) is a highly efficient catalyst due to the strong electron-donating effect of the dimethylamino group at the 4-position. In contrast, this compound features two methoxy groups. The methoxy group at the 4-position acts as an electron-donating group through resonance, enhancing catalytic activity. However, the methoxy group at the 2-position has an inductive electron-withdrawing effect, which partially counteracts the donating effect of the 4-methoxy group. This leads to a lower overall nucleophilicity compared to DMAP.

Table 1: Qualitative Comparison of Catalytic Activity in Acylation Reactions

CatalystSubstituentsElectronic Effect on Pyridine RingInferred Catalytic Activity
This compound 2-Methoxy, 4-Methoxy4-Methoxy: Electron-donating (resonance)2-Methoxy: Electron-withdrawing (inductive)Moderate
4-Dimethylaminopyridine (DMAP) 4-DimethylaminoStrong electron-donating (resonance)High
Pyridine NoneBaselineLow
4-Cyanopyridine 4-CyanoStrong electron-withdrawingVery Low / Inhibited

Based on these electronic effects, the catalytic activity in a typical acylation reaction is expected to follow the trend: DMAP > this compound > Pyridine > 4-Cyanopyridine .

Experimental Protocols for Quantitative Analysis

To quantitatively assess the catalytic performance of this compound and compare it with other catalysts, a well-defined experimental protocol is essential. The acylation of an alcohol with an anhydride is a standard model reaction for such studies, and its progress can be conveniently monitored using UV-Vis spectrophotometry.[1][2][3]

Experimental Protocol: Kinetic Analysis of Alcohol Acylation Catalyzed by Substituted Pyridines

Objective: To determine the pseudo-first-order rate constant for the acylation of an alcohol (e.g., p-nitrophenol) with an acylating agent (e.g., acetic anhydride) catalyzed by this compound and other pyridine derivatives.

Materials:

  • p-Nitrophenol

  • Acetic Anhydride

  • This compound

  • 4-Dimethylaminopyridine (DMAP)

  • Pyridine

  • Acetonitrile (spectroscopic grade)

  • UV-Vis Spectrophotometer

  • Stopped-flow apparatus (for fast reactions)[1][4]

  • Thermostatted cuvette holder

  • Standard laboratory glassware

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of p-nitrophenol in acetonitrile (e.g., 0.1 M).

    • Prepare stock solutions of this compound, DMAP, and pyridine in acetonitrile at the same concentration (e.g., 0.01 M).

    • Prepare a stock solution of acetic anhydride in acetonitrile (e.g., 1.0 M).

  • Kinetic Measurement:

    • Set the UV-Vis spectrophotometer to monitor the absorbance at the λmax of the product (p-nitrophenyl acetate) or the disappearance of the reactant (p-nitrophenol).

    • In a quartz cuvette, place a specific volume of the p-nitrophenol stock solution and the catalyst stock solution, and dilute with acetonitrile to a final volume (e.g., 2.5 mL), ensuring the alcohol is in large excess compared to the catalyst.

    • Equilibrate the cuvette in the thermostatted cell holder at a constant temperature (e.g., 25 °C).

    • Initiate the reaction by injecting a small, precise volume of the acetic anhydride stock solution into the cuvette. The anhydride should be in large excess relative to the p-nitrophenol to ensure pseudo-first-order kinetics with respect to the alcohol.

    • Immediately start recording the absorbance at the chosen wavelength as a function of time.

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a single exponential equation: A(t) = A_∞ + (A_0 - A_∞) * e^(-k_obs * t) where A(t) is the absorbance at time t, A_0 is the initial absorbance, and A_∞ is the absorbance at the completion of the reaction.

    • The second-order rate constant (k_cat) for the catalyzed reaction can then be calculated by dividing k_obs by the concentration of the catalyst.

Table 2: Hypothetical Quantitative Data for Acylation of p-Nitrophenol

CatalystCatalyst Conc. (M)Pseudo-first-order Rate Constant (k_obs, s⁻¹)Second-order Rate Constant (k_cat, M⁻¹s⁻¹)
This compound 0.001Value to be determinedValue to be determined
4-Dimethylaminopyridine (DMAP) 0.001Expected to be higherExpected to be higher
Pyridine 0.001Expected to be lowerExpected to be lower
No Catalyst 0Background rate-

Visualizing Reaction Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the underlying chemical processes and experimental designs.

Nucleophilic_Catalysis_Pathway Catalyst This compound Intermediate N-Acylpyridinium Intermediate (Highly Reactive) Catalyst->Intermediate Nucleophilic Attack AcylatingAgent Acetic Anhydride AcylatingAgent->Intermediate Intermediate->Catalyst Catalyst Regeneration Product Ester (R-OAc) Intermediate->Product Nucleophilic Attack by Alcohol Alcohol Alcohol (R-OH) Alcohol->Product Byproduct Acetic Acid Product->Byproduct

Caption: Generalized nucleophilic catalysis pathway for acylation.

Experimental_Workflow cluster_prep 1. Solution Preparation cluster_reaction 2. Reaction Setup & Monitoring cluster_analysis 3. Data Analysis Prep_Alcohol Alcohol Stock Mix Mix Alcohol & Catalyst in Cuvette Prep_Alcohol->Mix Prep_Catalyst Catalyst Stock Prep_Catalyst->Mix Prep_Anhydride Anhydride Stock Initiate Inject Anhydride & Start Scan Prep_Anhydride->Initiate Equilibrate Equilibrate Temperature Mix->Equilibrate Equilibrate->Initiate Monitor Record Absorbance vs. Time (UV-Vis) Initiate->Monitor FitData Fit Data to Exponential Decay Monitor->FitData Calc_k_obs Calculate k_obs FitData->Calc_k_obs Calc_k_cat Calculate k_cat Calc_k_obs->Calc_k_cat

Caption: Experimental workflow for kinetic analysis.

References

Elucidating Reaction Mechanisms of 2,4-Dimethoxypyridine: A Comparative Guide with Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of chemical reactions is paramount for innovation. This guide provides a comparative analysis of 2,4-Dimethoxypyridine, a versatile heterocyclic compound, and its alternatives in nucleophilic catalysis. We delve into its reaction mechanisms, supported by a proposed isotopic labeling study to provide deeper insights, and present comparative performance data and detailed experimental protocols.

Unraveling the Catalytic Action of this compound in Acylation Reactions

This compound is frequently employed as a nucleophilic catalyst, particularly in acylation reactions. Its efficacy stems from the electron-donating nature of the two methoxy groups, which enhances the nucleophilicity of the pyridine nitrogen. The generally accepted mechanism for pyridine-catalyzed acylation involves the formation of a highly reactive N-acylpyridinium intermediate.

A plausible reaction mechanism for the acylation of an alcohol (R-OH) with an acyl chloride (R'-COCl) catalyzed by this compound is proposed as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the acyl chloride. This initial step is typically the rate-determining step in nucleophilic aromatic substitution reactions.[1]

  • Formation of the N-Acylpyridinium Intermediate: This attack leads to the formation of a positively charged N-acyl-2,4-dimethoxypyridinium intermediate, with the chloride ion as the counter-ion. This intermediate is significantly more electrophilic than the starting acyl chloride.[2][3]

  • Alcohol Attack: The alcohol, acting as a nucleophile, then attacks the carbonyl carbon of the activated N-acylpyridinium intermediate.

  • Product Formation and Catalyst Regeneration: The tetrahedral intermediate formed collapses, leading to the formation of the ester product (R'-COOR) and the protonated catalyst. A base, often another molecule of the pyridine catalyst or an added non-nucleophilic base, then deprotonates the catalyst to regenerate its active form, completing the catalytic cycle.

This proposed mechanism is illustrated in the following diagram:

Acylation Mechanism cluster_0 Catalyst Activation cluster_1 Ester Formation cluster_2 Catalyst Regeneration 2,4-DMP This compound Acylpyridinium N-Acyl-2,4-dimethoxypyridinium Ion 2,4-DMP->Acylpyridinium Nucleophilic Attack AcylChloride R'-COCl AcylChloride->Acylpyridinium Tetrahedral_Intermediate Tetrahedral Intermediate Acylpyridinium->Tetrahedral_Intermediate Alcohol R-OH Alcohol->Tetrahedral_Intermediate Nucleophilic Attack Ester Ester (R'-COOR) Tetrahedral_Intermediate->Ester Protonated_Catalyst Protonated 2,4-DMP Tetrahedral_Intermediate->Protonated_Catalyst Protonated_Catalyst->2,4-DMP Deprotonation Base Base Base->2,4-DMP

Proposed mechanism for this compound-catalyzed acylation.

Probing the Mechanism with a Hypothetical Isotopic Labeling Study

To unequivocally validate the proposed mechanism, a ¹³C isotopic labeling study can be designed. By labeling specific atoms and tracing their fate in the products, we can gain definitive evidence for the formation of the key N-acylpyridinium intermediate.

Objective: To confirm the formation of the N-acyl-2,4-dimethoxypyridinium intermediate by tracing the path of a ¹³C-labeled carbonyl carbon from the acylating agent to the final ester product.

Experimental Design:

  • Synthesis of Labeled Reagent: Synthesize acetyl chloride with a ¹³C-labeled carbonyl carbon (¹³CH₃COCl).

  • Catalytic Reaction: Perform the acylation of a chosen alcohol (e.g., benzyl alcohol) using the ¹³C-labeled acetyl chloride, catalyzed by this compound.

  • Product Analysis: Analyze the resulting benzyl acetate product using ¹³C NMR spectroscopy and mass spectrometry.

Expected Outcome:

If the reaction proceeds through the proposed N-acylpyridinium intermediate, the ¹³C label will be incorporated into the carbonyl group of the final ester product. The ¹³C NMR spectrum of the benzyl acetate will show a characteristic signal for the labeled carbonyl carbon, and mass spectrometry will confirm the increased molecular weight of the product due to the presence of the ¹³C isotope.

The experimental workflow for this proposed study is outlined below:

G Isotopic Labeling Experimental Workflow A Synthesize ¹³C-labeled Acetyl Chloride B Acylation of Benzyl Alcohol with ¹³CH₃COCl and This compound A->B C Reaction Quenching and Workup B->C D Purification of ¹³C-labeled Benzyl Acetate C->D E ¹³C NMR Analysis D->E F Mass Spectrometry Analysis D->F G Confirmation of ¹³C incorporation into the ester carbonyl group E->G F->G

Workflow for the proposed ¹³C isotopic labeling study.

Comparative Performance of Pyridine-Based Catalysts in Acylation

While this compound is an effective catalyst, other substituted pyridines, such as the widely used 4-(Dimethylamino)pyridine (DMAP), often exhibit superior catalytic activity. The enhanced reactivity of DMAP is attributed to the strong electron-donating character of the dimethylamino group, which further increases the nucleophilicity of the pyridine nitrogen and stabilizes the resulting N-acylpyridinium cation through resonance.[4][5][6]

The table below presents a comparison of the catalytic performance of this compound and DMAP in a representative acylation reaction.

CatalystReaction TimeYield (%)Reference
This compound 12 h85Hypothetical data based on typical reactivity
4-(Dimethylamino)pyridine (DMAP) 2 h95[7]
Pyridine 24 h60[8]

Data is for the acylation of a secondary alcohol with acetic anhydride at room temperature and is intended for comparative purposes. Actual results may vary depending on the specific substrates and reaction conditions.

Detailed Experimental Protocols

General Procedure for Pyridine-Catalyzed Acylation

This protocol is a general guideline and can be adapted for specific substrates.

Materials:

  • Alcohol (1.0 mmol)

  • Acylating agent (e.g., acetic anhydride, 1.2 mmol)

  • Pyridine catalyst (e.g., this compound or DMAP, 0.1 mmol)

  • Anhydrous solvent (e.g., dichloromethane, 5 mL)

  • Non-nucleophilic base (e.g., triethylamine, 1.5 mmol, optional but recommended)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol, the pyridine catalyst, and the anhydrous solvent.

  • If using, add the non-nucleophilic base to the mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the time indicated by reaction monitoring (e.g., by TLC or GC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with the reaction solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure ester.

Proposed Protocol for ¹³C-Labeling of Benzyl Acetate

This protocol is adapted from the general procedure for the specific hypothetical study.

Materials:

  • Benzyl alcohol (1.0 mmol)

  • ¹³C-labeled acetyl chloride (¹³CH₃COCl, 1.1 mmol)

  • This compound (0.1 mmol)

  • Anhydrous dichloromethane (5 mL)

  • Triethylamine (1.2 mmol)

Procedure:

  • Follow the general acylation procedure described above, using benzyl alcohol as the substrate and ¹³C-labeled acetyl chloride as the acylating agent.

  • After purification, the ¹³C-labeled benzyl acetate should be characterized by ¹³C NMR spectroscopy and high-resolution mass spectrometry to confirm the position and extent of isotopic labeling.

References

Peer-reviewed methods for the characterization of 2,4-Dimethoxypyridine analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide provides a comparative overview of peer-reviewed methods for the characterization of 2,4-dimethoxypyridine and its analogs. These compounds are of significant interest in medicinal chemistry due to their presence in various biologically active molecules. This document outlines key analytical techniques, presents comparative data, and provides detailed experimental protocols to aid in the structural elucidation and purity assessment of this important class of heterocyclic compounds.

Spectroscopic and Chromatographic Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous structural confirmation and purity assessment of this compound analogs. The most commonly employed methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. For crystalline solids, X-ray Crystallography provides definitive structural information.

Data Presentation: A Comparative Analysis

The following tables summarize typical quantitative data obtained for a series of hypothetical this compound analogs using various analytical techniques. These values are representative and may vary based on the specific substitution pattern and experimental conditions.

Table 1: Comparative ¹H NMR Chemical Shifts (δ) for this compound Analogs

CompoundH-3 (ppm)H-5 (ppm)H-6 (ppm)OMe-2 (ppm)OMe-4 (ppm)Other Protons (ppm)
Analog A (R = H)6.2-6.46.3-6.57.8-8.03.8-4.03.8-4.0-
Analog B (R = CH₃)6.1-6.36.2-6.47.7-7.93.8-4.03.8-4.02.2-2.4 (s, 3H)
Analog C (R = Cl)6.3-6.5-7.9-8.13.9-4.13.9-4.1-
Analog D (R = NO₂)6.5-6.7-8.1-8.34.0-4.24.0-4.2-

Note: Chemical shifts are referenced to TMS in CDCl₃. The position of 'R' is assumed to be at the 5-position for analogs B, C, and D for this illustrative table.

Table 2: Comparative HPLC Retention Times and UV-Vis Absorption Maxima

CompoundRetention Time (min)λmax (nm)
Analog A (R = H)5.2220, 275
Analog B (R = CH₃)5.8222, 278
Analog C (R = Cl)6.1225, 280
Analog D (R = NO₂)6.5230, 310

Note: Conditions are illustrative and based on a standard C18 column with a water/acetonitrile gradient.

Table 3: Key Mass Spectrometry Fragmentation Patterns (m/z)

CompoundMolecular Ion [M]⁺[M-CH₃]⁺[M-OCH₃]⁺[M-CO]⁺
Analog A (R = H)139124108111
Analog B (R = CH₃)153138122125
Analog C (R = Cl)173/175158/160142/144145/147
Analog D (R = NO₂)184169153156

Note: Fragmentation patterns are typical for Electron Ionization (EI) Mass Spectrometry.

Table 4: Characteristic FTIR Absorption Bands (cm⁻¹)

CompoundC-O Stretch (Aryl Ether)C=C, C=N Stretch (Aromatic Ring)C-H Stretch (Aromatic)Other Key Bands
Analog A (R = H)1250-1200, 1050-10001600-14503100-3000-
Analog B (R = CH₃)1255-1205, 1055-10051605-14553100-30002950-2850 (Alkyl C-H)
Analog C (R = Cl)1260-1210, 1060-10101595-14453100-3000800-600 (C-Cl)
Analog D (R = NO₂)1270-1220, 1070-10201590-14403100-30001550-1500, 1350-1300 (N-O)

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and reliable data. The following are generalized protocols for the key analytical techniques discussed.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the this compound analog in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16.

    • Referencing: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Referencing: TMS at 0.00 ppm or the solvent peak.

Protocol 2: High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD), a gradient pump, an autosampler, and a column oven.[1]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[1]

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: A typical gradient might be 10-90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 25-30 °C.[1]

    • Injection Volume: 5-20 µL.[1]

    • Detection: DAD at a range of wavelengths (e.g., 200-400 nm) to determine the optimal wavelength for detection and to check for peak purity.[1]

  • Sample Preparation: Prepare a stock solution of the analog in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Dilute further with the initial mobile phase composition to a working concentration (e.g., 10-100 µg/mL).

Protocol 3: Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

  • EI-MS Protocol:

    • Sample Introduction: Direct insertion probe or via Gas Chromatography (GC).

    • Ionization Energy: 70 eV.

    • Source Temperature: 200-250 °C.

    • Mass Range: m/z 40-500.

  • ESI-MS Protocol:

    • Sample Introduction: Infusion or via HPLC.

    • Solvent: A mixture of water/methanol or water/acetonitrile with a small amount of formic acid or ammonium acetate to promote ionization.

    • Ionization Mode: Positive ion mode is typically used for pyridine compounds.

    • Capillary Voltage: 3-5 kV.

    • Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent system.

    • Mass Range: m/z 50-1000.

Protocol 4: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: An FTIR spectrometer equipped with a suitable sampling accessory (e.g., Attenuated Total Reflectance (ATR) or KBr pellet press).

  • ATR-FTIR Protocol (for solids):

    • Place a small amount of the solid sample directly on the ATR crystal.

    • Apply pressure using the anvil to ensure good contact.

    • Collect the spectrum.

  • KBr Pellet Protocol:

    • Thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder in an agate mortar.

    • Press the mixture into a transparent pellet using a hydraulic press.

    • Place the pellet in the sample holder of the spectrometer and collect the spectrum.

  • Spectral Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Mandatory Visualizations

The following diagrams illustrate a general experimental workflow for characterizing a novel this compound analog and a potential signaling pathway through which such compounds may exert biological effects.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity & Quantification Synthesis Synthesis of Analog Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (EI, ESI) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR XRay X-Ray Crystallography (if crystalline) Purification->XRay HPLC HPLC-UV/DAD Purification->HPLC Final_Structure Confirmed Structure & Purity NMR->Final_Structure MS->Final_Structure FTIR->Final_Structure XRay->Final_Structure HPLC->Final_Structure

General experimental workflow for the characterization of a novel this compound analog.

Certain substituted pyridine derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells. One potential mechanism involves the activation of the p53 tumor suppressor protein and the subsequent induction of its downstream target, p21, leading to G2/M cell cycle arrest.

signaling_pathway cluster_stimulus External Stimulus cluster_pathway Signaling Cascade cluster_apoptosis Apoptotic Pathway Pyridine_Analog This compound Analog p53 p53 Activation Pyridine_Analog->p53 JNK JNK Pathway Activation Pyridine_Analog->JNK p21 p21 (WAF1/CIP1) Upregulation p53->p21 Apoptosis Apoptosis p53->Apoptosis CDK1_CyclinB CDK1/Cyclin B Complex p21->CDK1_CyclinB G2M_Arrest G2/M Phase Cell Cycle Arrest CDK1_CyclinB->G2M_Arrest JNK->Apoptosis

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 2,4-Dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of 2,4-Dimethoxypyridine, a pyridine derivative. All waste containing this compound should be treated as hazardous.[1][2] Adherence to institutional, local, state, and federal regulations is mandatory.[1][2]

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).[1] Pyridine and its derivatives are known to be flammable, toxic, and irritants.[1]

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side-shields or chemical splash goggles.To protect eyes from splashes.[1]
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To avoid inhalation of vapors.[1]

In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand.[1] For large spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[1]

Step-by-Step Disposal Protocol

The disposal of this compound waste must be managed in a systematic and compliant manner.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including the pure substance, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]

  • It is crucial to prevent the mixing of this compound waste with other incompatible waste streams.[1] Specifically, it should be stored separately from strong oxidizing agents and acids.[1]

2. Waste Collection and Labeling:

  • Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1]

  • The label must clearly identify the contents as "Hazardous Waste" and specify "this compound". It should also indicate the associated hazards, such as "Flammable" and "Toxic".

3. Storage:

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.[1]

  • The storage area should be away from heat, sparks, open flames, and direct sunlight.[3][4]

4. Final Disposal:

  • The final disposal of the hazardous waste must be conducted through an approved waste disposal plant or a licensed hazardous waste management company.[5][6]

  • Common disposal methods for pyridine and its derivatives include incineration in a rotary kiln at temperatures between 820°C and 1,600°C.[2][7] Other methods include liquid injection incineration and fluidized bed incineration.[2][7]

  • Always consult with your institution's EHS department to ensure full compliance with all regulations and to arrange for the collection and disposal of the waste. Chemical waste generators are responsible for ensuring the complete and accurate classification of discarded chemicals.[6][8]

Disposal Decision Workflow

start Start: this compound Waste Generated ppe Ensure appropriate PPE is worn: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe classify Classify as Hazardous Waste ppe->classify segregate Segregate from incompatible materials (e.g., strong oxidizers, acids) classify->segregate collect Collect in a designated, sealed, and properly labeled container segregate->collect storage Store in a secure, well-ventilated satellite accumulation area collect->storage contact_ehs Contact Institutional EHS Department for pickup and final disposal storage->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,4-Dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,4-Dimethoxypyridine in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and mitigate risks.

Physicochemical and Hazard Information

Below is a summary of the key data for this compound.

PropertyValue
Molecular Formula C₇H₉NO₂[1][2][3]
Molecular Weight 139.15 g/mol [2][3]
Appearance Colorless liquid[2]
CAS Number 18677-43-5[2]
GHS Hazard Statements H227: Combustible liquid[4]
H302: Harmful if swallowed[5]
H315: Causes skin irritation[4][5]
H319: Causes serious eye irritation[4][5]
H335: May cause respiratory irritation[4][5]

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory to prevent exposure.

Protection TypeRecommended Equipment
Eye/Face Wear chemical safety goggles and a face shield. Standard eyeglasses are not sufficient. Ensure eye protection meets ANSI Z87.1 standards.[6] Eyewash stations should be readily accessible.
Skin Wear chemically impermeable gloves and protective clothing to prevent skin contact.[7][8] A flame-retardant lab coat is recommended.
Respiratory Use only in a well-ventilated area, preferably within a chemical fume hood.[9] If ventilation is inadequate or for spill response, use a NIOSH/MSHA approved respirator.[10][8]
Body A lab coat or chemical-resistant apron should be worn. For large-scale operations or significant spill risk, chemical-resistant coveralls may be necessary.[11]

Operational and Handling Protocols

Handling:

  • Handle in a well-ventilated area or a chemical fume hood.[7]

  • Avoid contact with skin, eyes, and clothing.[5][7]

  • Avoid breathing vapors or mist.[5][7]

  • Keep away from heat, sparks, and open flames.[4][12]

  • Use non-sparking tools and take precautionary measures against static discharge.[4][12]

  • Wash hands thoroughly after handling.[13]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][12]

  • Keep away from heat and sources of ignition.[12]

  • Recommended storage temperature is between 2-8°C.[2][5]

Emergency and First Aid Procedures

Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air.[7] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
Skin Contact Immediately remove all contaminated clothing.[12] Wash the affected area with soap and plenty of water for at least 15 minutes.[7][14] Seek medical attention if irritation persists.[13]
Eye Contact Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][13] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention from an ophthalmologist.[12]
Ingestion Do NOT induce vomiting.[7] Rinse mouth with water.[7] Never give anything by mouth to an unconscious person.[7] Call a physician or Poison Control Center immediately.[7]

Fire Fighting:

  • Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[5][7]

  • Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][7]

Spill and Disposal Plan

Spill Cleanup Protocol:

  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further leakage or spillage if it is safe to do so.[7] Cover drains to prevent entry into the sewer system.[12]

  • Absorb: Use an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite) to soak up the spill.

  • Collect: Carefully collect the absorbed material and place it into a suitable, closed container for disposal.[5][7]

  • Clean: Clean the spill area thoroughly with a suitable decontaminating agent.

  • Dispose: Dispose of the waste material in accordance with all applicable federal, state, and local regulations.[12]

Waste Disposal:

  • Chemical waste must be disposed of according to national and local regulations.[12]

  • Do not mix with other waste.[12]

  • Leave chemicals in their original containers.[12]

  • Handle uncleaned containers as you would the product itself.[12]

Workflow for Chemical Spill Response

G spill Chemical Spill Occurs evacuate Evacuate Area & Alert Others spill->evacuate assess Assess Spill Size & Hazard (Minor vs. Major) evacuate->assess minor_spill Minor Spill assess->minor_spill Minor major_spill Major Spill assess->major_spill Major ppe Don Appropriate PPE minor_spill->ppe report_major Call Emergency Services & Environmental Health & Safety major_spill->report_major contain Contain Spill (Use absorbents, dikes) ppe->contain cleanup Clean Up & Neutralize contain->cleanup dispose Package & Label Waste cleanup->dispose decontaminate Decontaminate Area & Equipment dispose->decontaminate end Spill Response Complete decontaminate->end secure_area Secure Area, Deny Entry report_major->secure_area await_response Await Professional Response Team secure_area->await_response await_response->end

Caption: Workflow for handling a chemical spill.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.